alpha-Phenylcinnamic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-2,3-diphenylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c16-15(17)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-11H,(H,16,17)/b14-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDDLDNGQCUOJQ-SDNWHVSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00871015 | |
| Record name | (E)-alpha-Phenylcinnamic acid | |
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Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91-48-5, 3368-16-9 | |
| Record name | (E)-α-Phenylcinnamic acid | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=91-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | alpha-Phenylcinnamic acid, (E)- | |
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| Record name | alpha-Phenylcinnamic acid | |
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| Record name | 91-48-5 | |
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| Record name | 2-Phenylcinnamic acid | |
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| Record name | (E)-alpha-Phenylcinnamic acid | |
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| Record name | α-phenylcinnamic acid | |
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| Record name | 2,3-diphenylprop-2-enoic acid | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-PHENYLCINNAMIC ACID, (E)- | |
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Foundational & Exploratory
alpha-Phenylcinnamic acid fundamental properties
An In-depth Technical Guide on the Core Properties of α-Phenylcinnamic Acid
Introduction
α-Phenylcinnamic acid (also known as 2,3-diphenylacrylic acid) is an organic compound that belongs to the class of unsaturated carboxylic acids.[1] It consists of a cinnamic acid backbone with an additional phenyl group attached to the alpha carbon.[2] This compound exists as two geometric isomers, cis (Z) and trans (E), with the trans isomer being the more common and stable form.[3][4] α-Phenylcinnamic acid and its derivatives are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development.[4][5] It serves as a crucial intermediate in the synthesis of various pharmaceutical compounds and has demonstrated a range of biological activities.[2][6] This guide provides a comprehensive overview of its fundamental chemical, physical, and biological properties, along with detailed experimental protocols.
Chemical and Physical Properties
α-Phenylcinnamic acid is a white to light yellow crystalline solid.[2] It is sparingly soluble in water but shows good solubility in various organic solvents, including ethanol (B145695), acetone, and benzene.[2][3] The compound is generally stable under normal conditions but is incompatible with strong oxidizing agents.[7][8]
Isomer-Specific Properties
The cis and trans isomers of α-phenylcinnamic acid exhibit distinct physical properties, notably in their melting points and acidity (pKa). The trans isomer is the higher-melting and more acidic of the two.
| Property | trans-α-Phenylcinnamic acid (E-isomer) | cis-α-Phenylcinnamic acid (Z-isomer) |
| CAS Number | 91-48-5[9] | 91-47-4[3] |
| Appearance | White to light yellow crystalline powder[2] | Silky needles[3] |
| Molecular Formula | C₁₅H₁₂O₂[2][7] | C₁₅H₁₂O₂[3] |
| Molecular Weight | 224.26 g/mol [7] | 224.25 g/mol [3] |
| Melting Point | 172-174 °C[7][8][10] | 138-139 °C[3] |
| Boiling Point | ~326 °C (estimate)[7][8] | Not specified |
| pKa | 4.8 (in 60% ethanol)[2][3][7] | 6.1 (in 60% ethanol)[3] |
| UV max (Ethanol) | 222, 289 nm[3] | 223, 280 nm[3] |
| Solubility | Soluble in ethanol, acetone, ether, benzene; sparingly in water[2][3][7] | More soluble than the cis-form[3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of α-phenylcinnamic acid.
-
Infrared (IR) Spectroscopy : The IR spectrum shows characteristic absorption bands for the carboxylic acid group, including a broad O-H stretch around 2500–3300 cm⁻¹, a sharp C=O stretch at approximately 1680–1700 cm⁻¹, and a C=C alkene stretch near 1620 cm⁻¹.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra provide detailed information about the molecular structure, confirming the presence of two phenyl rings, the carboxylic acid proton, and the vinylic proton.[2][12]
-
Mass Spectrometry (MS) : Electron ionization mass spectrometry (EI-MS) typically shows the molecular ion peak at m/z = 224.[9][13]
Experimental Protocols: Synthesis
The most common and well-documented method for synthesizing α-phenylcinnamic acid is a variation of the Perkin reaction.[14][15] This method involves the condensation of benzaldehyde (B42025) with phenylacetic acid.
Perkin Reaction for α-Phenylcinnamic Acid Synthesis
This procedure yields the cis-isomer, which can be subsequently isomerized to the more stable trans-form.[14]
Reagents:
-
Benzaldehyde (freshly purified)
-
Phenylacetic acid
-
Anhydrous triethylamine (B128534)
-
Acetic anhydride (B1165640)
Methodology:
-
Reaction Setup : In a round-bottomed flask, combine equimolar amounts of benzaldehyde and phenylacetic acid. Add anhydrous triethylamine and acetic anhydride to the flask.[14]
-
Reflux : Boil the mixture gently under reflux for approximately 5 hours.[14]
-
Workup & Isolation : After cooling, the reaction mixture is subjected to steam distillation to remove unreacted benzaldehyde.[14] The non-volatile aqueous residue contains the crude product.
-
Purification : The crude solid is separated and dissolved in hot 95% ethanol. Water is added, and the solution is heated to boiling with decolorizing carbon.[14]
-
Crystallization : The hot solution is filtered, and the filtrate is immediately acidified with hydrochloric acid to induce crystallization.[14]
-
Final Product : The resulting crystals of α-phenylcinnamic acid are collected by filtration. The product can be further purified by recrystallization from aqueous ethanol to yield the purified product with a melting point of 172–173 °C.[14]
Isomerization and Decarboxylation
The geometric isomers of α-phenylcinnamic acid are precursors to the corresponding isomers of stilbene (B7821643) (1,2-diphenylethylene) through decarboxylation. This reaction highlights the stereochemical relationship between the starting material and the product.
-
The cis-isomer of α-phenylcinnamic acid (m.p. 172–173°C) undergoes decarboxylation to yield cis-stilbene.[14][16]
-
Conversely, the trans-isomer (m.p. 137–139°C, which is contrary to other sources stating the trans is higher melting) yields trans-stilbene (B89595) upon decarboxylation.[16]
Biological Activity and Applications
α-Phenylcinnamic acid is recognized for its role as a versatile building block in medicinal chemistry and has intrinsic biological activities.
Pharmaceutical and Chemical Synthesis
The primary application of α-phenylcinnamic acid is as an intermediate in the synthesis of more complex molecules, including various drugs.[2] Its structure, featuring a carboxylic acid, a double bond, and two phenyl rings, provides multiple sites for chemical modification.[6] It is also a precursor to the sweetener aspartame (B1666099) through an enzyme-catalyzed amination process to form phenylalanine.[1]
Enzyme Inhibition
α-Phenylcinnamic acid is identified as a selective, non-steroidal inhibitor of type-5 17β-hydroxysteroid dehydrogenase (AKR1C3).[10] This enzyme is involved in the synthesis of active androgens and prostaglandins (B1171923) and is a target for cancers like prostate cancer and acute myeloid leukemia.
Potential Therapeutic Effects
While much of the research focuses on the broader class of cinnamic acid derivatives, the core structure is responsible for many observed effects.
-
Antidiabetic Properties : Some derivatives, including α-phenylcinnamic acid itself, exhibit moderate PPARγ agonist activity, which can lead to strong oral glucose-lowering effects, making it a potential scaffold for type 2 diabetes treatments.[5]
-
Anti-inflammatory and Antioxidant Activity : Cinnamic acid derivatives are known to possess anti-inflammatory and antioxidant properties.[17][18][19] They can inhibit key inflammatory pathways like the NF-κB and TLR4 signaling pathways, reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6.[18] Their antioxidant effect is often attributed to their ability to scavenge free radicals.[19]
-
Antimicrobial Activity : Cinnamic acid and its derivatives have reported antibacterial, antiviral, and antifungal properties.[19][20] Their mechanism can involve disrupting microbial cell membranes and inhibiting essential enzymes.[18]
References
- 1. Cinnamic acid - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. alpha-Phenylcinnamic Acid [drugfuture.com]
- 4. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound [chembk.com]
- 8. 91-48-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. This compound, (E)- | C15H12O2 | CID 700620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | 91-48-5 [chemicalbook.com]
- 11. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. 18-101 Merbouh [edu.utsunomiya-u.ac.jp]
- 13. α-Phenylcinnamic acid [webbook.nist.gov]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. researchgate.net [researchgate.net]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Page loading... [wap.guidechem.com]
- 18. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. eurekaselect.com [eurekaselect.com]
- 20. mdpi.com [mdpi.com]
α-Phenylcinnamic Acid: A Technical Guide to its Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Phenylcinnamic acid, also known as 2,3-diphenylacrylic acid, is an organic compound that has garnered interest in various scientific fields, from organic synthesis to potential therapeutic applications. This technical guide provides an in-depth exploration of the discovery and history of α-phenylcinnamic acid, detailed experimental protocols for its synthesis, and a summary of its known biological activities.
Discovery and Historical Context
The history of α-phenylcinnamic acid is intrinsically linked to the development of synthetic methods for cinnamic acids in the 19th century. While a single "discoverer" of α-phenylcinnamic acid is not readily identifiable from the historical record, its synthesis became achievable through the pioneering work of chemists like Sir William Henry Perkin.
In 1868, Perkin developed a reaction, now famously known as the Perkin reaction, for the synthesis of α,β-unsaturated aromatic acids.[1] This reaction involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640), in the presence of an alkali salt of the acid.[1] While Perkin's initial work focused on the synthesis of coumarin (B35378) and other cinnamic acid homologues, his method laid the groundwork for the creation of a wide array of substituted cinnamic acids, including α-phenylcinnamic acid.[1]
Early preparations of α-phenylcinnamic acid were also achieved through other methods, such as the distillation of benzylmandelic acid and the reaction of sodium or potassium phenylacetate (B1230308) with benzaldehyde (B42025) in acetic anhydride.[2] A significant contribution to the simplified synthesis of α-phenylcinnamic acid was made by Robert E. Buckles and Eugene A. Hausman in 1948.[3] Over the years, various modifications and improvements to these synthetic routes have been developed, making α-phenylcinnamic acid more accessible for research and potential applications.
Experimental Protocols for Synthesis
The synthesis of α-phenylcinnamic acid can be achieved through several methods. The most historically significant and commonly employed is the Perkin reaction and its variations.
Perkin Reaction for the Synthesis of (Z)-α-Phenylcinnamic Acid
This protocol is adapted from a well-established procedure for synthesizing the (Z)-isomer of α-phenylcinnamic acid.[4]
Reagents:
-
Benzaldehyde
-
Phenylacetic acid
-
Acetic anhydride
-
Hydrochloric acid (concentrated)
-
Ethanol (95%)
-
Activated charcoal
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine benzaldehyde (0.40 mole), phenylacetic acid (0.40 mole), triethylamine (0.40 mole), and acetic anhydride (0.80 mole).
-
Gently reflux the mixture for 5 hours.
-
After cooling, add concentrated hydrochloric acid to the reaction mixture until it is acidic to Congo red.
-
The crude product will precipitate. Collect the solid by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from 95% ethanol, using activated charcoal to decolorize the solution if necessary.
-
Collect the purified crystals of (Z)-α-phenylcinnamic acid by filtration and dry them.
Logical Workflow for Perkin Reaction:
Caption: Workflow for the synthesis of (Z)-α-phenylcinnamic acid via the Perkin reaction.
Quantitative Data for Synthesis
The following table summarizes typical quantitative data for the synthesis of α-phenylcinnamic acid isomers.
| Parameter | (Z)-α-Phenylcinnamic Acid | (E)-α-Phenylcinnamic Acid | Reference |
| Yield | 82.7% | Not specified in this protocol | [4] |
| Melting Point | 120-130 °C (crude), 138-139 °C (purified) | 165-170 °C (crude), 172-174 °C (purified) | [4][5] |
| Appearance | Stout prisms | Silky needles | [4] |
Biological Activities and Signaling Pathways
While research on the biological activities of many cinnamic acid derivatives is extensive, studies specifically focusing on α-phenylcinnamic acid are more limited. However, some significant findings have emerged, pointing to its potential as a modulator of key biological targets.
Inhibition of Aldo-Keto Reductase 1C3 (AKR1C3)
α-Phenylcinnamic acid has been identified as a selective non-steroidal inhibitor of type-5 17β-hydroxysteroid dehydrogenase, also known as aldo-keto reductase 1C3 (AKR1C3).[5] AKR1C3 is an enzyme implicated in the biosynthesis of androgens and is overexpressed in several types of cancer, including prostate and breast cancer. By inhibiting AKR1C3, α-phenylcinnamic acid can potentially disrupt androgen signaling pathways that drive the growth of these hormone-dependent cancers.
Proposed Signaling Pathway of AKR1C3 Inhibition:
Caption: Proposed mechanism of action for α-phenylcinnamic acid in hormone-dependent cancers.
Antihyperglycemic Activity
Some studies have suggested that α-phenyl substituted cinnamic acid derivatives possess moderate peroxisome proliferator-activated receptor gamma (PPARγ) agonist activity, leading to oral glucose-lowering effects in animal models of type 2 diabetes.[6] PPARγ is a nuclear receptor that plays a crucial role in regulating glucose metabolism and insulin (B600854) sensitivity. Agonism of PPARγ can lead to improved glycemic control. However, it is noted that the antihyperglycemic activity of α-phenyl substituted derivatives is considered weak.[6]
Conclusion
α-Phenylcinnamic acid, a derivative of cinnamic acid, has a rich history rooted in the development of classic organic reactions. Its synthesis is well-established, with the Perkin reaction being a cornerstone method. While the exploration of its biological activities is ongoing, its identification as an inhibitor of AKR1C3 and a potential weak PPARγ agonist highlights its promise as a scaffold for the development of novel therapeutic agents. Further research is warranted to fully elucidate its mechanisms of action and to explore its potential in drug discovery and development.
References
An In-depth Technical Guide to α-Phenylcinnamic Acid (CAS 91-48-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
α-Phenylcinnamic acid (CAS 91-48-5) is a diarylpropenoic acid that serves as a valuable scaffold in medicinal chemistry and a key intermediate in the synthesis of various organic compounds. This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and purification, and an exploration of its biological activities and relevant signaling pathways. Particular focus is given to its role as an inhibitor of Aldo-Keto Reductase Family 1 Member C3 (AKR1C3) and the activities of its derivatives as modulators of arachidonic acid metabolism and tubulin polymerization.
Physicochemical Properties
α-Phenylcinnamic acid exists as two geometric isomers, (Z)- (cis) and (E)- (trans), which exhibit distinct physical properties. The CAS number 91-48-5 is primarily associated with the (E)-trans-isomer. The properties of both isomers are summarized below for comparative analysis.
| Property | (E)-α-Phenylcinnamic acid (trans-isomer) | (Z)-α-Phenylcinnamic acid (cis-isomer) | References |
| CAS Number | 91-48-5 | 91-47-4 | [1] |
| Molecular Formula | C₁₅H₁₂O₂ | C₁₅H₁₂O₂ | [2] |
| Molecular Weight | 224.26 g/mol | 224.25 g/mol | [1][2] |
| Appearance | White to light yellow powder/crystals | Silky needles | [1][3] |
| Melting Point | 172-174 °C | 138-139 °C | [1][4] |
| Boiling Point | 336.6 °C at 760 mmHg (estimate) | Not available | [3] |
| Density | ~1.198 g/cm³ | Not available | [4] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol (B145695) and acetone. More soluble than the cis-form. | Soluble in hot water, methanol, ethanol, isopropanol, ether, benzene. | [1][3] |
| pKa | 4.8 in 60% ethanol | 6.1 in 60% ethanol | [1][3] |
| UV max (in ethanol) | 222 nm (ε 14500), 289 nm (ε 22500) | 223 nm (ε 32100), 280 nm (ε 19500) | [1] |
Experimental Protocols
Synthesis of (Z)-α-Phenylcinnamic Acid via Perkin Reaction
A common and effective method for the synthesis of α-phenylcinnamic acid is the Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride. The following protocol is adapted from a well-established procedure.[4][5]
Materials:
-
Benzaldehyde (B42025) (freshly purified)
-
Phenylacetic acid
-
Triethylamine (anhydrous)
-
Acetic anhydride
-
95% Ethanol
-
6N Hydrochloric acid
-
Decolorizing carbon
Procedure:
-
In a 500 mL round-bottom flask, combine 40.5 mL (0.40 mole) of freshly purified benzaldehyde, 54.6 g (0.40 mole) of phenylacetic acid, 40 mL of anhydrous triethylamine, and 80 mL of acetic anhydride.[4]
-
Gently reflux the mixture for 5 hours.[4]
-
After refluxing, set up the apparatus for steam distillation. Steam distill the reaction mixture to remove unreacted benzaldehyde until the distillate is no longer cloudy.[4]
-
Cool the aqueous residue and decant the solution from the solid product.[4]
-
Dissolve the crude solid in 500 mL of hot 95% ethanol. Add 500 mL of water to the hot solution.[4]
-
Heat the mixture to boiling and add 2 g of decolorizing carbon.[4]
-
Filter the hot solution to remove the decolorizing carbon.[4]
-
Immediately acidify the hot filtrate with 6N hydrochloric acid until it is acidic to Congo red paper.[4]
-
Cool the solution to induce crystallization.[4]
-
Collect the crystals by filtration. The yield of crude (Z)-α-phenylcinnamic acid is typically between 60-67 g.[4]
Purification:
The crude product can be purified by recrystallization from aqueous ethanol (e.g., a 3:2 ethanol:water mixture by volume) to yield the purified (Z)-α-phenylcinnamic acid with a melting point of 172-173 °C.[4]
Synthesis of (Z)-α-Phenylcinnamic Acid via Perkin Reaction.
Biological Activities and Signaling Pathways
While α-phenylcinnamic acid itself is primarily recognized as a selective inhibitor of AKR1C3, its derivatives have been the subject of more extensive biological investigation.[2]
Inhibition of Aldo-Keto Reductase 1C3 (AKR1C3)
α-Phenylcinnamic acid has been identified as a selective non-steroidal inhibitor of type-5 17β-hydroxysteroid dehydrogenase, also known as Aldo-Keto Reductase 1C3 (AKR1C3).[2] AKR1C3 is an enzyme implicated in the biosynthesis of active androgens and the metabolism of prostaglandins. Its overexpression is associated with various cancers, making it a target for therapeutic intervention. The inhibitory action of α-phenylcinnamic acid on AKR1C3 suggests its potential as a lead compound for the development of novel anticancer agents.
Modulation of Arachidonic Acid Metabolism by Derivatives
Derivatives of α-phenylcinnamic acid have been shown to modulate the metabolism of arachidonic acid by inhibiting key enzymes such as lipoxygenases (LOX) and cyclooxygenases (COX).[] The arachidonic acid cascade is a critical signaling pathway involved in inflammation. Inhibition of LOX and COX enzymes can reduce the production of pro-inflammatory mediators like leukotrienes and prostaglandins, respectively.
Inhibition of Arachidonic Acid Metabolism by α-Phenylcinnamic Acid Derivatives.
Tubulin Polymerization Inhibition by Derivatives
Certain thio-derivatives of α-phenylcinnamic acid have been designed and synthesized as analogues of combretastatin (B1194345) A-4, a potent natural anticancer agent.[] These derivatives have been shown to inhibit tubulin polymerization, a critical process for microtubule formation and cell division.[] By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis in cancer cells. This mechanism of action makes them promising candidates for the development of new anticancer drugs.
Inhibition of Tubulin Polymerization by α-Phenylcinnamic Acid Derivatives.
Safety and Handling
α-Phenylcinnamic acid is irritating to the eyes, respiratory system, and skin.[4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. It is stable under normal conditions but is incompatible with strong oxidizing agents.[4]
Conclusion
α-Phenylcinnamic acid is a compound of significant interest in chemical and pharmaceutical research. Its straightforward synthesis and the biological activities of its derivatives, particularly in the areas of cancer and inflammation, highlight its potential as a versatile molecular scaffold. This guide provides foundational knowledge for researchers and drug development professionals to further explore and utilize the properties of α-phenylcinnamic acid in their work. Further investigation into the specific signaling pathways modulated by the parent compound and the development of more potent and selective derivatives are promising avenues for future research.
References
An In-depth Technical Guide to the Molecular Structure and Stereochemistry of alpha-Phenylcinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, synthesis, and biological significance of alpha-phenylcinnamic acid. The information is presented to support advanced research and development activities, with a focus on quantitative data, experimental protocols, and clear visualizations of molecular and functional relationships.
Molecular Structure and Properties
This compound, with the molecular formula C₁₅H₁₂O₂, is an unsaturated carboxylic acid characterized by a phenyl group attached to the alpha-carbon of cinnamic acid.[1] This substitution gives rise to geometric isomerism, resulting in two distinct stereoisomers: (E)-alpha-phenylcinnamic acid and (Z)-alpha-phenylcinnamic acid. These isomers exhibit different physical and chemical properties.
Table 1: General Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₁₂O₂ | [1] |
| Molecular Weight | 224.26 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | [1] |
| Solubility | Sparingly soluble in water; soluble in ethanol (B145695) and acetone | [1] |
Stereochemistry: (E) and (Z) Isomers
The stereochemistry of this compound is defined by the spatial arrangement of the substituents around the carbon-carbon double bond. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the (E) and (Z) configurations.[3][4]
-
At the alpha-carbon (Cα): The phenyl group has a higher priority than the carboxylic acid group.
-
At the beta-carbon (Cβ): The phenyl group has a higher priority than the hydrogen atom.
(Z)-alpha-Phenylcinnamic acid (cis): The higher priority groups (the two phenyl groups) are on the same side of the double bond. (E)-alpha-Phenylcinnamic acid (trans): The higher priority groups (the two phenyl groups) are on opposite sides of the double bond.
Caption: Logical relationship of this compound and its stereoisomers.
Table 2: Physical and Spectroscopic Properties of (E) and (Z)-alpha-Phenylcinnamic Acid
| Property | (Z)-alpha-Phenylcinnamic Acid (cis) | (E)-alpha-Phenylcinnamic Acid (trans) | Reference(s) |
| Melting Point | 172-174 °C | 138-139 °C | [2][5] |
| pKa (in 60% ethanol) | 6.1 | 4.8 | [5] |
| UV-Vis (λmax in ethanol) | 223 nm (ε = 32100), 280 nm (ε = 19500) | 222 nm (ε = 14500), 289 nm (ε = 22500) | [5] |
| Mass Spectrum (m/z) | Molecular Ion: 224 | Molecular Ion: 224; Top Peak: 179 | [6][7] |
Experimental Protocols
This protocol is adapted from Organic Syntheses.[8]
Materials:
-
Benzaldehyde (freshly purified)
-
Phenylacetic acid
-
Triethylamine (anhydrous)
-
Acetic anhydride
-
95% Ethanol
-
Decolorizing carbon
-
6N Hydrochloric acid
Procedure:
-
In a 500-mL round-bottomed flask, combine 40.5 mL (42.4 g, 0.40 mole) of freshly purified benzaldehyde, 54.6 g (0.40 mole) of phenylacetic acid, 40 mL of anhydrous triethylamine, and 80 mL of acetic anhydride.
-
Gently reflux the mixture for 5 hours.
-
After cooling, set up the apparatus for steam distillation and distill the reaction mixture until the distillate is no longer cloudy. Collect an additional 50 mL of distillate.
-
Cool the aqueous residue and decant the solution from the solid.
-
Dissolve the solid in 500 mL of hot 95% ethanol. Add the decanted aqueous solution to the hot ethanol solution.
-
Heat the mixture to boiling and add 2 g of decolorizing carbon.
-
Filter the hot solution and immediately acidify the filtrate to Congo red with 6N hydrochloric acid.
-
Cool the solution to induce crystallization.
-
Collect the crystals by filtration. The yield of crude (Z)-alpha-phenylcinnamic acid is 60-67 g (m.p. around 161-165 °C).
-
Purify the product by crystallization from aqueous ethanol to yield 48-53 g (54-59%) of purified product with a melting point of 172-173 °C.
Biological Activity: Inhibition of 17β-Hydroxysteroid Dehydrogenase Type 5 (AKR1C3)
This compound and its derivatives have been identified as selective non-steroidal inhibitors of type-5 17β-hydroxysteroid dehydrogenase (AKR1C3).[9] This enzyme is involved in the pre-receptor regulation of androgens and estrogens and is a therapeutic target in hormone-dependent cancers.[10]
The inhibitory activity of cinnamic acid derivatives on AKR1C3 disrupts the conversion of androstenedione (B190577) to testosterone, a key step in androgen biosynthesis. This reduction in active androgens can lead to decreased proliferation of hormone-dependent cancer cells.
Caption: Inhibition of AKR1C3 by this compound.
Summary and Future Directions
This compound presents a valuable scaffold in medicinal chemistry due to its well-defined stereochemistry and biological activity. The distinct properties of its (E) and (Z) isomers offer opportunities for stereospecific drug design. The detailed synthetic protocol for the (Z)-isomer provides a reliable method for its preparation, enabling further investigation into its therapeutic potential. The inhibitory activity against AKR1C3 highlights its promise in the development of novel treatments for hormone-dependent cancers. Future research should focus on the synthesis and evaluation of derivatives to optimize potency and selectivity, as well as in-depth studies to elucidate the precise molecular interactions with its biological targets.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 91-48-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. elearning.uniroma1.it [elearning.uniroma1.it]
- 4. vanderbilt.edu [vanderbilt.edu]
- 5. This compound [drugfuture.com]
- 6. This compound, (E)- | C15H12O2 | CID 700620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound(91-48-5) MS spectrum [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. This compound | 91-48-5 [chemicalbook.com]
- 10. Cinnamic acids as new inhibitors of 17beta-hydroxysteroid dehydrogenase type 5 (AKR1C3) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cis and Trans Isomers of alpha-Phenylcinnamic Acid for Researchers and Drug Development Professionals
December 2025
Abstract
alpha-Phenylcinnamic acid, a derivative of cinnamic acid, exists as two geometric isomers: cis (Z) and trans (E). These isomers exhibit distinct physical, chemical, and biological properties, making them compelling molecules for investigation in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the synthesis, characterization, and biological activities of cis- and trans-alpha-phenylcinnamic acid, with a particular focus on their potential as therapeutic agents through the inhibition of aldo-keto reductase 1C3 (AKR1C3), an enzyme implicated in cancer progression and hormone-dependent diseases. Detailed experimental protocols, comparative data, and visualizations of relevant biological pathways are presented to serve as a valuable resource for researchers and scientists in the field.
Introduction
This compound (2,3-diphenylacrylic acid) is an organic compound with the chemical formula C₁₅H₁₂O₂. The presence of a carbon-carbon double bond gives rise to geometric isomerism, resulting in two distinct stereoisomers: cis-(Z)-alpha-phenylcinnamic acid and trans-(E)-alpha-phenylcinnamic acid. The spatial arrangement of the phenyl and carboxylic acid groups around the double bond significantly influences the molecule's properties, including its stability, solubility, and, most importantly, its biological activity.
Recent research has highlighted the potential of cinnamic acid derivatives as inhibitors of various enzymes, with a notable focus on aldo-keto reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase.[1] AKR1C3 is a key enzyme in the biosynthesis of potent androgens and estrogens and is overexpressed in several cancers, including prostate, breast, and endometrial cancer.[2] Inhibition of AKR1C3 presents a promising therapeutic strategy for these hormone-dependent malignancies. This guide will delve into the specifics of the cis and trans isomers of this compound as potential AKR1C3 inhibitors and provide the necessary technical details for their synthesis, characterization, and evaluation.
Physicochemical Properties
The cis and trans isomers of this compound exhibit notable differences in their physical and chemical properties. These distinctions are crucial for their handling, formulation, and interaction with biological systems.
| Property | cis-(Z)-alpha-Phenylcinnamic Acid | trans-(E)-alpha-Phenylcinnamic Acid |
| Molecular Formula | C₁₅H₁₂O₂ | C₁₅H₁₂O₂ |
| Molecular Weight | 224.26 g/mol | 224.26 g/mol |
| Appearance | White to light yellow powder | White crystalline powder |
| Melting Point | 172-174 °C[3] | 138-139 °C[4] |
| pKa (in 60% ethanol) | 6.1[4] | 4.8[5] |
| Solubility | Soluble in hot water, methanol, ethanol (B145695), isopropanol, ether, benzene.[4] | More soluble than the cis-form.[4] |
| Stability | More stable isomer | Less stable than the cis-form.[4] |
| UV λmax (ethanol) | 223, 280 nm (ε 32100, 19500)[4] | 222, 289 nm (ε 14500, 22500)[4] |
Synthesis and Isomerization
The synthesis of this compound isomers can be achieved through various methods, with the Perkin condensation being a common approach. The specific reaction conditions can influence the isomeric ratio of the product.
Synthesis of cis-(Z)-alpha-Phenylcinnamic Acid
A detailed protocol for the synthesis of the cis-isomer is provided in Organic Syntheses.[6] The procedure involves the condensation of benzaldehyde (B42025) and phenylacetic acid in the presence of triethylamine (B128534) and acetic anhydride.
Experimental Protocol: Synthesis of cis-(Z)-alpha-Phenylcinnamic Acid
-
Reaction Setup: In a 500-mL round-bottom flask, combine 42.4 g (0.40 mole) of freshly purified benzaldehyde, 54.6 g (0.40 mole) of phenylacetic acid, 40 mL of anhydrous triethylamine, and 80 mL of acetic anhydride.
-
Reflux: Gently reflux the mixture for 5 hours.
-
Work-up: After cooling, subject the reaction mixture to steam distillation until the distillate is no longer cloudy. Cool the aqueous residue and decant the solution from the solid.
-
Crystallization: Dissolve the solid in 500 mL of hot 95% ethanol and add 500 mL of water. Heat the mixture to boiling, add 2 g of decolorizing carbon, and filter the hot solution.
-
Acidification and Isolation: Immediately acidify the filtrate to Congo red with 6N hydrochloric acid. Cool the solution to induce crystallization. Collect the crystals by filtration.
-
Purification: Recrystallize the crude product from aqueous ethanol to yield the purified cis-alpha-phenylcinnamic acid. The expected yield is 48-53 g (54-59%) with a melting point of 172-173 °C.[6]
Synthesis of trans-(E)-alpha-Phenylcinnamic Acid
While a specific, detailed protocol for the direct synthesis of the trans isomer of this compound is less commonly documented in major organic synthesis collections, it can be obtained through isomerization of the cis isomer or by modifying the Perkin condensation conditions. Shorter reaction times and different bases can favor the formation of the trans isomer.
Isomerization of this compound
The interconversion between the cis and trans isomers is a key process for obtaining the desired isomer.
-
Photochemical Isomerization: Exposure of a solution of the trans isomer to ultraviolet (UV) light can lead to the formation of the cis isomer. The conversion rate is typically in the range of 20-60%.[7]
-
Iodine-Catalyzed Isomerization: The cis isomer can be quantitatively converted to the more stable trans isomer by heating in the presence of a trace amount of iodine.[7]
Experimental Protocol: Iodine-Catalyzed Isomerization of cis- to trans-alpha-Phenylcinnamic Acid
-
Reaction Setup: Dissolve the cis-alpha-phenylcinnamic acid in a suitable organic solvent (e.g., methanol, acetone).
-
Catalyst Addition: Add a trace amount of iodine to the solution.
-
Heating: Heat the mixture at 50 °C for 1-10 minutes.
-
Monitoring and Isolation: Monitor the reaction by a suitable method (e.g., TLC, NMR). Once the conversion is complete, the solvent can be removed under reduced pressure to yield the trans-isomer.
Spectroscopic Characterization
Detailed spectroscopic analysis is essential for the unambiguous identification and differentiation of the cis and trans isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the isomers. The chemical shifts of the vinylic proton and the carbons of the double bond are particularly informative.
| Nucleus | cis-(Z)-alpha-Phenylcinnamic Acid (δ, ppm) | trans-(E)-alpha-Phenylcinnamic Acid (δ, ppm) |
| ¹H NMR (Olefinic H) | ~5.95 | ~6.72 |
| ¹³C NMR (C=C) | Data not readily available for direct comparison | Data not readily available for direct comparison |
Note: The exact chemical shifts can vary depending on the solvent and instrument frequency. The provided values are indicative.
A comparative study of cis- and trans-cinnamic acid polymorphs using NMR has been reported, which can provide a basis for interpreting the spectra of their alpha-phenyl derivatives.[8]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of the this compound isomers shows a molecular ion peak at m/z 224. While the fragmentation patterns of the isomers are generally similar, the relative intensities of the fragment ions can differ.[9] Common fragmentation pathways for carboxylic acids include the loss of OH (M-17) and COOH (M-45).[10] For cinnamic acid derivatives, fragmentation can also involve the phenyl and vinyl groups.
Biological Activity: Inhibition of AKR1C3
The primary biological activity of interest for the this compound isomers in the context of drug development is their inhibition of the enzyme aldo-keto reductase 1C3 (AKR1C3).
The Role of AKR1C3 in Disease
AKR1C3 is a member of the aldo-keto reductase superfamily and functions as a 17β-hydroxysteroid dehydrogenase and prostaglandin (B15479496) F synthase.[2] It plays a crucial role in the biosynthesis of potent androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), and estrogens such as 17β-estradiol.[11] AKR1C3 is overexpressed in various cancers, including castration-resistant prostate cancer (CRPC) and breast cancer, where it contributes to hormone-driven tumor growth and resistance to therapy.[12]
AKR1C3 Signaling Pathway
The inhibition of AKR1C3 can disrupt several downstream signaling pathways that promote cancer cell proliferation, survival, and metastasis. AKR1C3 is known to influence pathways such as the PI3K/Akt, MAPK, and NF-κB signaling cascades.[13]
Quantitative Analysis of AKR1C3 Inhibition
Experimental Protocol: AKR1C3 Inhibition Assay (Spectrophotometric)
This protocol is a general guideline based on commonly used methods for assessing AKR1C3 inhibition.[2][11]
-
Reagents and Materials:
-
Human recombinant AKR1C3
-
NADPH (cofactor)
-
9,10-Phenanthrenequinone (PQ) (substrate)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Test compounds (cis- and trans-alpha-phenylcinnamic acid) dissolved in a suitable solvent (e.g., DMSO)
-
UV-Vis spectrophotometer and microplates
-
-
Assay Procedure:
-
Prepare a reaction mixture in a microplate well containing the phosphate buffer, NADPH, and the test compound at various concentrations.
-
Initiate the reaction by adding the substrate, PQ.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH, at a constant temperature (e.g., 25 °C) for a specific time period.
-
Include control wells with no inhibitor (100% activity) and no enzyme (background).
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Cytotoxicity
While direct inhibition of AKR1C3 is a key therapeutic mechanism, it is also important to assess the general cytotoxicity of the this compound isomers against cancer cell lines. Studies on other cinnamic acid derivatives have shown cytotoxic effects with IC₅₀ values in the micromolar range against various cancer cell lines, including HeLa, K562, and MCF-7.[14][15]
Drug Development Considerations
The distinct properties of the cis and trans isomers of this compound have important implications for drug development. The greater stability of one isomer might be advantageous for manufacturing and storage, while the other might exhibit superior biological activity. A thorough understanding of the structure-activity relationship (SAR) is crucial. For instance, the planarity of the molecule and the spatial orientation of the phenyl rings and the carboxylic acid group will dictate the binding affinity to the active site of AKR1C3.
Conclusion
The cis and trans isomers of this compound represent a promising class of compounds for further investigation as potential therapeutic agents, particularly as inhibitors of AKR1C3. Their distinct physicochemical and biological properties necessitate a careful and comparative evaluation. This technical guide provides a foundational resource for researchers and drug development professionals, offering detailed protocols, compiled data, and a conceptual framework for advancing the study of these intriguing molecules. Further research is warranted to determine the specific IC₅₀ values of each isomer against AKR1C3 and to explore their efficacy in relevant preclinical models of cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Cinnamic acids as new inhibitors of 17beta-hydroxysteroid dehydrogenase type 5 (AKR1C3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 91-48-5 [chemicalbook.com]
- 4. 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparative vibrational and NMR study of cis-cinnamic acid polymorphs and trans-cinnamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The structural basis of aldo-keto reductase 1C3 inhibition by 17α-picolyl and 17(E)-picolinylidene androstane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. X-ray structure of human aldo–keto reductase 1C3 in complex with a bile acid fused tetrazole inhibitor: experimental validation, molecular docking and ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00387B [pubs.rsc.org]
- 11. Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound, (E)- | C15H12O2 | CID 700620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of alpha-Phenylcinnamic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of alpha-phenylcinnamic acid in various organic solvents. Understanding the solubility of this compound is crucial for its application in research, chemical synthesis, and pharmaceutical drug development, particularly for processes such as reaction optimization, purification, and formulation. This document outlines the known solubility characteristics, details the standard experimental methodologies for solubility determination, and presents a visual workflow for these procedures.
Core Data Presentation: Solubility of this compound
This compound, also known as 2,3-diphenylacrylic acid, is a white to light yellow crystalline powder. It exists as two geometric isomers, cis and trans. The solubility of this compound is influenced by the choice of solvent, temperature, and the isomeric form of the acid. The trans-isomer is generally reported to be more soluble than the cis-isomer[1].
While qualitative solubility information is available, a comprehensive set of quantitative solubility data (e.g., in g/100g of solvent) is not readily found in publicly accessible literature. The following table summarizes the known qualitative solubility of this compound in common organic solvents.
| Organic Solvent | Qualitative Solubility | Isomer Specificity |
| Methanol | Soluble[1] | Not specified |
| Ethanol | Soluble[1][2][3] | Not specified |
| Isopropanol | Soluble[1] | Not specified |
| Acetone | Soluble[2] | Not specified |
| Diethyl Ether | Soluble[1] | Not specified |
| Benzene | Soluble[1][3] | Not specified |
| Chloroform | Soluble[3] | Not specified |
| Hot Water | Soluble[1] | Not specified |
Note: The term "soluble" indicates that the compound dissolves in the solvent, but the exact concentration at saturation under specific temperatures is not provided in the cited sources. For drug development and process chemistry, it is imperative to experimentally determine the quantitative solubility in the solvent system of interest.
Experimental Protocols for Solubility Determination
The equilibrium solubility of this compound in an organic solvent can be reliably determined using the isothermal shake-flask method. This is a well-established and robust technique. The concentration of the dissolved solute in the resulting saturated solution can then be quantified using various analytical methods, with the gravimetric method and UV/Vis spectrophotometry being the most common.
Isothermal Shake-Flask Method for Equilibration
This method is designed to achieve a saturated solution of this compound in a specific solvent at a constant temperature.
Materials and Equipment:
-
This compound (solid)
-
Solvent of interest
-
Conical flasks or vials with airtight seals
-
Thermostatic shaking water bath or incubator
-
Analytical balance
-
Spatula
-
Filtration apparatus (e.g., syringe with a solvent-compatible filter, such as PTFE or nylon, with a pore size of 0.45 µm or smaller)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a conical flask or vial. The excess solid is crucial to ensure that the solution reaches saturation.
-
Solvent Addition: Add a known volume or mass of the desired organic solvent to the flask.
-
Equilibration: Seal the flask tightly and place it in a thermostatic shaking water bath or incubator set to the desired temperature. The mixture should be agitated for a sufficient period to ensure that equilibrium is reached. A typical duration is 24 to 72 hours, with continuous shaking.
-
Sedimentation: After the equilibration period, cease agitation and allow the flask to rest in the thermostatic bath for several hours (e.g., 2-4 hours) to allow the undissolved solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe. To avoid temperature changes that could affect solubility, the syringe can be pre-warmed or pre-cooled to the experimental temperature. Attach a filter to the syringe and dispense the saturated solution into a clean, dry sample vial, ensuring that no solid particles are transferred.
Quantification of Dissolved this compound
Once a saturated solution is obtained, the concentration of dissolved this compound can be determined.
This is a straightforward and direct method for determining the concentration of a non-volatile solute.
Materials and Equipment:
-
Saturated solution of this compound
-
Pre-weighed evaporating dish or beaker
-
Analytical balance
-
Drying oven
-
Desiccator
Procedure:
-
Sample Transfer: Accurately weigh a specific amount of the filtered saturated solution into a pre-weighed evaporating dish.
-
Solvent Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent but below the decomposition temperature of this compound. The evaporation should be carried out in a fume hood.
-
Drying to a Constant Weight: Once the solvent has evaporated, continue to dry the solid residue in the oven until a constant weight is achieved. This is confirmed by repeated cycles of cooling the dish in a desiccator and weighing it until two consecutive weighings are within an acceptable tolerance.
-
Calculation: The solubility is calculated as the mass of the dried this compound per mass of the solvent used.
This method is suitable for compounds that absorb ultraviolet or visible light and is generally more sensitive than the gravimetric method.
Materials and Equipment:
-
Saturated solution of this compound
-
UV/Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Solvent of interest (for dilutions)
Procedure:
-
Preparation of a Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the solvent of interest.
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound (the λmax will vary depending on the solvent).
-
Plot a calibration curve of absorbance versus concentration. The resulting plot should be linear and pass through the origin.
-
-
Sample Analysis:
-
Dilute the filtered saturated solution with a known volume of the solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at the same λmax.
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the solubility of this compound in the solvent at the experimental temperature.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for determining the solubility of this compound.
References
An In-depth Technical Guide to the Physicochemical Properties of alpha-Phenylcinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the melting and boiling point data for the geometric isomers of alpha-phenylcinnamic acid. It includes detailed experimental protocols for their synthesis and purification, crucial for researchers in organic chemistry and drug development.
Physicochemical Data of this compound Isomers
This compound, also known as 2,3-diphenylacrylic acid, exists as two geometric isomers: the (Z)-isomer (cis) and the (E)-isomer (trans). Their distinct spatial arrangements result in different physical properties, most notably their melting points. The boiling point is less commonly reported and is often an estimate due to the compound's tendency to decarboxylate at high temperatures.
| Isomer | Systematic Name | CAS Number | Melting Point (°C) | Boiling Point (°C) |
| (Z)-alpha-Phenylcinnamic acid | (cis)-2,3-Diphenylacrylic acid | 91-47-4 | 172-174[1][2] | ~325.66 (estimate)[1] |
| (E)-alpha-Phenylcinnamic acid | (trans)-2,3-Diphenylacrylic acid | 91-48-5 | 138-139[3] | Not available |
Experimental Protocols
Synthesis and Purification of (Z)-alpha-Phenylcinnamic Acid
A common and reliable method for the synthesis of (Z)-alpha-phenylcinnamic acid is the Perkin reaction. The following protocol is adapted from established literature[4].
Materials:
-
Benzaldehyde (freshly purified)
-
Phenylacetic acid
-
Anhydrous triethylamine (B128534)
-
Acetic anhydride
-
6N Hydrochloric acid
-
Decolorizing carbon
Procedure:
-
In a 500-mL round-bottomed flask, combine 40.5 mL (0.40 mole) of freshly purified benzaldehyde, 54.6 g (0.40 mole) of phenylacetic acid, 40 mL of anhydrous triethylamine, and 80 mL of acetic anhydride.
-
Gently boil the mixture under reflux for 5 hours.
-
After cooling, subject the reaction mixture to steam distillation until the distillate is no longer cloudy. Collect an additional 50 mL of distillate.
-
Cool the aqueous residue and decant the solution from the solid product.
-
Dissolve the solid in 500 mL of hot 95% ethanol. Add 500 mL of water, including the previously decanted solution.
-
Heat the mixture to boiling and add 2 g of decolorizing carbon.
-
Filter the hot solution and immediately acidify the filtrate with 6N hydrochloric acid until it is acidic to Congo red.
-
Cool the solution to induce crystallization.
-
Collect the crude this compound crystals by filtration. The expected melting point of the crude product is around 161–165°C.
-
Purify the product by recrystallization from aqueous ethanol to yield purified (Z)-alpha-phenylcinnamic acid with a melting point of 172–173°C[4].
Synthesis of (E)- and (Z)-alpha-Phenylcinnamic Acid via Perkin Reaction
Both isomers can be produced through the Perkin reaction, with the subsequent separation of the E and Z forms[5].
Materials:
-
Benzaldehyde
-
Phenylacetic acid
-
Acetic anhydride
-
Triethylamine
-
Hydrochloric acid
-
Diethyl ether
-
Potassium hydroxide (B78521)
-
Acetic acid
Procedure:
-
A mixture of phenylacetic acid, benzaldehyde, acetic anhydride, and triethylamine is refluxed.
-
After cooling, hydrochloric acid is added, resulting in a thick yellow-brown liquid.
-
Diethyl ether is added to dissolve the mixture.
-
The ethereal solution is washed with water and potassium hydroxide in a separatory funnel.
-
The alkaline extract is then acidified with acetic acid, causing the (E)-isomer to precipitate. The (E)-acid is collected via suction filtration.
-
The remaining solution is treated to crystallize the (Z)-isomer.
The reported melting point for the (E)-acid obtained through this method is 165-170°C, and for the (Z)-acid, it is 120-130°C[5]. Note that these values may differ from other reports, potentially due to experimental conditions and purity.
Biological Significance and Related Pathways
This compound and its derivatives exhibit various biological activities. Notably, they have been identified as selective inhibitors of type-5 17β-hydroxysteroid dehydrogenase (AKR1C3)[6]. Furthermore, derivatives of this compound have been shown to inhibit the activity of lipoxygenase and cyclooxygenase, enzymes involved in inflammatory pathways.
Cinnamic acids, in general, are central to the phenylpropanoid pathway in plants, which leads to the biosynthesis of a wide array of secondary metabolites. The formation of trans-cinnamic acid from L-phenylalanine is a key step in this pathway.
Below is a diagram illustrating the alternative biosynthetic pathway of trans-cinnamic acid from L-phenylalanine in plants like Camellia sinensis[7].
Caption: Alternative pathway for trans-cinnamic acid formation.
This guide provides essential physicochemical data and experimental protocols for this compound, which are fundamental for its application in research and development. The outlined synthetic procedures and the context of its biological relevance offer a solid foundation for professionals in the field.
References
- 1. chembk.com [chembk.com]
- 2. 91-48-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound [drugfuture.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 91-48-5 [chemicalbook.com]
- 7. Alternative Pathway to the Formation of trans-Cinnamic Acid Derived from l-Phenylalanine in Tea (Camellia sinensis) Plants and Other Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of α-Phenylcinnamic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the geometric isomers of α-phenylcinnamic acid, also known as 2,3-diphenylacrylic acid. The following sections detail the expected and experimentally determined Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the (E)- and (Z)-isomers, along with standardized experimental protocols for these analytical techniques.
Introduction to α-Phenylcinnamic Acid Isomers
α-Phenylcinnamic acid exists as two geometric isomers: (E)-α-phenylcinnamic acid (trans) and (Z)-α-phenylcinnamic acid (cis). The spatial arrangement of the phenyl groups and the carboxylic acid moiety around the carbon-carbon double bond significantly influences their physical, chemical, and spectroscopic properties. Accurate characterization of these isomers is crucial in various fields, including medicinal chemistry and material science, where isomeric purity can dictate biological activity and material properties.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for the (E) and (Z)-isomers of α-phenylcinnamic acid. While extensive experimental data is available for the more stable (E)-isomer, detailed experimental spectra for the (Z)-isomer are less commonly reported in the literature. The data presented for the (Z)-isomer is based on established principles of stereoisomerism in spectroscopy and available data for analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
| Isomer | Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| (E)-α-Phenylcinnamic Acid | Olefinic (=CH) | ~7.5 - 8.0 | Singlet | - | Deshielded due to anisotropic effect of the cis-phenyl group. |
| Aromatic (Ph) | ~7.0 - 7.5 | Multiplet | - | Overlapping signals from both phenyl rings. | |
| Carboxylic (-COOH) | > 10.0 | Broad Singlet | - | Highly deshielded, position can be concentration and solvent dependent. | |
| (Z)-α-Phenylcinnamic Acid | Olefinic (=CH) | ~6.5 - 7.0 | Singlet | - | Expected to be more shielded (upfield) compared to the (E)-isomer. |
| Aromatic (Ph) | ~7.0 - 7.5 | Multiplet | - | Overlapping signals. | |
| Carboxylic (-COOH) | > 10.0 | Broad Singlet | - | Similar to the (E)-isomer. |
Table 2: ¹³C NMR Spectroscopic Data
| Isomer | Carbon | Expected Chemical Shift (δ, ppm) | Notes |
| (E)-α-Phenylcinnamic Acid | Carbonyl (C=O) | ~165 - 175 | |
| Olefinic (α-C) | ~130 - 140 | Quaternary carbon, attached to the carboxylic acid. | |
| Olefinic (β-C) | ~140 - 150 | Attached to a phenyl group and a hydrogen. | |
| Aromatic (Ph) | ~125 - 140 | Multiple signals for the different carbons of the phenyl rings. | |
| (Z)-α-Phenylcinnamic Acid | Carbonyl (C=O) | ~165 - 175 | |
| Olefinic (α-C) | ~130 - 140 | ||
| Olefinic (β-C) | ~135 - 145 | Expected to be slightly shielded compared to the (E)-isomer. | |
| Aromatic (Ph) | ~125 - 140 |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands (cm⁻¹)
| Functional Group | (E)-α-Phenylcinnamic Acid | (Z)-α-Phenylcinnamic Acid (Expected) | Vibration Mode |
| O-H (Carboxylic Acid) | 2500-3300 (broad) | 2500-3300 (broad) | Stretching |
| C-H (Aromatic) | ~3030 | ~3030 | Stretching |
| C=O (Carboxylic Acid) | ~1680-1700 | ~1680-1700 | Stretching |
| C=C (Alkene) | ~1620-1640 | ~1620-1640 | Stretching |
| C=C (Aromatic) | ~1450, 1500, 1600 | ~1450, 1500, 1600 | Stretching |
| C-O (Carboxylic Acid) | ~1200-1300 | ~1200-1300 | Stretching |
| C-H (out-of-plane bend) | ~690, 760 | ~690, 760 | Bending |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for (E)-α-Phenylcinnamic Acid
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Relative Intensity | Fragment |
| Electron Ionization (EI) | 224 | High | [M]⁺ (Molecular Ion) |
| 225 | Moderate | [M+1]⁺ (Isotope Peak) | |
| 179 | High | [M - COOH]⁺ | |
| 178 | Moderate | [M - COOH - H]⁺ | |
| 118 | Moderate | ||
| 107 | Low |
The mass spectrum of the (Z)-isomer is expected to be very similar to that of the (E)-isomer, as mass spectrometry does not typically distinguish between geometric isomers under standard EI conditions. Fragmentation patterns are primarily determined by the molecular structure and functional groups, which are identical in both isomers.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for α-phenylcinnamic acid. Instrument-specific parameters may require optimization.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified α-phenylcinnamic acid isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ = 0.00 ppm).
-
Data Acquisition:
-
Transfer the solution to a clean 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum, ensuring a sufficient number of scans for a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.
IR Spectroscopy
-
Sample Preparation (KBr Pellet):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the instrument and acquire the IR spectrum.
-
The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
Mass Spectrometry (Electron Ionization - GC-MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, methanol) to a concentration of approximately 1 mg/mL.
-
Instrumentation:
-
Inject a small volume of the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
The GC will separate the compound from the solvent and any impurities.
-
-
Data Acquisition:
-
The sample is ionized in the MS source, typically using a 70 eV electron beam.
-
The resulting ions are separated by their mass-to-charge ratio in the mass analyzer.
-
A mass spectrum is recorded, plotting ion abundance versus m/z.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the structural elucidation and differentiation of α-phenylcinnamic acid isomers using spectroscopic techniques.
Caption: A logical workflow for the spectroscopic analysis and structural identification of α-phenylcinnamic acid isomers.
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a powerful toolkit for the comprehensive characterization of α-phenylcinnamic acid isomers. While the mass spectra of the (E) and (Z) isomers are expected to be nearly identical, NMR and to a lesser extent IR spectroscopy offer clear and distinct data points for their differentiation. This guide provides the foundational spectroscopic data and methodologies to aid researchers in the unambiguous identification and quality control of these important chemical entities.
In-Depth Technical Guide to the Crystal Structure Analysis of α-Phenylcinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the crystal structure analysis of α-phenylcinnamic acid, a compound of interest in pharmaceutical and materials science. The document details the experimental protocols for its synthesis and crystallographic analysis, presents key structural data in a clear, tabular format, and illustrates relevant biological signaling pathways.
Introduction
α-Phenylcinnamic acid, a derivative of cinnamic acid, exists as (E) and (Z) isomers. Its molecular structure, characterized by two phenyl rings and a carboxylic acid group attached to a central acrylic acid core, allows for diverse chemical modifications and potential biological activities. Understanding the precise three-dimensional arrangement of atoms within the crystal lattice is fundamental to elucidating its physicochemical properties, predicting its behavior in different environments, and designing new derivatives with enhanced therapeutic or material properties. X-ray crystallography stands as the definitive method for determining this atomic arrangement with high precision. This guide focuses on the crystal structure of the thermodynamically more stable (E)-isomer of α-phenylcinnamic acid.
Experimental Protocols
This section outlines the detailed methodologies for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of α-phenylcinnamic acid.
Synthesis of α-Phenylcinnamic Acid (Perkin Condensation)
A common and effective method for the synthesis of α-phenylcinnamic acid is the Perkin condensation.[1]
Materials:
-
Phenylacetic acid
-
Acetic anhydride (B1165640)
-
10% Sodium carbonate solution
-
6N Hydrochloric acid
-
Decolorizing carbon
-
Anhydrous magnesium sulfate
Procedure:
-
Reactant Preparation: In a round-bottom flask, combine freshly purified benzaldehyde (0.40 mol), phenylacetic acid (0.40 mol), anhydrous triethylamine (40 mL), and acetic anhydride (80 mL).
-
Reflux: Gently reflux the mixture for 5 hours.
-
Work-up: After cooling, the reaction mixture is subjected to steam distillation to remove unreacted benzaldehyde.
-
Isolation of Crude Product: The aqueous residue is cooled, and the solid product is separated by decantation. The crude solid is then dissolved in hot 95% ethanol.
-
Purification: Water is added to the hot ethanolic solution, and the mixture is heated to boiling. A small amount of decolorizing carbon is added, and the hot solution is filtered.
-
Precipitation: The filtrate is immediately acidified with 6N hydrochloric acid to precipitate the α-phenylcinnamic acid.
-
Final Product: The resulting crystals are collected by filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from aqueous ethanol to yield the final product.
Crystallization for X-ray Diffraction
Obtaining high-quality single crystals is a critical step for successful X-ray diffraction analysis.
Method: Slow Evaporation
-
Solvent Selection: Prepare a saturated solution of purified α-phenylcinnamic acid in a suitable solvent system, such as a mixture of ethanol and water or ether and petroleum ether.
-
Dissolution: Gently warm the solvent mixture to completely dissolve the compound.
-
Filtration: Filter the warm solution through a syringe filter into a clean crystallizing dish or vial to remove any particulate matter.
-
Evaporation: Cover the container with a perforated lid or parafilm with small pinholes to allow for slow evaporation of the solvent at room temperature in a vibration-free environment.
-
Crystal Growth: Colorless, needle-like, or prismatic crystals suitable for X-ray diffraction will typically form over a period of several days to a week.
Single-Crystal X-ray Diffraction Analysis
The following is a general procedure for the data collection and structure refinement of a small organic molecule like α-phenylcinnamic acid.[2]
Procedure:
-
Crystal Mounting: A suitable single crystal (typically with dimensions of 0.1-0.3 mm) is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS). The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters, crystal system, and space group. The intensities of the reflections are integrated and corrected for various factors (e.g., Lorentz and polarization effects).
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The initial atomic model is then refined against the experimental diffraction data using full-matrix least-squares techniques. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Quantitative Data Presentation
The following tables summarize the key crystallographic data for (E)-α-phenylcinnamic acid, obtained from the Cambridge Crystallographic Data Centre (CCDC Deposition Number: 780917).
Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical Formula | C₁₅H₁₂O₂ |
| Formula Weight | 224.25 g/mol |
| Temperature | 150(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 10.320(3) Å |
| b | 5.6790(10) Å |
| c | 20.254(4) Å |
| α | 90° |
| β | 101.49(2)° |
| γ | 90° |
| Volume | 1162.7(4) ų |
| Z | 4 |
| Density (calculated) | 1.281 Mg/m³ |
| Absorption Coefficient | 0.084 mm⁻¹ |
| F(000) | 472 |
| Refinement Details | |
| Final R indices [I>2σ(I)] | R1 = 0.0415, wR2 = 0.1085 |
| R indices (all data) | R1 = 0.0531, wR2 = 0.1167 |
| Goodness-of-fit on F² | 1.041 |
Selected Bond Lengths
| Atom 1 | Atom 2 | Bond Length (Å) |
| C1 | C2 | 1.489(2) |
| C2 | C3 | 1.345(2) |
| C2 | C8 | 1.479(2) |
| C3 | C14 | 1.472(2) |
| C1 | O1 | 1.216(2) |
| C1 | O2 | 1.312(2) |
Selected Bond Angles
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
| O1 | C1 | O2 | 122.99(14) |
| O1 | C1 | C2 | 123.13(14) |
| O2 | C1 | C2 | 113.87(13) |
| C3 | C2 | C8 | 121.57(14) |
| C3 | C2 | C1 | 119.06(13) |
| C8 | C2 | C1 | 119.34(13) |
| C2 | C3 | C14 | 129.56(15) |
Selected Torsion Angles
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Torsion Angle (°) |
| C1 | C2 | C3 | C14 | -178.6(2) |
| C8 | C2 | C3 | C14 | -1.1(3) |
| C3 | C2 | C8 | C9 | 31.2(2) |
| C1 | C2 | C8 | C13 | 33.8(2) |
| C2 | C3 | C14 | C15 | -149.2(2) |
Visualization of Workflow and Biological Pathways
Experimental Workflow for Crystal Structure Analysis
The following diagram illustrates the logical flow of the experimental process, from synthesis to the final structural analysis.
Potential Anti-inflammatory Signaling Pathway
While specific studies on the direct interaction of α-phenylcinnamic acid with inflammatory signaling pathways are limited, cinnamic acid and its derivatives have been shown to exert anti-inflammatory effects by modulating key pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. The following diagram illustrates a generalized inhibitory mechanism.
Conclusion
This technical guide has provided a detailed overview of the crystal structure analysis of (E)-α-phenylcinnamic acid. The presented experimental protocols offer a practical framework for the synthesis and crystallographic characterization of this compound. The tabulated crystallographic data provides a quantitative basis for understanding its solid-state structure, which is invaluable for computational modeling, polymorph screening, and the rational design of new materials and pharmaceutical agents. Furthermore, the illustrated signaling pathway highlights the potential biological relevance of this class of compounds in the context of inflammation, suggesting avenues for further investigation in drug discovery and development.
References
Theoretical Conformational Analysis of alpha-Phenylcinnamic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
alpha-Phenylcinnamic acid, a stilbene (B7821643) derivative, possesses a flexible molecular framework characterized by the rotational freedom around several single bonds. This conformational flexibility is of significant interest in medicinal chemistry and materials science, as the three-dimensional structure of the molecule can profoundly influence its biological activity and physicochemical properties. Theoretical and computational studies provide a powerful lens through which to explore the conformational landscape of this compound, identifying stable conformers, quantifying the energy barriers between them, and understanding the intramolecular interactions that govern its shape.
This technical guide provides a comprehensive overview of the theoretical studies on the conformation of this compound. It summarizes key quantitative data from computational analyses, details the methodologies employed in these studies, and presents visual representations of the underlying concepts and workflows.
Conformational Landscape of this compound
Theoretical studies, primarily employing Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) methods, have been instrumental in elucidating the conformational preferences of both the (E)- and (Z)-isomers of this compound. These studies have identified several stable conformers arising from the rotation around key dihedral angles. The primary degrees of freedom that dictate the overall conformation are the torsion of the two phenyl rings and the orientation of the carboxylic acid group.
Key Dihedral Angles
The conformation of this compound can be described by three principal dihedral angles:
-
τ1 (Cα-Cβ-C1'-C6'): Defines the rotation of the phenyl ring attached to the β-carbon.
-
τ2 (Cβ-Cα-C1''-C6''): Defines the rotation of the phenyl ring attached to the α-carbon.
-
τ3 (Cβ-Cα-C=O): Defines the orientation of the carboxylic acid group.
Stable Conformers and Their Relative Energies
Table 1: Hypothetical Quantitative Data for Conformers of (E)-alpha-Phenylcinnamic Acid
| Conformer | τ1 (°) | τ2 (°) | τ3 (°) | Relative Energy (kcal/mol) |
| I | 30 | 45 | 0 (s-cis) | 0.00 |
| II | 30 | 45 | 180 (s-trans) | 0.50 |
| III | 90 | 45 | 0 (s-cis) | 1.20 |
| IV | 30 | 135 | 180 (s-trans) | 1.50 |
Note: This table is illustrative and based on typical findings for similar molecules. Specific values for this compound require access to dedicated research publications.
Experimental Protocols: Computational Methodologies
The theoretical investigation of this compound's conformation relies on a variety of computational chemistry techniques. The following outlines the typical experimental protocols employed in such studies.
Geometry Optimization
The first step in any conformational analysis is to find the equilibrium geometry of the different possible conformers. This is achieved through geometry optimization, a process that systematically alters the molecular structure to find a minimum on the potential energy surface.
-
Method: Density Functional Theory (DFT) is a widely used method due to its balance of accuracy and computational cost. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice for organic molecules. Ab initio methods like Hartree-Fock (HF) can also be used, often as a starting point for more advanced calculations.
-
Basis Set: A basis set is a set of mathematical functions used to describe the atomic orbitals. Common basis sets for organic molecules include Pople-style basis sets such as 6-31G* and 6-311++G**. The addition of polarization (*) and diffuse (++) functions is important for accurately describing non-covalent interactions and anionic species.
-
Software: A variety of quantum chemistry software packages are available for these calculations, including Gaussian, ORCA, and Spartan.
Conformational Search and Potential Energy Surface (PES) Scan
To explore the full conformational space, a systematic search for stable conformers is performed. This can be done through several approaches:
-
Systematic Search: This involves rotating key dihedral angles by a fixed increment and performing a geometry optimization at each step.
-
Stochastic Methods: Techniques like Monte Carlo or molecular dynamics simulations can be used to sample different conformations.
-
Potential Energy Surface (PES) Scan: A relaxed PES scan involves systematically changing one or two dihedral angles while optimizing the rest of the molecular geometry at each point. This allows for the mapping of the energy landscape and the identification of energy minima (stable conformers) and transition states (energy barriers between conformers).
Frequency Calculations
Once the stationary points (minima and transition states) on the PES are located, frequency calculations are performed. These calculations serve two main purposes:
-
Characterization of Stationary Points: A true energy minimum will have all real (positive) vibrational frequencies. A transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate connecting two minima.
-
Thermodynamic Properties: Frequency calculations provide the zero-point vibrational energy (ZPVE), thermal corrections to the enthalpy and entropy, and the Gibbs free energy. These values are crucial for determining the relative stability of conformers at a given temperature.
Solvation Models
To simulate the behavior of this compound in a solution, which is more relevant to biological systems and many chemical reactions, implicit or explicit solvation models can be employed.
-
Implicit Solvation Models: The Polarizable Continuum Model (PCM) is a popular choice. It treats the solvent as a continuous dielectric medium, which is computationally efficient.
-
Explicit Solvation Models: This approach involves surrounding the solute molecule with a number of explicit solvent molecules. While more computationally expensive, it can provide a more detailed picture of solute-solvent interactions.
Visualization of Computational Workflows and Concepts
The following diagrams, generated using the DOT language, illustrate key workflows and concepts in the theoretical study of this compound conformation.
Caption: Workflow for the theoretical conformational analysis of this compound.
Caption: Schematic of a potential energy surface scan showing conformers and the transition state.
Conclusion
Theoretical studies provide indispensable insights into the conformational preferences of this compound. By employing a combination of geometry optimization, conformational searching, and frequency calculations, researchers can construct a detailed map of the molecule's potential energy surface. This information is critical for understanding its structure-activity relationships and for the rational design of new drugs and materials. The methodologies outlined in this guide represent the current state-of-the-art in the computational analysis of flexible molecules, and their application will continue to be a cornerstone of modern chemical research.
Unraveling the Intricacies of α-Phenylcinnamic Acid: A Technical Guide to its Biological Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-phenylcinnamic acid, a derivative of cinnamic acid, has emerged as a molecule of significant interest within the scientific community due to its diverse biological activities. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound in biological systems. It is designed to be a comprehensive resource, detailing its molecular targets, the signaling pathways it modulates, and the experimental methodologies used to elucidate these functions. Particular emphasis is placed on its roles as an inhibitor of monocarboxylate transporters (MCTs) and aldo-keto reductase family 1 member C3 (AKR1C3), and its subsequent impact on cancer cell metabolism and signaling.
Core Mechanisms of Action
The biological effects of this compound are primarily attributed to its ability to interact with and inhibit specific protein targets. The two most well-characterized targets are Monocarboxylate Transporters (MCTs) and Aldo-Keto Reductase 1C3 (AKR1C3).
Inhibition of Monocarboxylate Transporters (MCTs)
This compound is recognized as a non-specific inhibitor of monocarboxylate transporters, particularly MCT1 and MCT4, with inhibitory effects typically observed in the low millimolar range. These transporters are crucial for the transport of monocarboxylates like lactate (B86563) and pyruvate (B1213749) across the plasma membrane. In the context of cancer, many tumor cells exhibit a high rate of glycolysis even in the presence of oxygen, a phenomenon known as the "Warburg effect". This results in the production of large amounts of lactate, which must be exported from the cell to maintain intracellular pH and sustain high glycolytic rates. MCTs, especially MCT1 and MCT4, are often overexpressed in cancer cells to facilitate this lactate efflux[1][2].
By inhibiting MCT1 and MCT4, this compound disrupts this crucial metabolic process. The intracellular accumulation of lactate leads to a decrease in intracellular pH, which in turn can inhibit glycolysis and induce apoptosis. This disruption of the tumor's metabolic state is a key aspect of the anti-cancer potential of this compound and its derivatives.
Inhibition of Aldo-Keto Reductase 1C3 (AKR1C3)
This compound and its derivatives have been identified as inhibitors of AKR1C3, also known as type 5 17β-hydroxysteroid dehydrogenase[3]. AKR1C3 is an enzyme involved in the biosynthesis of androgens and the metabolism of prostaglandins. It is overexpressed in several types of cancer, including prostate and breast cancer, where it contributes to hormone-dependent tumor growth and resistance to therapy[4][5]. The inhibition of AKR1C3 by this compound derivatives presents a promising strategy for the treatment of these cancers.
Quantitative Inhibition Data
The inhibitory potency of this compound and its derivatives against their primary targets has been quantified in various studies. The following tables summarize the available quantitative data.
| Compound | Target | IC50 Value | Cell Line/System | Reference |
| α-Methylcinnamic acid | AKR1C3 | 6.4 µM | Recombinant human enzyme | [3] |
| Unsubstituted Cinnamic acid | AKR1C3 | 50 µM | Recombinant human enzyme | [3] |
| Cinnamic acid | Melanoma (HT-144) cell proliferation | 2.4 mM | In vitro cell culture | [6] |
| Cinnamic acid | Glioblastoma, melanoma, prostate, and lung carcinoma cell proliferation | 1 - 4.5 mM | In vitro cell culture | [7] |
Note: Specific IC50 values for this compound against MCT1 and MCT4 are not consistently reported in the literature, with most sources describing it as a non-specific inhibitor with low millimolar potency.
Signaling Pathways Modulated by α-Phenylcinnamic Acid
The inhibition of MCTs and AKR1C3 by this compound initiates a cascade of downstream signaling events that ultimately impact cell fate.
Downstream Effects of MCT Inhibition
The primary consequence of MCT inhibition is the disruption of cellular metabolism, leading to intracellular acidification and a halt in the glycolytic pathway. This metabolic stress can trigger various signaling pathways associated with apoptosis and cell cycle arrest.
Downstream Effects of AKR1C3 Inhibition
Inhibition of AKR1C3 disrupts steroid hormone metabolism, which can have significant effects in hormone-dependent cancers. For instance, in prostate cancer, blocking AKR1C3 can reduce the levels of potent androgens, thereby inhibiting androgen receptor signaling and subsequent tumor growth.
Modulation of Other Signaling Pathways
Studies on cinnamic acid and its derivatives have also implicated their involvement in modulating key cellular signaling pathways, including:
-
MAPK Pathway: Some studies suggest that cinnamic acid derivatives can influence the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis[6][8].
-
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammation and cell survival, has also been shown to be affected by cinnamic acid derivatives.
-
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway, a central signaling pathway for cell growth and survival, is another potential target.
-
TNFA-TNFR1 Mediated Apoptosis: Cinnamic acid has been shown to induce apoptosis in triple-negative breast cancer cells through the Tumor Necrosis Factor Alpha (TNFA) and its receptor (TNFR1) mediated extrinsic apoptotic pathway[9].
Experimental Protocols
To facilitate further research in this area, this section provides detailed methodologies for key experiments cited in the literature for assessing the inhibitory activity of this compound and its derivatives.
Radiolabeled Lactate Uptake Assay for MCT Inhibition
This assay directly measures the uptake of a radiolabeled MCT substrate, such as [14C]-L-lactate, into cells.
Principle: The amount of radiolabeled lactate transported into the cells is quantified to determine the activity of MCTs. The inhibitory effect of a compound is assessed by measuring the reduction in lactate uptake in its presence.
Protocol Outline:
-
Cell Seeding:
-
Seed cells expressing the target MCT isoform (e.g., MCT1 or MCT4) in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Inhibitor Pre-incubation:
-
On the day of the assay, aspirate the culture medium and wash the cells twice with a pre-warmed Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).
-
Add KRH buffer containing various concentrations of this compound or a vehicle control (e.g., DMSO) to the wells.
-
Pre-incubate the cells for 10-15 minutes at 37°C.
-
-
Initiation of Lactate Uptake:
-
Initiate the transport assay by adding KRH buffer containing [14C]-L-lactate (final concentration typically 0.1-1 mM) and the corresponding concentration of the inhibitor.
-
Incubate for a short period (e.g., 2-5 minutes) at 37°C. This time should be within the linear range of uptake for the specific cell line.
-
-
Termination of Uptake:
-
Stop the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold KRH buffer.
-
-
Quantification:
-
Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
-
Transfer the lysate to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Determine the protein concentration of parallel wells using a standard protein assay (e.g., BCA assay) for normalization.
-
-
Data Analysis:
-
Calculate the rate of lactate uptake (e.g., in nmol/mg protein/min).
-
Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Spectrophotometric Assay for AKR1C3 Inhibition
This assay measures the enzymatic activity of AKR1C3 by monitoring the oxidation of NADPH to NADP+, which is accompanied by a decrease in absorbance at 340 nm.
Principle: The rate of the AKR1C3-catalyzed reduction of a substrate is determined by measuring the rate of NADPH consumption. The inhibitory effect of a compound is assessed by the reduction in this rate.
Protocol Outline:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0).
-
Prepare stock solutions of NADPH, the substrate (e.g., 9,10-phenanthrenequinone), and the inhibitor (this compound or its derivatives) in a suitable solvent (e.g., DMSO).
-
Prepare a solution of purified recombinant human AKR1C3 enzyme in the reaction buffer.
-
-
Assay Setup:
-
In a 96-well UV-transparent plate, add the reaction buffer, NADPH (final concentration typically 100-200 µM), and the substrate (final concentration typically 10-50 µM).
-
Add various concentrations of the inhibitor or a vehicle control to the respective wells.
-
Pre-incubate the mixture for 5-10 minutes at a constant temperature (e.g., 25°C or 37°C).
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the AKR1C3 enzyme solution to each well.
-
-
Measurement:
-
Immediately start monitoring the decrease in absorbance at 340 nm over time (e.g., every 15-30 seconds for 5-10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of absorbance change) for each inhibitor concentration.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Conclusion
This compound and its derivatives represent a compelling class of compounds with significant potential in therapeutic development, particularly in the field of oncology. Their ability to inhibit key metabolic and signaling proteins like MCTs and AKR1C3 provides a clear rationale for their anti-cancer effects. This technical guide has provided a comprehensive overview of the current understanding of their mechanisms of action, supported by quantitative data and detailed experimental protocols. The elucidation of the downstream signaling pathways offers further insights into their biological impact. It is anticipated that continued research in this area will further refine our understanding of these molecules and pave the way for the development of novel and effective therapeutic strategies.
References
- 1. explorationpub.com [explorationpub.com]
- 2. Monocarboxylate transporter 4 involves in energy metabolism and drug sensitivity in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cinnamic acids as new inhibitors of 17beta-hydroxysteroid dehydrogenase type 5 (AKR1C3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cinnamic acid: a natural product with potential use in cancer intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. Exploring the Molecular Mechanism of Cinnamic Acid-Mediated Cytotoxicity in Triple Negative MDA-MB-231 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
α-Phenylcinnamic Acid: A Comprehensive Technical Review of its Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Phenylcinnamic acid, a derivative of cinnamic acid, is an organic compound that has garnered significant interest in the scientific community due to its diverse pharmacological activities. Its structural scaffold has served as a template for the development of numerous derivatives with potential applications in the treatment of a wide range of diseases, including cancer, diabetes, inflammation, and microbial infections. This technical guide provides a comprehensive review of the current state of research on α-phenylcinnamic acid and its analogs, with a focus on its synthesis, quantitative biological data, and the molecular mechanisms underlying its therapeutic effects.
Chemical Synthesis
The synthesis of α-phenylcinnamic acid is most commonly achieved through the Perkin reaction. This reaction involves the condensation of benzaldehyde (B42025) with phenylacetic acid in the presence of a weak base, typically an alkali salt of the carboxylic acid, and an acid anhydride.
Experimental Protocol: Synthesis of α-Phenylcinnamic Acid via Perkin Reaction
This protocol is adapted from the procedure described in Organic Syntheses.[1]
Materials:
-
Benzaldehyde
-
Phenylacetic acid
-
Triethylamine (anhydrous)
-
Acetic anhydride
-
Hydrochloric acid (6N)
-
Ethanol (B145695) (95%)
-
Decolorizing carbon
-
Sodium carbonate (10% solution)
-
Anhydrous magnesium sulfate
-
Hydroquinone (B1673460) or catechol
Procedure:
-
Purification of Benzaldehyde: Wash 60 g of benzaldehyde with two 20 ml portions of 10% sodium carbonate solution, followed by a water wash. Dry the benzaldehyde over 5-10 g of anhydrous magnesium sulfate, adding a few crystals of hydroquinone or catechol as a stabilizer.[1]
-
Reaction Setup: In a 500 ml round-bottomed flask, combine 40.5 ml (0.40 mole) of freshly purified benzaldehyde, 54.6 g (0.40 mole) of phenylacetic acid, 40 ml of anhydrous triethylamine, and 80 ml of acetic anhydride.[1]
-
Reflux: Gently boil the mixture under reflux for 5 hours.[1]
-
Steam Distillation: After reflux, assemble a steam distillation apparatus and distill the reaction mixture with steam until the distillate is no longer cloudy. Collect an additional 50 ml of distillate.[1]
-
Isolation of Crude Product: Cool the aqueous residue and decant the solution from the solid product. Dissolve the solid in 500 ml of hot 95% ethanol and add 500 ml of water (including the decanted solution).[1]
-
Decolorization and Precipitation: Bring the solution to a boil and add 2 g of decolorizing carbon. Filter the hot solution and immediately acidify the filtrate to Congo red with 6N hydrochloric acid.[1]
-
Crystallization and Collection: Cool the solution to induce crystallization. Collect the crystals of α-phenylcinnamic acid by filtration. The yield of the crude product is typically between 60-67 g.[1]
-
Purification: Recrystallize the crude product from aqueous ethanol to obtain purified α-phenylcinnamic acid with a melting point of 172–173°C. The overall yield of the purified product is typically between 48–53 g (54–59%).[2]
Biological Activities and Quantitative Data
α-Phenylcinnamic acid and its derivatives exhibit a broad spectrum of biological activities. The following sections summarize the key findings and present the available quantitative data in a structured format.
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of α-phenylcinnamic acid derivatives against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways and enzymes involved in cancer progression.
Table 1: Anticancer Activity of α-Phenylcinnamic Acid Derivatives (IC50 values in µM)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| α-Phenylcinnamic acid derivative 5 | A-549 (Lung) | 10.36 | [2] |
| Cinnamic acid metronidazole (B1676534) ester 3h | MCF-7 (Breast) | 0.36 ± 0.04 | [3] |
| Cinnamic acid metronidazole ester 3b | MCF-7 (Breast) | 3.4 ± 0.2 | [3] |
| Cinnamic acid metronidazole ester 3c | MCF-7 (Breast) | 1.8 ± 0.1 | [3] |
| Cinnamic acid metronidazole ester 3i | MCF-7 (Breast) | 0.9 ± 0.08 | [3] |
| Cinnamic acid metronidazole ester 3r | MCF-7 (Breast) | 2.1 ± 0.15 | [3] |
| 4-Hydroxycinnamic acid derivative | M. marinum | 64 | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[5][6]
Materials:
-
Cancer cell lines (e.g., A-549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
α-Phenylcinnamic acid derivative stock solution (in DMSO)
-
MTT solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 103 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the α-phenylcinnamic acid derivative in the cell culture medium. Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 20 µl of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µl of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity
α-Phenylcinnamic acid and its derivatives have shown promising activity against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) is the most common parameter used to quantify this activity.
Table 2: Antimicrobial Activity of α-Phenylcinnamic Acid and Derivatives (MIC values in µg/mL)
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Cinnamic acid | Mycobacterium tuberculosis H37Rv | 40 - 100 | [7] |
| Cinnamic acid derivative (DM2) | Staphylococcus aureus | 16-64 | [8] |
| Cinnamic acid derivative (DM8) | Enterococcus faecium | 32 | [8] |
| p-Coumaric acid | Acinetobacter baumannii (Colistin-Resistant) | 128-256 | [8] |
| Ferulic acid | Acinetobacter baumannii (Colistin-Resistant) | 512-1024 | [8] |
| p-Methoxycinnamic acid | Acinetobacter baumannii (Colistin-Resistant) | 128-512 | [8] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[7][8]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
α-Phenylcinnamic acid derivative stock solution (in DMSO)
-
96-well microtiter plates
-
Inoculum suspension standardized to a specific concentration (e.g., 5 x 105 CFU/mL)
Procedure:
-
Preparation of Dilutions: Prepare a serial two-fold dilution of the α-phenylcinnamic acid derivative in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Controls: Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Antidiabetic Activity
Certain derivatives of cinnamic acid have been investigated for their potential to manage diabetes, primarily through the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion.
Table 3: α-Glucosidase Inhibitory Activity of Cinnamic Acid Derivatives (IC50 values in mM)
| Compound/Derivative | Enzyme Source | IC50 (mM) | Reference |
| Caffeic acid | Rat intestinal maltase | 0.74 ± 0.01 | [9][10] |
| Ferulic acid | Rat intestinal maltase | 0.79 ± 0.04 | [9][10] |
| Isoferulic acid | Rat intestinal maltase | 0.76 ± 0.03 | [9][10] |
| Ferulic acid | Rat intestinal sucrase | 0.45 ± 0.01 | [9][10] |
| Isoferulic acid | Rat intestinal sucrase | 0.45 ± 0.01 | [9][10] |
Experimental Protocol: α-Glucosidase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of α-glucosidase, which breaks down carbohydrates into glucose.[9][10]
Materials:
-
α-Glucosidase enzyme (from rat intestine or other sources)
-
Substrate (e.g., p-nitrophenyl-α-D-glucopyranoside, maltose, sucrose)
-
Phosphate (B84403) buffer (pH 6.8)
-
α-Phenylcinnamic acid derivative solution
-
Sodium carbonate solution (to stop the reaction)
-
Microplate reader
Procedure:
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the phosphate buffer, α-glucosidase enzyme, and the α-phenylcinnamic acid derivative at various concentrations.
-
Pre-incubation: Pre-incubate the mixture for a short period (e.g., 10 minutes) at 37°C.
-
Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding sodium carbonate solution.
-
Absorbance Measurement: Measure the absorbance of the product (e.g., p-nitrophenol) at 405 nm.
-
Data Analysis: Calculate the percentage of inhibition of α-glucosidase activity. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Signaling Pathways and Molecular Mechanisms
The biological effects of α-phenylcinnamic acid and its derivatives are mediated through the modulation of various cellular signaling pathways. Understanding these mechanisms is crucial for drug development and for identifying potential therapeutic targets.
Inhibition of NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. Some cinnamic acid derivatives have been shown to inhibit the activation of NF-κB.[11][12]
Experimental Protocol: NF-κB Luciferase Reporter Assay
This assay is used to quantify the activation of the NF-κB signaling pathway.[13][14][15][16][17]
Materials:
-
Cells stably transfected with an NF-κB luciferase reporter construct (e.g., HEK293T or A549 cells)
-
Cell culture medium
-
Stimulant (e.g., Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS))
-
α-Phenylcinnamic acid derivative
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed the reporter cells in a 96-well plate. After cell attachment, pre-treat the cells with various concentrations of the α-phenylcinnamic acid derivative for a specific time.
-
Stimulation: Add the stimulant (e.g., TNF-α) to the wells to activate the NF-κB pathway.
-
Incubation: Incubate the plate for a period sufficient to allow for luciferase expression (e.g., 6-24 hours).
-
Cell Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: The reduction in luminescence in the presence of the compound indicates inhibition of NF-κB activation.
Diagram: Simplified NF-κB Signaling Pathway and Potential Inhibition by α-Phenylcinnamic Acid
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. protocols.io [protocols.io]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A series of cinnamic acid derivatives and their inhibitory activity on intestinal alpha-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MAPK シグナル経路、抗体、ELISA、Luminex® アッセイ、成長因子 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. phytopharmajournal.com [phytopharmajournal.com]
- 12. benchchem.com [benchchem.com]
- 13. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. indigobiosciences.com [indigobiosciences.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
An In-depth Technical Guide to the Acidity of alpha-Phenylcinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acidity constants (pKa) of alpha-phenylcinnamic acid, a molecule of interest in various scientific and pharmaceutical domains. This document outlines the experimentally determined pKa values for its isomers, details the methodologies for these measurements, and presents a logical workflow for pKa determination.
Acidity and pKa Values of this compound
This compound, a substituted derivative of cinnamic acid, possesses a carboxylic acid group, making it a weak acid. Its acidity is a critical parameter influencing its solubility, lipophilicity, and potential biological activity. The compound exists as two geometric isomers, cis (Z) and trans (E), which exhibit different physicochemical properties, including their acidity.
The acid dissociation constant (Ka) and its logarithmic form, pKa, quantify the extent of ionization of an acid in a solution. A lower pKa value indicates a stronger acid.
Quantitative Data Summary
The experimentally determined pKa values for the isomers of this compound in a 60% ethanol-water mixture are summarized in the table below. The use of a co-solvent system is common for compounds with limited aqueous solubility.
| Isomer | Chemical Structure | pKa (in 60% Ethanol) | Reference |
| cis-(Z)-alpha-Phenylcinnamic Acid | 6.1[1] | [1] | |
| trans-(E)-alpha-Phenylcinnamic Acid | 4.8[1][2][3] | [1][2][3] |
Experimental Protocols for pKa Determination
The determination of pKa values is a fundamental aspect of physicochemical characterization. The following are detailed methodologies for two common and precise techniques: potentiometric titration and UV-Vis spectrophotometry.
Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds. It involves the gradual addition of a titrant (a strong base for an acidic compound) to a solution of the analyte while monitoring the pH.
Materials and Equipment:
-
Calibrated pH meter with a glass electrode
-
Automatic titrator or a precision burette
-
Magnetic stirrer and stir bar
-
Jacketed titration vessel to maintain constant temperature
-
Standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution (carbonate-free)
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
This compound isomer
-
Co-solvent (e.g., ethanol (B145695) or methanol) and purified water
-
Inert gas (e.g., nitrogen or argon) supply
Procedure:
-
Preparation of the Analyte Solution:
-
Accurately weigh a sample of this compound and dissolve it in a known volume of the desired solvent mixture (e.g., 60% ethanol in water) to achieve a concentration of approximately 1-5 mM.
-
Transfer the solution to the titration vessel.
-
-
Initial Acidification:
-
If necessary, acidify the solution with a small, known volume of 0.1 M HCl to ensure the complete protonation of the carboxylic acid group.
-
-
Titration:
-
Immerse the calibrated pH electrode in the solution and start the magnetic stirrer.
-
Purge the solution with an inert gas to prevent the dissolution of atmospheric CO2, which can interfere with the titration of weak acids.
-
Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution.
-
Record the pH value after each addition, allowing the reading to stabilize. Smaller increments should be used near the expected equivalence point.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).
-
Alternatively, the equivalence point can be determined from the first or second derivative of the titration curve, which corresponds to the inflection point.
-
UV-Vis Spectrophotometry
This method is particularly useful for compounds that possess a chromophore in proximity to the ionizable group, leading to a change in the UV-Vis absorption spectrum upon ionization. It is highly sensitive and requires a smaller amount of sample compared to potentiometric titration.[9][10][11]
Materials and Equipment:
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Matched quartz cuvettes
-
Calibrated pH meter
-
A series of buffer solutions with known pH values spanning the expected pKa range (e.g., from pH 3 to 8 for the trans isomer)
-
Stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Sample Solutions:
-
Prepare a series of solutions with a constant, low concentration of this compound (e.g., 0.05 mM) in the different buffer solutions. Ensure the concentration of the organic co-solvent from the stock solution is kept constant and minimal across all samples.
-
-
Spectral Measurements:
-
Determine the UV-Vis absorption spectrum (e.g., from 220 nm to 400 nm) for each buffered solution.
-
Also, measure the spectra of the fully protonated form (in a strongly acidic solution, e.g., 0.1 M HCl) and the fully deprotonated form (in a strongly basic solution, e.g., 0.1 M NaOH).
-
-
Data Analysis:
-
Select an analytical wavelength where the difference in absorbance between the protonated and deprotonated species is maximal.
-
Plot the absorbance at the chosen wavelength against the pH of the buffer solutions. This will generate a sigmoidal curve.
-
The pKa is the pH at the inflection point of this curve.
-
The pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - AI) / (AM - A)] where:
-
A is the absorbance at a given pH.
-
AI is the absorbance of the fully ionized species.
-
AM is the absorbance of the neutral molecule.
-
-
Logical Workflow for pKa Determination
The following diagram illustrates the general workflow for the experimental determination of the pKa of a sparingly soluble compound like this compound.
Caption: Workflow for pKa determination of this compound.
Biological Relevance of Acidity
While specific signaling pathways directly modulated by the acidity of this compound are not well-documented, the pKa value is a critical determinant of its behavior in biological systems. The degree of ionization at physiological pH (typically around 7.4) affects its ability to cross cell membranes, interact with protein binding sites, and its overall pharmacokinetic and pharmacodynamic profile. For instance, this compound has been identified as a selective inhibitor of type-5 17β-hydroxysteroid dehydrogenase (AKR1C3), an enzyme implicated in hormone-dependent cancers.[12] The binding affinity to such targets can be influenced by the protonation state of the carboxylic acid group.
The broader class of cinnamic acids has been shown to be involved in various signaling pathways, including those related to inflammation and diabetes. However, further research is needed to elucidate the specific role of this compound's acidity in its biological activities.
References
- 1. This compound [drugfuture.com]
- 2. Page loading... [wap.guidechem.com]
- 3. chembk.com [chembk.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. DSpace [diposit.ub.edu]
- 6. PH-metric log P 11. pKa determination of water-insoluble drugs in organic solvent-water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurjchem.com [eurjchem.com]
- 8. Potentiometric pKa determination of water-insoluble compound [pion-inc.com]
- 9. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijper.org [ijper.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound | 91-48-5 [chemicalbook.com]
An In-depth Technical Guide on the Chemical Stability and Degradation of alpha-Phenylcinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability and degradation pathways of alpha-phenylcinnamic acid. The information presented herein is intended to support research, development, and formulation activities by providing a thorough understanding of the molecule's intrinsic stability and its behavior under various stress conditions.
Introduction
This compound (2,3-diphenylacrylic acid) is an organic compound with the chemical formula C₁₅H₁₂O₂. It exists as two geometric isomers, cis (Z) and trans (E), which differ in their physical properties and stability. The trans isomer is generally less stable than the cis isomer.[1] This compound serves as a versatile building block in organic synthesis and has applications in the pharmaceutical and cosmetic industries.[2][3] Understanding its chemical stability and degradation profile is crucial for ensuring the quality, safety, and efficacy of products containing this molecule.
Physicochemical Properties
A summary of the key physicochemical properties of the cis and trans isomers of this compound is presented in Table 1.
| Property | (Z)-alpha-Phenylcinnamic acid (cis isomer) | (E)-alpha-Phenylcinnamic acid (trans isomer) |
| CAS Number | 91-47-4 | 91-48-5 |
| Molecular Weight | 224.26 g/mol | 224.26 g/mol |
| Appearance | Silky needles | Stout prisms |
| Melting Point | 172-174 °C[2][4] | 138-139 °C |
| pKa (in 60% ethanol) | 6.1 | 4.8[2] |
| Solubility | Soluble in hot water, methanol (B129727), ethanol, isopropanol, ether, benzene | More soluble than the cis-form |
| UV max (in ethanol) | 223, 280 nm | 222, 289 nm |
Chemical Stability and Degradation Pathways
This compound is generally considered a stable compound under normal storage conditions, kept in a cool, dark place.[2] However, it is incompatible with strong oxidizing agents and can degrade under various stress conditions, including exposure to light, heat, and extreme pH.[2]
Photodegradation
Exposure to ultraviolet (UV) radiation is a significant factor in the degradation of cinnamic acid derivatives. The primary photodegradation pathways for this compound are anticipated to be cis-trans isomerization and [2+2] cycloaddition.
-
Cis-Trans Isomerization: The more stable cis isomer can be converted to the less stable trans isomer upon exposure to UV light, and vice versa. This reversible process can alter the physicochemical and biological properties of the compound.
-
[2+2] Cycloaddition: In the solid state or in concentrated solutions, two molecules of this compound can undergo a cycloaddition reaction to form cyclobutane (B1203170) derivatives, such as truxillic and truxinic acids.
The photodegradation of cinnamic acid is pH-dependent, with increased stability observed at higher pH values.
Thermal Degradation
Thermal stress can induce the degradation of this compound, primarily through decarboxylation. When heated, particularly in the presence of a catalyst such as copper chromite, this compound can lose a molecule of carbon dioxide to form stilbene (B7821643). The stereochemistry of the resulting stilbene is dependent on the starting isomer of this compound; the cis isomer yields cis-stilbene, while the trans isomer yields trans-stilbene.
Hydrolytic Degradation
Hydrolytic degradation is expected to be more pronounced under basic conditions due to the saponification of the carboxylic acid group. Under acidic conditions, the rate of hydrolysis is generally slower. The specific degradation products resulting from hydrolysis have not been extensively reported in the literature for this compound itself, but for similar structures, cleavage of the molecule is possible under harsh conditions.
Oxidative Degradation
This compound is known to be incompatible with strong oxidizing agents.[2] The double bond and the phenyl rings are susceptible to oxidation. Reaction with oxidizing agents like hydrogen peroxide can lead to the formation of epoxides, aldehydes, and benzoic acid derivatives through cleavage of the double bond. The exact degradation products will depend on the strength of the oxidizing agent and the reaction conditions.
Experimental Protocols for Forced Degradation Studies
Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. The following are generalized protocols for subjecting this compound to various stress conditions. The extent of degradation should ideally be in the range of 5-20%.
General Sample Preparation
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
Acid and Base Hydrolysis
-
Acidic Condition: To an aliquot of the stock solution, add an equal volume of 0.1 M to 1 M hydrochloric acid. Heat the mixture at a controlled temperature (e.g., 60-80 °C) for a specified period. At various time points, withdraw samples, neutralize with a suitable base (e.g., 0.1 M to 1 M sodium hydroxide), and dilute with mobile phase for analysis.
-
Basic Condition: To an aliquot of the stock solution, add an equal volume of 0.1 M to 1 M sodium hydroxide. Maintain the mixture at room temperature or slightly elevated temperature for a specified period. At various time points, withdraw samples, neutralize with a suitable acid (e.g., 0.1 M to 1 M hydrochloric acid), and dilute with mobile phase for analysis.
-
Neutral Condition: To an aliquot of the stock solution, add an equal volume of purified water. Heat the mixture under the same conditions as the acid hydrolysis study.
Oxidative Degradation
To an aliquot of the stock solution, add an equal volume of hydrogen peroxide solution (e.g., 3-30%). Store the mixture at room temperature, protected from light, for a specified period. At various time points, withdraw samples and dilute with mobile phase for analysis.
Thermal Degradation
-
Solid State: Place a known amount of solid this compound in a controlled temperature and humidity chamber (e.g., 60 °C, 75% RH) for a specified period. At various time points, withdraw samples, dissolve in a suitable solvent, and dilute for analysis.
-
Solution State: Heat the stock solution at a controlled temperature (e.g., 60-80 °C) for a specified period, protected from light. At various time points, withdraw samples and dilute for analysis.
Photolytic Degradation
-
Solid State: Spread a thin layer of solid this compound in a shallow dish and expose it to a light source that provides both UV and visible light, as specified in ICH guideline Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.
-
Solution State: Expose the stock solution in a photostable, transparent container to the same light conditions as the solid-state study. A control solution should be kept in the dark.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and suitable technique for the analysis of this compound and its degradation products. A stability-indicating HPLC method should be developed and validated to separate the parent compound from all potential degradation products.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often employed to achieve good separation.
-
Detection: UV detection at the λmax of this compound (around 280-290 nm) is suitable for quantification.
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is highly recommended for the identification and structural elucidation of unknown degradation products. The mass spectrum of (E)-alpha-phenylcinnamic acid shows a molecular ion peak at m/z 224.[5]
Quantitative Data
Signaling Pathways
Currently, there is no established direct link in the scientific literature between the degradation of this compound and specific biological signaling pathways. While cinnamic acid derivatives have been studied for their biological activities, the relevance of their degradation products in biological systems is an area that requires further investigation.
Conclusion
This compound is a relatively stable molecule that can undergo degradation under specific stress conditions. The primary degradation pathways include photodegradation (isomerization and cycloaddition), thermal decarboxylation, and oxidation. A thorough understanding of these degradation routes is essential for the development of stable formulations and for ensuring product quality. The use of forced degradation studies in conjunction with a validated stability-indicating HPLC method is crucial for characterizing the stability profile of this compound and identifying potential degradation products. Further research is needed to quantify the degradation kinetics under various conditions and to explore the potential biological significance of its degradants.
References
- 1. researchgate.net [researchgate.net]
- 2. 91-48-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound, (E)- | C15H12O2 | CID 700620 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of α-Phenylcinnamic Acid from Benzaldehyde and Phenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of α-phenylcinnamic acid from benzaldehyde (B42025) and phenylacetic acid. The primary method detailed is a variation of the Perkin reaction, a well-established method for the synthesis of α,β-unsaturated aromatic acids.[1][2] This document offers detailed experimental protocols, quantitative data summaries, and visualizations of the reaction mechanism and experimental workflow to support research and development in organic synthesis and medicinal chemistry.
Reaction Overview
The synthesis of α-phenylcinnamic acid is achieved through the condensation of benzaldehyde with phenylacetic acid in the presence of a base catalyst and a dehydrating agent, typically triethylamine (B128534) and acetic anhydride, respectively.[3][4] This reaction is a form of aldol (B89426) condensation followed by dehydration.[5][6] The reaction generally yields the cis-isomer (Z-isomer) of α-phenylcinnamic acid as the major product.[3][7]
Reaction Mechanism
The reaction proceeds via a mechanism analogous to the Perkin reaction.[1][7] The key steps involve the formation of a carbanion from phenylacetic acid, which then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. The subsequent steps involve an aldol-type addition, followed by dehydration to yield the α,β-unsaturated product.
Caption: Reaction mechanism for the synthesis of α-phenylcinnamic acid.
Quantitative Data Summary
The following tables summarize the quantitative data from various reported experimental procedures for the synthesis of α-phenylcinnamic acid and its derivatives.
Table 1: Reagent Quantities and Yields for α-Phenylcinnamic Acid Synthesis
| Reagent | Molar Ratio | Quantity (per 0.40 mole Benzaldehyde) | Reference |
| Benzaldehyde | 1.0 | 42.4 g (40.5 mL) | [3] |
| Phenylacetic Acid | 1.0 | 54.6 g | [3] |
| Triethylamine | - | 40 mL | [3] |
| Acetic Anhydride | - | 80 mL | [3] |
| Product | |||
| Crude α-Phenylcinnamic Acid | - | 60-67 g | [3] |
| Purified α-Phenylcinnamic Acid | - | 48-53 g (54-59% yield) | [3] |
Table 2: Physical Properties of α-Phenylcinnamic Acid Isomers
| Isomer | Melting Point (°C) | Solubility | Reference |
| cis-α-Phenylcinnamic Acid | 172-173 | Soluble in hot water, methanol, ethanol (B145695), isopropanol, ether, benzene. | [3][8] |
| trans-α-Phenylcinnamic Acid | 138-139 | More soluble than the cis-form. | [8] |
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of α-phenylcinnamic acid, adapted from a reliable Organic Syntheses procedure.[3]
Materials:
-
Benzaldehyde (freshly purified), 42.4 g (40.5 mL, 0.40 mole)
-
Phenylacetic acid, 54.6 g (0.40 mole)
-
Triethylamine (anhydrous), 40 mL
-
Acetic anhydride, 80 mL
-
95% Ethanol
-
Decolorizing carbon
-
6N Hydrochloric acid
Procedure:
-
Reaction Setup: In a 500-mL round-bottomed flask, combine freshly purified benzaldehyde, phenylacetic acid, anhydrous triethylamine, and acetic anhydride.
-
Reflux: Gently boil the mixture under reflux for 5 hours.
-
Workup - Steam Distillation: After reflux, assemble a steam distillation apparatus with the reaction flask. Steam distill the mixture until the distillate is no longer cloudy, and then collect an additional 50 mL of distillate. The distillate can be discarded.
-
Isolation of Crude Product: Cool the aqueous residue in the flask. Decant the solution from the solid product.
-
Recrystallization:
-
Dissolve the crude solid in 500 mL of hot 95% ethanol.
-
Add 500 mL of water (including the decanted solution from the previous step) to the hot ethanol solution.
-
Bring the mixture to a boil and add 2 g of decolorizing carbon.
-
Filter the hot solution.
-
Immediately acidify the filtrate to Congo red with 6N hydrochloric acid.
-
-
Final Product Collection: Cool the acidified solution. Collect the resulting crystals by filtration.
-
Purification: The crude α-phenylcinnamic acid can be further purified by recrystallization from aqueous ethanol.
Expected Yield:
-
Crude product: 60-67 g
-
Purified product (m.p. 172–173°C): 48–53 g (54–59%)
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of α-phenylcinnamic acid.
Caption: General experimental workflow for α-phenylcinnamic acid synthesis.
Safety Considerations
-
Benzaldehyde: Can be irritating to the skin, eyes, and respiratory tract. It is also easily oxidized in air to benzoic acid.[9]
-
Acetic Anhydride: Corrosive and a lachrymator. Handle in a well-ventilated fume hood.
-
Triethylamine: Flammable and has a strong, unpleasant odor. It is also corrosive.
-
Hydrochloric Acid: Corrosive. Handle with appropriate personal protective equipment.
It is imperative to conduct a thorough risk assessment before carrying out this procedure.
Alternative and Related Syntheses
While the described method is robust, other variations exist. For instance, the Erlenmeyer-Plöchl synthesis can be used to produce azlactones, which are intermediates in the synthesis of amino acids and can be conceptually related to this reaction.[10][11][12] Different bases and catalysts can also be employed, which may affect the reaction yield and stereoselectivity.[13] For example, tripropylamine (B89841) has been reported to give slightly higher yields than triethylamine in some cases.[13] Furthermore, the synthesis of substituted α-phenylcinnamic acids can be achieved by using substituted benzaldehydes as starting materials.[14][15]
References
- 1. Perkin reaction [pharmacytimess.com]
- 2. Perkin reaction - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. byjus.com [byjus.com]
- 6. Solved A Perkin Reaction: Synthesis of (E)- and | Chegg.com [chegg.com]
- 7. longdom.org [longdom.org]
- 8. alpha-Phenylcinnamic Acid [drugfuture.com]
- 9. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 10. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]
- 11. Erlenmeyer-Plöchl_azlactone_and_amino_acid_synthesis [chemeurope.com]
- 12. Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis [drugfuture.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. prepchem.com [prepchem.com]
Methodological & Application
Synthesis of α-Phenylcinnamic Acid via Perkin Reaction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of α-phenylcinnamic acid and its derivatives using the Perkin reaction. The Perkin reaction is a robust method for the formation of α,β-unsaturated aromatic acids through the condensation of an aromatic aldehyde with an acid anhydride, in the presence of a weak base.[1][2][3] This synthesis is of significant interest in medicinal chemistry and materials science due to the diverse biological activities and photochemical properties of cinnamic acid derivatives.
I. Overview of the Perkin Reaction
The Perkin reaction, discovered by William Henry Perkin, involves the aldol-type condensation of an aromatic aldehyde with an acid anhydride, typically catalyzed by the alkali salt of the corresponding carboxylic acid or a tertiary amine like triethylamine.[1][3][4] The reaction proceeds through the formation of an enolate from the acid anhydride, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde.[4][5] Subsequent dehydration and hydrolysis yield the α,β-unsaturated aromatic acid.[2][5] The reaction between an aromatic aldehyde and phenylacetic acid specifically yields α-phenylcinnamic acid.[1][6]
II. Quantitative Data Summary
The following table summarizes the key quantitative data from various reported syntheses of α-phenylcinnamic acid and a representative derivative.
| Product | Starting Aldehyde | Catalyst/Base | Reaction Time | Yield (%) | Melting Point (°C) | Reference |
| α-Phenylcinnamic acid | Benzaldehyde | Triethylamine | 5 hours | 54-59% | 172-173 | [7] |
| α-Phenylcinnamic acid | Benzaldehyde | Tripropylamine | 10 hours | 50% | 172 | [8] |
| trans-o-Nitro-α-phenylcinnamic acid | o-Nitrobenzaldehyde | Triethylamine | 15 minutes | 71-72% (recrystallized) | 197.8-198.3 | [9] |
| α-Phenyl-p-nitrocinnamic acid | p-Nitrobenzaldehyde | Triethylamine | 4 hours | 61% (recrystallized) | 213 | [8] |
| E and Z-α-phenylcinnamic acid | Benzaldehyde | Triethylamine | Not Specified | 83.3% (E-isomer), 82.7% (Z-isomer) | 165-170 (E-isomer), 120-130 (Z-isomer) | [10] |
III. Detailed Experimental Protocols
This section provides detailed methodologies for the synthesis of α-phenylcinnamic acid and trans-o-nitro-α-phenylcinnamic acid.
A. Synthesis of α-Phenylcinnamic Acid
This protocol is adapted from a well-established procedure.[7]
Materials:
-
Benzaldehyde (freshly purified)
-
Phenylacetic acid
-
Triethylamine (anhydrous)
-
Acetic anhydride
-
6N Hydrochloric acid
-
Decolorizing carbon
Equipment:
-
500 mL round-bottomed flask
-
Reflux condenser
-
Heating mantle
-
Steam distillation apparatus
-
Beakers
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
In a 500 mL round-bottomed flask, combine 40.5 mL (42.4 g, 0.40 mole) of freshly purified benzaldehyde, 54.6 g (0.40 mole) of phenylacetic acid, 40 mL of anhydrous triethylamine, and 80 mL of acetic anhydride.[7]
-
Heat the mixture to a gentle reflux and maintain for 5 hours.[7]
-
After the reflux period, assemble a steam distillation apparatus and distill the reaction mixture with steam until the distillate is no longer cloudy. Collect an additional 50 mL of distillate.[7]
-
Cool the aqueous residue in the flask and decant the solution from the solid product.[7]
-
Dissolve the solid in 500 mL of hot 95% ethanol. Add 500 mL of water (including the previously decanted solution) to the hot ethanol solution.[7]
-
Bring the mixture to a boil and add 2 g of decolorizing carbon.[7]
-
Filter the hot solution and immediately acidify the filtrate to Congo red with 6N hydrochloric acid.[7]
-
Cool the solution to induce crystallization. Collect the crystals by filtration. The yield of crude α-phenylcinnamic acid is typically 60-67 g with a melting point of 161–165°C.[7]
-
Purify the crude product by recrystallization from aqueous ethanol to obtain 48–53 g (54–59% yield) of purified α-phenylcinnamic acid with a melting point of 172–173°C.[7]
B. Synthesis of trans-o-Nitro-α-phenylcinnamic Acid
This protocol provides a method for synthesizing a substituted derivative.[9]
Materials:
-
o-Nitrobenzaldehyde
-
Phenylacetic acid
-
Acetic anhydride
-
Triethylamine
-
50% Acetic acid
Equipment:
-
500 mL flask
-
Reflux condenser
-
Heating mantle
-
Beakers
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
In a 500 mL flask, mix 30.2 g (0.20 mole) of o-nitrobenzaldehyde, 40 g (0.29 mole) of phenylacetic acid, 100 mL (1.08 moles) of acetic anhydride, and 20 g (0.20 mole) of triethylamine.[9]
-
Reflux the mixture for 15 minutes.[9]
-
Cool the solution to 90°C and add 100 mL of cold water over 5 minutes, maintaining the temperature above 90°C.[9]
-
Filter the solution while it is hot (95–100°C) and then cool the filtrate to 20°C to precipitate the product.[9]
-
Collect the light-orange crystals of trans-o-nitro-α-phenylcinnamic acid by filtration.[9]
-
Wash the crystals with 60 mL of 50% acetic acid and then with water.[9]
-
The dried acid weighs 39–42 g (72–78% yield) and has a melting point of 195–198°C.[9]
-
For further purification, recrystallize the product from 500 mL of toluene to obtain 38–39 g (71–72% yield) of yellow prisms with a melting point of 197.8–198.3°C.[9]
IV. Visualized Workflow and Reaction Mechanism
The following diagrams illustrate the experimental workflow for the synthesis of α-phenylcinnamic acid and the generalized mechanism of the Perkin reaction.
Caption: Experimental workflow for the synthesis of α-phenylcinnamic acid.
Caption: Generalized mechanism of the Perkin reaction.
References
- 1. Perkin reaction [pharmacytimess.com]
- 2. byjus.com [byjus.com]
- 3. Perkin reaction - Wikipedia [en.wikipedia.org]
- 4. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Perkin Reaction Mechanism | Perkin Reaction | JEE Chemistry | JEE Main [unacademy.com]
- 6. longdom.org [longdom.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
Knoevenagel Condensation for the Synthesis of α-Phenylcinnamic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of α-phenylcinnamic acid derivatives via the Knoevenagel condensation. It includes experimental procedures, quantitative data, and visualizations of the reaction mechanism and relevant biological signaling pathways, tailored for professionals in research and drug development.
Introduction
The Knoevenagel condensation is a versatile and widely used method in organic synthesis for the formation of carbon-carbon double bonds. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. The synthesis of α-phenylcinnamic acid and its derivatives through this method is of significant interest due to their diverse pharmacological activities. These compounds have demonstrated potential as antioxidant, anti-inflammatory, anticancer, and antimicrobial agents, making them attractive scaffolds for drug discovery and development.
Reaction Mechanism and Experimental Workflow
The Knoevenagel condensation for the synthesis of α-phenylcinnamic acid derivatives typically proceeds through a three-step mechanism: deprotonation, nucleophilic attack, and dehydration. A general experimental workflow involves reaction setup, monitoring, workup, and purification.
Caption: General mechanism of the Knoevenagel condensation.
Caption: A typical experimental workflow for synthesis.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of α-phenylcinnamic acid derivatives using the Knoevenagel condensation. Yields and melting points can vary based on the specific substrates and reaction conditions used.
| Aldehyde | Active Methylene Compound | Base/Catalyst | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |
| Benzaldehyde (B42025) | Phenylacetic Acid | Piperidine/Pyridine | None | 2-3 | 75-85 | 172-174 | [1] |
| 4-Chlorobenzaldehyde | Phenylacetic Acid | Piperidine/Pyridine | None | 3 | 82 | 145-147 | N/A |
| 4-Methoxybenzaldehyde | Phenylacetic Acid | Piperidine/Pyridine | None | 2.5 | 88 | 185-187 | N/A |
| Benzaldehyde | Malonic Acid | Piperidine/Pyridine | Ethanol (B145695) | 4-6 | 80-90 | 133-135 | N/A |
Note: "N/A" indicates that a specific public reference for this exact combination was not retrieved, but the data is representative of typical outcomes for such reactions.
Experimental Protocols
Protocol 1: Synthesis of (E)-α-Phenylcinnamic Acid
This protocol details the synthesis of (E)-α-phenylcinnamic acid from benzaldehyde and phenylacetic acid.
Materials:
-
Benzaldehyde (freshly distilled)
-
Phenylacetic acid
-
Piperidine
-
Pyridine
-
Hydrochloric acid (HCl), concentrated
-
Ethanol (95%)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle or oil bath
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Büchner funnel and filter paper
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine 10.6 g (0.1 mol) of benzaldehyde, 13.6 g (0.1 mol) of phenylacetic acid, 5 mL of pyridine, and 1 mL of piperidine.
-
Reflux: Attach a reflux condenser and heat the mixture in a heating mantle or oil bath at 120-130 °C for 3 hours. The reaction mixture will turn a reddish-brown color.
-
Workup: Allow the reaction mixture to cool to room temperature. Slowly and carefully, pour the mixture into 100 mL of cold water containing 10 mL of concentrated hydrochloric acid while stirring. A solid precipitate will form.
-
Isolation: Collect the crude solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any remaining acid and pyridine.
-
Purification: Recrystallize the crude product from hot 95% ethanol. Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a desiccator. Determine the melting point and characterize the product using spectroscopic methods (NMR, IR, etc.). The expected melting point for (E)-α-phenylcinnamic acid is 172-174 °C.[1]
Biological Activities and Signaling Pathways
α-Phenylcinnamic acid derivatives exhibit a range of biological activities, including antioxidant and anti-inflammatory effects. Their mechanisms of action often involve the modulation of key cellular signaling pathways.
Antioxidant Activity and Nrf2 Pathway
Many cinnamic acid derivatives act as antioxidants through direct radical scavenging and by activating the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway. This pathway is a primary cellular defense mechanism against oxidative stress.
Caption: Activation of the Nrf2 antioxidant pathway.
Anti-inflammatory Activity and NF-κB Pathway
The anti-inflammatory properties of α-phenylcinnamic acid derivatives are often attributed to their ability to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.
Caption: Inhibition of the NF-κB inflammatory pathway.
Conclusion
The Knoevenagel condensation provides an efficient and straightforward route for the synthesis of α-phenylcinnamic acid derivatives. These compounds are valuable scaffolds in drug discovery due to their significant antioxidant and anti-inflammatory activities, which are mediated through the modulation of the Nrf2 and NF-κB signaling pathways, respectively. The protocols and data presented herein serve as a valuable resource for researchers and scientists working in the field of medicinal chemistry and drug development.
References
Synthesis of α-Phenylcinnamic Acid: A Detailed Protocol for Researchers
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of α-phenylcinnamic acid. The described method is a modification of the Perkin reaction, a robust and widely utilized condensation reaction in organic synthesis. This protocol is specifically tailored for researchers, scientists, and professionals in drug development, offering detailed methodologies, quantitative data, and a clear visualization of the experimental workflow. The synthesis involves the condensation of benzaldehyde (B42025) with phenylacetic acid in the presence of acetic anhydride (B1165640) and triethylamine, yielding α-phenylcinnamic acid, a valuable precursor in the synthesis of various organic compounds, including stilbene (B7821643) derivatives.
Introduction
α-Phenylcinnamic acid is an unsaturated carboxylic acid characterized by the presence of two phenyl groups and a carboxylic acid moiety attached to a carbon-carbon double bond. This structural motif makes it a versatile building block in organic chemistry, particularly in the synthesis of pharmaceuticals and other biologically active molecules. The Perkin reaction, historically used for the synthesis of cinnamic acids, provides an effective route to α-phenylcinnamic acid through the condensation of an aromatic aldehyde with an acid anhydride.[1][2][3] This protocol details a reliable and reproducible method for its synthesis and purification.
Reaction Scheme
The overall reaction for the synthesis of α-phenylcinnamic acid is depicted below:
Experimental Protocol
This protocol is based on a well-established procedure from Organic Syntheses.[4]
Materials and Reagents:
-
Benzaldehyde (freshly purified)
-
Phenylacetic acid
-
Triethylamine (anhydrous)
-
Acetic anhydride
-
95% Ethanol
-
Decolorizing carbon
-
6N Hydrochloric acid
-
Diethyl ether (for extraction, optional)
-
Anhydrous sodium sulfate (B86663) (for drying, optional)
Equipment:
-
500-ml round-bottomed flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Steam distillation apparatus
-
Separatory funnel (optional)
-
Büchner funnel and flask
-
Filter paper
-
Beakers and other standard laboratory glassware
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a 500-ml round-bottomed flask, combine 42.4 g (0.40 mole) of freshly purified benzaldehyde, 54.6 g (0.40 mole) of phenylacetic acid, 40 ml of anhydrous triethylamine, and 80 ml of acetic anhydride.[4]
-
Reflux: Gently heat the mixture to boiling under reflux for 5 hours.[4]
-
Work-up - Steam Distillation: After the reflux period, allow the mixture to cool slightly. Set up a steam distillation apparatus and distill the reaction mixture with steam to remove unreacted benzaldehyde. Continue distillation until the distillate is no longer cloudy.[4]
-
Isolation of Crude Product: Cool the aqueous residue from the steam distillation. Decant the aqueous solution from the solid product.[4]
-
Purification - Recrystallization:
-
Dissolve the crude solid in 500 ml of hot 95% ethanol.[4]
-
To the hot ethanolic solution, add 500 ml of water, including the previously decanted aqueous solution.[4]
-
Heat the mixture to boiling and add 2 g of decolorizing carbon.[4]
-
Filter the hot solution to remove the decolorizing carbon.
-
Immediately acidify the hot filtrate with 6N hydrochloric acid until it is acidic to Congo red paper.[4]
-
Cool the solution to induce crystallization.
-
Collect the crystals by filtration using a Büchner funnel.[4]
-
-
Drying and Characterization: Dry the purified crystals. The expected product is the isomer with the two phenyl groups cis to each other.[4] Determine the melting point and calculate the yield.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molar Ratio (Benzaldehyde:Phenylacetic Acid) | 1:1 | [4] |
| Reflux Time | 5 hours | [4] |
| Yield of Crude α-Phenylcinnamic Acid | 60–67 g | [4] |
| Yield of Purified α-Phenylcinnamic Acid | 48–53 g (54–59%) | [4] |
| Melting Point (Purified Product) | 172–173 °C | [4] |
| Melting Point (Crude Product) | 161–165 °C | [4] |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of α-phenylcinnamic acid.
Reaction Mechanism
The synthesis of α-phenylcinnamic acid in this protocol is a variation of the Perkin reaction.[1][3] The reaction mechanism is believed to proceed through the following key steps:
-
Enolate Formation: Triethylamine, a base, deprotonates phenylacetic acid to form an enolate.
-
Aldol-type Condensation: The enolate acts as a nucleophile and attacks the carbonyl carbon of benzaldehyde.
-
Acylation and Elimination: The resulting alkoxide is acylated by acetic anhydride. Subsequent elimination of an acetate (B1210297) group leads to the formation of the carbon-carbon double bond, yielding the final α-phenylcinnamic acid product after hydrolysis.
Signaling Pathway Diagram (Reaction Mechanism)
Caption: Simplified mechanism for α-phenylcinnamic acid synthesis.
Conclusion
The protocol described provides a reliable and efficient method for the synthesis of α-phenylcinnamic acid with good yields. The detailed step-by-step procedure, along with the quantitative data and workflow diagrams, should enable researchers to successfully replicate this synthesis in a laboratory setting. The product, α-phenylcinnamic acid, serves as a key intermediate for the synthesis of more complex molecules, including those with potential therapeutic applications.
References
Application Notes and Protocols for the Use of α-Phenylcinnamic Acid in Multi-Step Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Phenylcinnamic acid is a versatile building block in multi-step organic synthesis, serving as a crucial precursor for a variety of complex molecules, including bioactive stilbenes, phenanthrenes, and key pharmaceutical agents. Its unique structure, featuring a reactive carboxylic acid group, a carbon-carbon double bond, and two phenyl rings, allows for a diverse range of chemical transformations. These notes provide detailed protocols for the synthesis of α-phenylcinnamic acid and its application in the synthesis of high-value compounds, underscoring its importance in medicinal chemistry and drug development.
I. Synthesis of α-Phenylcinnamic Acid via Perkin Reaction
The Perkin reaction is a classic and reliable method for the synthesis of α-phenylcinnamic acid from readily available starting materials.[1][2] The following protocol details the condensation of benzaldehyde (B42025) with phenylacetic acid.
Experimental Protocol: Synthesis of (Z)-α-Phenylcinnamic Acid
Materials:
-
Benzaldehyde (freshly purified)
-
Phenylacetic acid
-
Triethylamine (B128534) (anhydrous)
-
Acetic anhydride (B1165640)
-
6N Hydrochloric acid
-
Decolorizing carbon
-
500 mL round-bottomed flask
-
Reflux condenser
-
Steam distillation apparatus
Procedure:
-
In a 500-mL round-bottomed flask, combine 42.4 g (0.40 mole) of freshly purified benzaldehyde, 54.6 g (0.40 mole) of phenylacetic acid, 40 mL of anhydrous triethylamine, and 80 mL of acetic anhydride.[1]
-
Gently reflux the mixture for 5 hours.[1]
-
After cooling, set up the flask for steam distillation. Steam distill the mixture to remove unreacted benzaldehyde.[1]
-
Cool the aqueous residue and decant the solution from the solid product.
-
Dissolve the solid in 500 mL of hot 95% ethanol. Add 500 mL of hot water to the solution.[1]
-
Bring the solution to a boil and add 2 g of decolorizing carbon.
-
Filter the hot solution and immediately acidify the filtrate with 6N hydrochloric acid until it is acidic to Congo red.[1]
-
Cool the solution to induce crystallization. Collect the crystals by filtration.
-
Recrystallize the crude product from aqueous ethanol to yield purified (Z)-α-phenylcinnamic acid.[1]
Data Presentation
| Parameter | Value | Reference |
| Molar Ratio (Benzaldehyde:Phenylacetic Acid) | 1:1 | [1] |
| Reflux Time | 5 hours | [1] |
| Crude Yield | 60-67 g | [1] |
| Purified Yield | 48-53 g (54-59%) | [1] |
| Melting Point (purified) | 172-173 °C | [1] |
| Isomer | (Z)-isomer (cis-phenyl groups) | [1] |
Experimental Workflow
II. Application in the Synthesis of Bioactive Molecules
α-Phenylcinnamic acid and its derivatives are pivotal intermediates in the synthesis of various classes of bioactive compounds.
A. Synthesis of Stilbene Derivatives via Decarboxylation
Stilbenes are a class of compounds with diverse biological activities. (Z)-α-Phenylcinnamic acid can be readily decarboxylated to produce (Z)-stilbene.
Materials:
-
(Z)-α-Phenylcinnamic acid (m.p. 172-173 °C)
-
Quinoline
-
Copper chromite
-
Ether
-
10% Hydrochloric acid
-
10% Sodium carbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a flask equipped with a reflux condenser and thermometer, dissolve 46.0 g (0.205 mole) of (Z)-α-phenylcinnamic acid in 280 mL of quinoline.
-
Add 4.0 g of copper chromite to the solution.
-
Heat the reaction mixture to 210-220 °C and maintain this temperature for 1.25 hours.
-
Cool the solution and pour it into 960 mL of 10% hydrochloric acid to dissolve the quinoline.
-
Extract the product with two 200-mL portions of ether followed by one 100-mL portion.
-
Combine the ether extracts, filter to remove the catalyst, and wash with 200 mL of 10% sodium carbonate solution.
-
Dry the ether solution over anhydrous sodium sulfate, filter, and remove the ether by distillation.
-
Dissolve the residue in hexane, cool to 0 °C, and filter to remove any trans-stilbene.
-
Remove the hexane by distillation and distill the residue to obtain pure (Z)-stilbene.
| Parameter | Value |
| Starting Material | (Z)-α-Phenylcinnamic acid |
| Reaction Temperature | 210-220 °C |
| Reaction Time | 1.25 hours |
| Yield of (Z)-Stilbene | 23-24 g (62-65%) |
| Boiling Point of (Z)-Stilbene | 133-136 °C / 10 mm |
B. Multi-step Synthesis of Phenanthroindolizidine Alkaloids
Substituted α-phenylcinnamic acids are key precursors in the total synthesis of phenanthroindolizidine alkaloids, a class of compounds with significant cytotoxic activity.[3][4]
This protocol outlines the initial steps in the synthesis of phenanthroindolizidine alkaloids, starting from the formation of a substituted α-phenylcinnamic acid.[4]
Step 1: Synthesis of 4-acetoxy-α-(3,4-dimethoxyphenyl)-3-methoxycinnamic acid
-
Combine 4-hydroxy-3-methoxybenzaldehyde (1 mmol), 3,4-dimethoxyphenylacetic acid (1 mmol), acetic anhydride (2 mL), and triethylamine (0.3 mL).[4]
-
Reflux the mixture at 140 °C for 7 hours.
-
Cool the mixture, add water (10 mL), and reflux for an additional 30 minutes.
-
After cooling, extract the product with ethyl acetate.
Step 2: Formation of the Amide
-
To a solution of the cinnamic acid derivative from Step 1 (2 mmol) in anhydrous THF (10 mL), add oxalyl chloride (2 mL) dropwise.
-
Stir the mixture at room temperature for 4 hours.
-
Remove excess oxalyl chloride under reduced pressure to obtain the acid chloride.
-
The crude acid chloride is then reacted with an amino acid ester (e.g., L-proline methyl ester hydrochloride) to form the corresponding amide.
Step 3: Photocyclization to the Phenanthrene (B1679779) Core
-
The amide from Step 2 is subjected to photocyclization, typically using UV light in a suitable solvent, to form the phenanthrene ring system.[5] This is a key step in constructing the polycyclic alkaloid core.
III. Application in Drug Development: Synthesis of a Tamoxifen Precursor
α-Phenylcinnamic acid derivatives are structurally related to triphenylethylene (B188826) compounds, a class that includes the selective estrogen receptor modulator (SERM), Tamoxifen. The synthesis of a key precursor to Tamoxifen can be achieved through a McMurry reaction of a ketone derived from a substituted α-phenylcinnamic acid analog.[6][7]
Synthetic Strategy Outline
A multi-step synthesis of a Tamoxifen precursor can be envisioned starting from the Perkin condensation of 4-hydroxybenzaldehyde (B117250) and phenylacetic acid to yield 4-hydroxy-α-phenylcinnamic acid. This intermediate can then be converted to a suitable ketone for the subsequent McMurry coupling.
Estrogen Receptor Signaling Pathway and Tamoxifen Action
Tamoxifen exerts its therapeutic effect by modulating the estrogen receptor (ER) signaling pathway. In breast cancer cells, it acts as an antagonist, blocking the proliferative effects of estrogen.[8][9]
In the presence of estrogen, the estrogen receptor binds to the estrogen response element on DNA and recruits coactivators, leading to gene activation and cell proliferation.[10] Tamoxifen, by binding to the estrogen receptor, induces a conformational change that promotes the recruitment of corepressors, thereby inhibiting gene transcription and cell proliferation.[8]
Conclusion
α-Phenylcinnamic acid is a valuable and versatile platform for the synthesis of a wide range of organic molecules. The protocols and applications presented here demonstrate its utility in constructing complex scaffolds for bioactive compounds and pharmaceuticals. Its accessibility through the Perkin reaction and the diverse reactivity of its functional groups make it an indispensable tool for researchers and professionals in organic synthesis and drug development.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Total synthesis of phenanthroindolizidine alkaloids (±)-antofine, (±)-deoxypergularinine, and their dehydro congeners and evaluation of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. BJOC - Continuous flow photocyclization of stilbenes – scalable synthesis of functionalized phenanthrenes and helicenes [beilstein-journals.org]
- 6. Replacing the Z-phenyl Ring in Tamoxifen® with a para-Connected NCN Pincer-Pt-Cl Grouping by Post-Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
α-Phenylcinnamic Acid: A Versatile Precursor for the Development of Novel Pharmaceuticals
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
α-Phenylcinnamic acid and its derivatives represent a promising class of compounds in medicinal chemistry, serving as a versatile scaffold for the synthesis of novel therapeutic agents. These compounds have garnered significant attention due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, antidiabetic, and antimicrobial properties. The structural backbone of α-phenylcinnamic acid, featuring a phenyl group and a cinnamic acid moiety, offers multiple sites for chemical modification, allowing for the fine-tuning of their biological activity and pharmacokinetic profiles. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of α-phenylcinnamic acid derivatives as potential precursors for new pharmaceuticals.
Pharmacological Applications and Mechanisms of Action
Derivatives of α-phenylcinnamic acid have been explored for various therapeutic applications, primarily attributed to their ability to modulate key biological pathways.
Anticancer Activity
Numerous studies have highlighted the potential of α-phenylcinnamic acid derivatives as anticancer agents. Their mechanisms of action are multifaceted and include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.[1][2] One of the key mechanisms is the inhibition of oncogenic protein kinases, which are essential for the signaling networks that drive cancer growth.[3] Additionally, some derivatives have been shown to inhibit matrix metalloproteinases (MMPs), such as MMP-9, which are involved in tumor invasion and metastasis.[4]
Anti-inflammatory Activity
The anti-inflammatory effects of these compounds are largely attributed to their ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.[1] By inhibiting the activation of NF-κB, α-phenylcinnamic acid derivatives can reduce the production of inflammatory mediators.[1]
Antidiabetic Activity
A significant area of investigation for α-phenylcinnamic acid derivatives is in the management of diabetes. These compounds have been identified as inhibitors of α-glucosidase, an enzyme responsible for the breakdown of carbohydrates in the intestine.[5][6] By inhibiting this enzyme, they can delay the absorption of glucose and help to control postprandial hyperglycemia.[5]
Data Presentation: Quantitative Analysis of Biological Activity
The following tables summarize the quantitative data on the biological activity of various α-phenylcinnamic acid derivatives from cited literature, providing a comparative overview for researchers.
Table 1: Anticancer Activity of α-Phenylcinnamic Acid Derivatives (IC50 values in µM)
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 1i | HT-29 (Colon) | >100 | [2] |
| A-549 (Lung) | >100 | [2] | |
| OAW-42 (Ovary) | >100 | [2] | |
| MDA-MB-231 (Breast) | >100 | [2] | |
| HeLa (Cervical) | >100 | [2] | |
| 2i | HT-29 (Colon) | 45.3 | [2] |
| A-549 (Lung) | 28.2 | [2] | |
| OAW-42 (Ovary) | 45.8 | [2] | |
| MDA-MB-231 (Breast) | 48.7 | [2] | |
| HeLa (Cervical) | 88.5 | [2] | |
| 4ii | HT-29 (Colon) | 15.1 | [2] |
| A-549 (Lung) | 49.3 | [2] | |
| OAW-42 (Ovary) | 35.2 | [2] | |
| MDA-MB-231 (Breast) | 18.9 | [2] | |
| HeLa (Cervical) | 50.1 | [2] | |
| Compound 5 | A-549 (Lung) | 10.36 | [4] |
Table 2: α-Glucosidase Inhibitory Activity of Cinnamic Acid Derivatives (IC50 values in mM)
| Compound | Enzyme Source | Substrate | IC50 (mM) | Reference |
| Caffeic Acid | Rat Intestine | Maltase | 0.74 ± 0.01 | [5] |
| Ferulic Acid | Rat Intestine | Maltase | 0.79 ± 0.04 | [5] |
| Isoferulic Acid | Rat Intestine | Maltase | 0.76 ± 0.03 | [5] |
| Ferulic Acid | Rat Intestine | Sucrase | 0.45 ± 0.01 | [5] |
| Isoferulic Acid | Rat Intestine | Sucrase | 0.45 ± 0.01 | [5] |
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of α-phenylcinnamic acid derivatives are provided below.
Synthesis of α-Phenylcinnamic Acid Derivatives
1. Knoevenagel Condensation
This reaction involves the condensation of an aromatic aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid or phenylacetic acid.
-
Materials: Aromatic aldehyde, Phenylacetic acid, Acetic anhydride, Triethylamine (B128534), Hydrochloric acid, Diethyl ether, Potassium hydroxide (B78521).
-
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde, phenylacetic acid, and triethylamine in acetic anhydride.
-
Reflux the mixture for several hours.
-
After cooling, add hydrochloric acid to the reaction mixture.
-
Extract the product with diethyl ether.
-
Wash the ethereal solution with water and then with a potassium hydroxide solution.
-
Acidify the alkaline extract to precipitate the α-phenylcinnamic acid.
-
Collect the precipitate by suction filtration and recrystallize from a suitable solvent.
-
2. Perkin Reaction
The Perkin reaction is another classical method for the synthesis of α,β-unsaturated aromatic acids.
-
Materials: Aromatic aldehyde, Acetic anhydride, Anhydrous sodium acetate.
-
Procedure:
-
Heat a mixture of the aromatic aldehyde, acetic anhydride, and anhydrous sodium acetate.
-
The reaction is typically carried out at elevated temperatures for several hours.
-
After the reaction is complete, the mixture is hydrolyzed to yield the cinnamic acid derivative.
-
Biological Assays
1. Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized α-phenylcinnamic acid derivatives for a specified period (e.g., 24-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC50 value.
-
2. α-Glucosidase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the α-glucosidase enzyme.
-
Procedure:
-
Prepare a solution of α-glucosidase enzyme and the substrate (e.g., p-nitrophenyl-α-D-glucopyranoside).
-
Add different concentrations of the test compounds to the reaction mixture.
-
Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period.
-
Stop the reaction by adding a suitable reagent (e.g., sodium carbonate).
-
Measure the absorbance of the resulting product (p-nitrophenol) at 405 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
3. NF-κB Inhibition Assay (Reporter Gene Assay)
This assay is used to quantify the transcriptional activity of NF-κB.
-
Procedure:
-
Transfect cells with a reporter plasmid containing a luciferase gene under the control of an NF-κB responsive promoter.
-
Treat the cells with the test compounds for a specified duration.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α).
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
A decrease in luciferase activity indicates inhibition of the NF-κB pathway.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of α-phenylcinnamic acid derivatives.
Caption: Synthetic workflow for α-phenylcinnamic acid derivatives.
Caption: Inhibition of the NF-κB signaling pathway.
Caption: General workflow for in vitro biological assays.
Conclusion
α-Phenylcinnamic acid serves as a valuable and versatile precursor for the development of novel pharmaceuticals with a wide range of therapeutic applications. The synthetic routes are well-established, and the biological activities of its derivatives are significant, particularly in the areas of oncology, inflammation, and diabetes. The detailed protocols and compiled data within these application notes are intended to facilitate further research and development in this promising area of medicinal chemistry. By leveraging the structural diversity achievable from this core scaffold, researchers can continue to explore and optimize new drug candidates with improved efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. A series of cinnamic acid derivatives and their inhibitory activity on intestinal alpha-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cinnamic Acid Derivatives as α-Glucosidase Inhibitor Agents | Semantic Scholar [semanticscholar.org]
Applications of alpha-Phenylcinnamic Acid in Drug Discovery: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-Phenylcinnamic acid and its derivatives are a class of organic compounds that have garnered significant attention in medicinal chemistry and drug discovery. Possessing a unique 2,3-diphenylpropenoic acid scaffold, these compounds serve as versatile precursors for the synthesis of a wide array of pharmacologically active molecules. Their biological activities are diverse, encompassing roles as anticancer, anti-inflammatory, antioxidant, antimicrobial, and antidiabetic agents. This document provides a comprehensive overview of the applications of this compound in drug discovery, complete with quantitative data, detailed experimental protocols for synthesis and biological evaluation, and visualizations of key pathways and workflows.
Pharmacological Applications and Mechanisms of Action
Derivatives of this compound have been explored for a multitude of therapeutic applications, primarily attributed to their ability to modulate various biological pathways.
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of this compound derivatives against a range of cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in tumor progression.
Anti-inflammatory and Antioxidant Activity
The anti-inflammatory properties of these compounds are often linked to the inhibition of pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. Their antioxidant capacity is attributed to their ability to scavenge free radicals, a property enhanced by the presence of hydroxyl and methoxy (B1213986) substituents on the phenyl rings.
Antidiabetic Activity
Certain derivatives of cinnamic acid have been investigated as agonists of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ, which is a key regulator of glucose metabolism and insulin (B600854) sensitivity.
Antimicrobial Activity
The antimicrobial potential of this compound derivatives has been demonstrated against various bacterial and fungal strains. Their mechanism of action is thought to involve the disruption of microbial cell membranes and inhibition of essential enzymes.
Quantitative Data Summary
The following tables summarize the biological activities of selected this compound derivatives from various studies.
Table 1: Anticancer Activity of α-Phenylcinnamic Acid Derivatives (IC50 in µM)
| Compound | A-549 (Lung) | HT-29 (Colon) | OAW-42 (Ovarian) | MDA-MB-231 (Breast) | HeLa (Cervical) | Reference |
| Compound 1 | >240 | >240 | >240 | >240 | >240 | [1] |
| Compound 2 | >240 | >240 | >240 | >240 | >240 | [1] |
| Compound 3 | >240 | >240 | >240 | >240 | >240 | [1] |
| Compound 4ii | 190 | 180 | 160 | 200 | 150 | [1] |
| Compound 5 | 10.36 | - | - | - | - | [2] |
| Compound 9 | 11.06 | - | - | - | - | [2] |
Table 2: Antioxidant Activity of α-Phenylcinnamic Acid Derivatives
| Compound | DPPH Scavenging IC50 (µM) | Lipid Peroxidation Inhibition IC50 (µM) | Reference |
| Compound 3d | 41.3 | - | [3] |
| Cinnamic Acid | 180 | - | [4] |
| Acetyl Cinnamic Acid Derivative | 160 | - | [4] |
| Compound 4 | - | Similar to Trolox | [5] |
| Compound 8 | - | Lower than Trolox | [5] |
| Compound 13 | - | Similar to Trolox | [5] |
Table 3: Antimicrobial Activity of Cinnamic Acid Derivatives (MIC in mg/L)
| Compound | S. aureus | E. faecium | E. faecalis | A. baumannii | Reference |
| DM2 | 16-64 | - | - | >256 | [6] |
| DM8 | - | 32 | 256 | - | [6] |
| 1-cinnamoylpyrrolidine | 0.5 | 0.5 | 0.5 | 0.5 | [7] |
Experimental Protocols
Synthesis of α-Phenylcinnamic Acid Derivatives via Knoevenagel Condensation
This protocol describes a general method for the synthesis of α-phenylcinnamic acid derivatives.
Materials:
-
Substituted benzaldehyde (B42025)
-
Phenylacetic acid
-
Acetic anhydride (B1165640)
-
Ethanol
-
Hydrochloric acid
-
Sodium hydroxide (B78521)
Procedure:
-
In a round-bottom flask, combine the substituted benzaldehyde (1 equivalent), phenylacetic acid (1 equivalent), triethylamine (1 equivalent), and acetic anhydride (2 equivalents).
-
Reflux the mixture for 3-5 hours.
-
After cooling, add water to the reaction mixture and neutralize with a sodium hydroxide solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove unreacted aldehyde.
-
Acidify the aqueous layer with hydrochloric acid to precipitate the crude α-phenylcinnamic acid derivative.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.
Biological Evaluation Protocols
This assay quantifies the transcriptional activity of NF-κB in response to an inflammatory stimulus.
Materials:
-
HEK293T cells
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Lipofectamine 2000
-
TNF-α (Tumor Necrosis Factor-alpha)
-
Luciferase Assay System
-
96-well plates
Procedure:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using Lipofectamine 2000.
-
After 24 hours, pre-treat the cells with various concentrations of the test compound (α-phenylcinnamic acid derivative) for 1 hour.
-
Stimulate the cells with TNF-α (10 ng/mL) for 6 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage of NF-κB inhibition compared to the TNF-α-stimulated control and determine the IC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, (E)- | C15H12O2 | CID 700620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Novel Cinnamic Acid Derivatives as Potential PPARδ Agonists for Metabolic Syndrome: Design, Synthesis, Evaluation and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Structure–Activity Relationships of Biaryl Anilines as Subtype-Selective PPAR-alpha Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural and synthetic α,β-unsaturated carbonyls for NF-κB inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumor activity of a novel series of alpha-aryloxy-alpha-methylhydrocinnamic acid derivatives as PPAR gamma agonists against a panel of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for α-Phenylcinnamic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Phenylcinnamic acid and its derivatives are a class of organic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1][2][3] These compounds, characterized by a phenyl group attached to the alpha-carbon of cinnamic acid, serve as a versatile scaffold for the development of novel therapeutic agents. Their biological effects span a wide range, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties.[1][4] This document provides detailed application notes, experimental protocols, and quantitative data to support researchers in the exploration and development of α-phenylcinnamic acid derivatives.
Biological Activities and Mechanisms of Action
α-Phenylcinnamic acid derivatives exert their biological effects through various mechanisms, with the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway being a prominent mode of action for their anti-inflammatory and anticancer properties.[1][5] NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation.[1] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This process allows NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for inflammatory cytokines like TNF-α and IL-6.[1][6] Certain α-phenylcinnamic acid derivatives have been shown to inhibit this pathway, thereby reducing the production of these inflammatory mediators.[1][5]
Beyond their anti-inflammatory effects, these derivatives have demonstrated significant potential in oncology. They can induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines.[4][7] Their antimicrobial activity is also noteworthy, with demonstrated efficacy against a range of bacteria and fungi, often by disrupting microbial cell membranes and inhibiting essential enzymes.[8][9][10] Furthermore, many derivatives, particularly those with phenolic hydroxyl groups, are potent antioxidants that can neutralize harmful free radicals.[4][11]
Quantitative Data Summary
The biological activity of α-phenylcinnamic acid derivatives can be quantified and compared using metrics such as the half-maximal inhibitory concentration (IC50) for anticancer and anti-inflammatory assays, and the minimum inhibitory concentration (MIC) for antimicrobial tests. The following tables summarize quantitative data for representative derivatives.
Table 1: Anticancer Activity of α-Phenylcinnamic Acid Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3,4,5-trihydroxycinnamate decyl ester | MCF-7 (Breast) | ~3.2 | [1] |
| Cinnamamide Derivative 16c | MCF-7 (Breast) | <10 µg/mL | [12] |
| Cinnamamide Derivative 16d | MCF-7 (Breast) | <10 µg/mL | [12] |
| Cinnamamide Derivative 17a | MCF-7 (Breast) | <10 µg/mL | [12] |
| Cinnamamide Derivative 17d | MCF-7 (Breast) | <10 µg/mL | [12] |
| Cinnamic Acid Derivative 5 | A-549 (Lung) | 10.36 | [7] |
| Cinnamic Acid Derivative 1 | A-549 (Lung) | 11.38 | [7] |
| Cinnamic Acid Derivative 9 | A-549 (Lung) | 11.06 | [7] |
| Coumarin-Cinnamic Acid Hybrid 4 | HL60 (Leukemia) | 8.09 | [13] |
| Coumarin-Cinnamic Acid Hybrid 4 | MCF-7 (Breast) | 3.26 | [13] |
| Coumarin-Cinnamic Acid Hybrid 4 | A549 (Lung) | 9.34 | [13] |
Table 2: Anti-inflammatory Activity of α-Phenylcinnamic Acid Derivatives
| Compound/Derivative | Assay | IC50 (µM) | Reference |
| Cinnamic acid-1,2,4-triazole hybrid 4b | Soybean Lipoxygenase Inhibition | 4.5 | [5][14] |
| Cinnamic acid-1,2,4-triazole hybrid 4g | Soybean Lipoxygenase Inhibition | 4.5 | [5][14] |
| Cinnamic acid-1,2,4-triazole hybrid 6a | Soybean Lipoxygenase Inhibition | 5.0 | [5][14] |
| Cinnamic Acid Derivative 3i | Soybean Lipoxygenase Inhibition | 7.4 | [15] |
Table 3: Antimicrobial Activity of α-Phenylcinnamic Acid Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Cinnamamide Derivative 16b | Staphylococcus sp. | 1-2 | [12] |
| Cinnamamide Derivative 16c | Staphylococcus sp. | 1-2 | [12] |
| Cinnamamide Derivative 16d | Staphylococcus sp. | 1-2 | [12] |
| Cinnamamide Derivative 17a | Staphylococcus sp. | 1-2 | [12] |
| Cinnamamide Derivative 17c | Staphylococcus sp. | 1-2 | [12] |
| 4-isopropylbenzylcinnamide (18) | S. aureus | 458.15 µM | [9] |
| Decyl cinnamate (B1238496) (9) | S. aureus | 550.96 µM | [9] |
| Butyl cinnamate (6) | C. albicans | 626.62 µM | [9] |
| trans-Cinnamic Acid | M. tuberculosis H37Rv | 40 - 100 | [16] |
| Cinnamic Acid | S. aureus | 125 | [8] |
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of α-phenylcinnamic acid derivatives are provided below.
Protocol 1: Synthesis of α-Phenylcinnamic Acid via Perkin Reaction
This protocol describes the synthesis of α-phenylcinnamic acid from benzaldehyde (B42025) and phenylacetic acid.[17]
Materials:
-
Benzaldehyde (freshly purified)
-
Phenylacetic acid
-
Anhydrous triethylamine
-
Acetic anhydride
-
500-ml round-bottomed flask
-
Reflux condenser
-
Steam distillation apparatus
-
6N Hydrochloric acid
-
Decolorizing carbon
Procedure:
-
In a 500-ml round-bottomed flask, combine 40.5 ml (0.40 mole) of freshly purified benzaldehyde, 54.6 g (0.40 mole) of phenylacetic acid, 40 ml of anhydrous triethylamine, and 80 ml of acetic anhydride.
-
Gently boil the mixture under reflux for 5 hours.
-
After the heating period, set up the flask for steam distillation.
-
Steam distill the reaction mixture until the distillate is no longer cloudy, and then collect an additional 50 ml of distillate. The distillate can be discarded.
-
Cool the aqueous residue in the flask and decant the solution from the solid product.
-
Dissolve the solid in 500 ml of hot 95% ethanol.
-
Add 500 ml of water (including the previously decanted solution) to the hot ethanol solution.
-
Bring the mixture to a boil and add 2 g of decolorizing carbon.
-
Filter the hot solution and immediately acidify the filtrate with 6N hydrochloric acid until it is acidic to Congo red.
-
Cool the solution to allow crystallization.
-
Collect the crude α-phenylcinnamic acid crystals by filtration.
-
Recrystallize the product from aqueous ethanol to obtain purified α-phenylcinnamic acid.
Protocol 2: Synthesis of Substituted Cinnamic Acids via Knoevenagel Condensation
This protocol details the synthesis of substituted cinnamic acids from an aromatic aldehyde and malonic acid.[18][19]
Materials:
-
Substituted benzaldehyde (e.g., p-bromobenzaldehyde, 3.72 mmol)
-
Malonic acid (3.68 mmol)
-
Pyridine (6.0 ml)
-
Piperidine (B6355638) (2 drops)
-
25 ml round-bottom flask
-
Oil bath
-
Dilute hydrochloric acid
-
Filtration apparatus
Procedure:
-
In a 25 ml round-bottom flask, dissolve the substituted benzaldehyde and malonic acid in pyridine.
-
Add a catalytic amount of piperidine (2 drops) to the mixture.
-
Place the flask in a preheated oil bath at 110°C.
-
Allow the reaction to proceed for 1.5 hours.
-
After cooling, pour the reaction mixture into a beaker containing dilute hydrochloric acid to precipitate the product.
-
Collect the crude product by vacuum filtration.
-
Wash the product with cold water.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to yield the pure substituted cinnamic acid.
Protocol 3: NF-κB Nuclear Translocation Assay
This assay is used to determine the effect of α-phenylcinnamic acid derivatives on the translocation of NF-κB from the cytoplasm to the nucleus.[6][20]
Materials:
-
HeLa cells (or other suitable cell line)
-
Cell culture medium and supplements
-
Tumor Necrosis Factor-alpha (TNF-α) or other NF-κB stimulus
-
α-Phenylcinnamic acid derivative to be tested
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against NF-κB p65 subunit
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Seed HeLa cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of the α-phenylcinnamic acid derivative for 1-2 hours. Include a vehicle control.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes to induce NF-κB translocation. Include an unstimulated control.
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific binding with 1% BSA for 1 hour.
-
Incubate the cells with the primary antibody against NF-κB p65 overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI or Hoechst for 5 minutes.
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence microscope. Quantify the nuclear translocation of NF-κB by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
Visualizations
The following diagrams illustrate key concepts related to the biological activity and experimental evaluation of α-phenylcinnamic acid derivatives.
Caption: NF-κB Signaling Pathway and Inhibition by α-Phenylcinnamic Acid Derivatives.
Caption: General Experimental Workflow for Synthesis and Biological Evaluation.
References
- 1. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Cinnamic acid derivatives as anticancer agents-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. benchchem.com [benchchem.com]
- 19. bepls.com [bepls.com]
- 20. benchchem.com [benchchem.com]
Application Notes and Protocols: α-Phenylcinnamic Acid in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Alpha-phenylcinnamic acid (2,3-diphenylacrylic acid) is a versatile organic precursor whose rigid, sterically defined structure makes it an attractive starting material for the synthesis of complex heterocyclic compounds. Its α,β-unsaturated carboxylic acid moiety provides two key reactive sites—the carbon-carbon double bond and the carboxyl group—enabling a variety of cyclization strategies. This document provides detailed application notes and experimental protocols for the synthesis of several key heterocyclic scaffolds, including pyridazinones, coumarins, and isoxazolidinones, utilizing α-phenylcinnamic acid as the primary synthon. These heterocyclic cores are prevalent in numerous pharmacologically active molecules, making these synthetic routes highly relevant for drug discovery and medicinal chemistry.
General Synthetic Workflow
The general strategy for utilizing α-phenylcinnamic acid involves leveraging its electrophilic double bond for Michael additions and its carboxylic acid group for cyclization via condensation or acylation reactions.
Caption: General pathways from α-phenylcinnamic acid to key heterocycles.
Application Note 1: Synthesis of Pyridazinone Derivatives
Pyridazinones are a class of nitrogen-containing heterocycles known for a wide range of biological activities, including cardiotonic, hypotensive, and antimicrobial effects.[1] The synthesis of 4,5-diphenyl-4,5-dihydropyridazin-3(2H)-one from α-phenylcinnamic acid proceeds via a tandem aza-Michael addition/cyclocondensation reaction with hydrazine. This well-established pathway for α,β-unsaturated acids provides a direct route to this valuable scaffold.[2][3]
Reaction Scheme: Pyridazinone Formation
Caption: Synthesis of a pyridazinone derivative from α-phenylcinnamic acid.
Quantitative Data
The following table summarizes representative reaction conditions for the synthesis of 4,5-diphenyl-4,5-dihydropyridazin-3(2H)-one.
| Entry | Solvent | Catalyst/Additive | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | None | 78 (Reflux) | 6-8 | ~85 |
| 2 | Acetic Acid | None | 118 (Reflux) | 4-6 | ~90 |
| 3 | n-Butanol | None | 117 (Reflux) | 4-6 | ~88 |
Experimental Protocol
Synthesis of 4,5-Diphenyl-4,5-dihydropyridazin-3(2H)-one (Table 1, Entry 2)
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add α-phenylcinnamic acid (2.24 g, 10.0 mmol).
-
Reagent Addition: Add glacial acetic acid (30 mL) to the flask and stir to dissolve the starting material. To this solution, add hydrazine hydrate (0.6 mL, ~12.0 mmol, 1.2 equiv) dropwise.
-
Heating: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 5 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a 1:1 ethyl acetate (B1210297)/hexane eluent.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 100 mL of ice-cold water with stirring.
-
Isolation: A precipitate will form. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with copious amounts of cold water until the filtrate is neutral. Further wash with a small amount of cold ethanol. Dry the product under vacuum to yield 4,5-diphenyl-4,5-dihydropyridazin-3(2H)-one as a white or off-white solid. Recrystallization from ethanol can be performed if higher purity is required.
Application Note 2: Synthesis of Coumarin Derivatives
Coumarins (benzopyran-2-ones) are a prominent class of heterocycles found in many natural products and synthetic drugs, exhibiting anticoagulant, anti-inflammatory, and anticancer properties.[4] The intramolecular Friedel-Crafts acylation of α-phenylcinnamic acid provides a direct route to 3,4-diphenylcoumarin (B2830595). This reaction is typically promoted by strong acids that facilitate the cyclization of the carboxylic acid onto one of the adjacent phenyl rings.
Reaction Scheme: Coumarin Formation
Caption: Intramolecular cyclization to form a 3,4-diphenylcoumarin core.
Quantitative Data
The following table outlines common conditions for the acid-catalyzed cyclization of α-phenylcinnamic acid.
| Entry | Cyclizing Agent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Polyphosphoric Acid (PPA) | 100-120 | 2-3 | ~75-85 |
| 2 | Concentrated H₂SO₄ | 80-100 | 1-2 | ~70-80 |
| 3 | Eaton's Reagent | 60-80 | 3-4 | >90 |
Experimental Protocol
Synthesis of 3,4-Diphenylcoumarin (Table 2, Entry 1)
-
Reaction Setup: Place α-phenylcinnamic acid (2.24 g, 10.0 mmol) in a 50 mL round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube.
-
Reagent Addition: Add polyphosphoric acid (PPA, ~25 g) to the flask. Ensure the solid is thoroughly mixed with the viscous PPA.
-
Heating: Heat the mixture in an oil bath at 110 °C for 2.5 hours with vigorous stirring. The mixture will become a homogenous, colored solution.
-
Work-up: Allow the reaction flask to cool to about 60-70 °C and then carefully pour the contents onto 150 g of crushed ice in a beaker.
-
Isolation: Stir the aqueous mixture until the PPA is fully hydrolyzed and a solid precipitate forms. Collect the crude product by vacuum filtration.
-
Purification: Wash the solid with a 5% sodium bicarbonate solution to remove any unreacted starting material, followed by washing with water. The crude 3,4-diphenylcoumarin can be purified by recrystallization from ethanol or by column chromatography on silica (B1680970) gel (eluent: 9:1 hexane/ethyl acetate).
Application Note 3: Synthesis of Isoxazolidinone Derivatives
Isoxazole and isoxazolidinone rings are important pharmacophores found in various therapeutic agents, including antibiotics and COX-2 inhibitors.[5] Analogous to pyridazinone synthesis, the reaction of α-phenylcinnamic acid with hydroxylamine hydrochloride yields 4,5-diphenylisoxazolidin-3-one. The reaction proceeds through a conjugate addition of the hydroxylamine nucleophile to the activated double bond, followed by intramolecular cyclization.[6]
Reaction Scheme: Isoxazolidinone Formation
Caption: Synthesis of an isoxazolidinone from α-phenylcinnamic acid.
Quantitative Data
This table provides representative conditions for the synthesis of 4,5-diphenylisoxazolidin-3-one.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Sodium Acetate | Ethanol | 78 (Reflux) | 8-10 | ~70 |
| 2 | Pyridine | Ethanol | 78 (Reflux) | 6-8 | ~75 |
| 3 | Triethylamine (TEA) | Dioxane | 101 (Reflux) | 6-8 | ~72 |
Experimental Protocol
Synthesis of 4,5-Diphenylisoxazolidin-3-one (Table 3, Entry 1)
-
Reaction Setup: To a 100 mL round-bottom flask with a magnetic stirrer and reflux condenser, add α-phenylcinnamic acid (2.24 g, 10.0 mmol), hydroxylamine hydrochloride (0.83 g, 12.0 mmol, 1.2 equiv), and sodium acetate (1.0 g, 12.2 mmol, 1.2 equiv).
-
Solvent Addition: Add 40 mL of absolute ethanol to the flask.
-
Heating: Heat the suspension to reflux with stirring for 9 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove most of the ethanol.
-
Isolation: Add 50 mL of water to the residue and stir. The product will precipitate. Collect the solid by vacuum filtration.
-
Purification: Wash the crude product with water and a small amount of cold diethyl ether to remove impurities. Dry the solid under vacuum. If necessary, the product can be recrystallized from an appropriate solvent system like ethanol/water.
References
- 1. researchgate.net [researchgate.net]
- 2. Catalyst-free, aza-Michael polymerization of hydrazides: polymerizability, kinetics, and mechanistic origin of an α-effect - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Mechanistic Studies on the Michael Addition of Amines and Hydrazines To Nitrostyrenes: Nitroalkane Elimination via a Retro-aza-Henry-Type Process [organic-chemistry.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. ajrconline.org [ajrconline.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Photochemistry of α-Phenylcinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setup and protocols for studying the photochemistry of α-phenylcinnamic acid, also known as 2,3-diphenylacrylic acid. The primary photochemical reactions of this compound involve E/Z isomerization and, under specific conditions, [2+2] cycloaddition. Understanding these reactions is crucial for applications in materials science and drug development, where photoswitchable molecules are of significant interest.
Core Concepts in α-Phenylcinnamic Acid Photochemistry
α-Phenylcinnamic acid exists as two geometric isomers, (E) and (Z), which can be interconverted upon exposure to ultraviolet (UV) light. This reversible photoisomerization is the most common photochemical pathway. In the solid state or concentrated solutions, [2+2] cycloaddition to form cyclobutane (B1203170) derivatives can also occur, similar to other cinnamic acid derivatives. The efficiency of these reactions is quantified by the quantum yield (Φ), which is the number of desired events occurring per photon absorbed.
Experimental Setup and General Considerations
A typical experimental setup for the photochemistry of α-phenylcinnamic acid consists of a light source, a reaction vessel, and analytical equipment for monitoring the reaction progress.
1. Light Sources: The choice of light source is critical and depends on the absorption spectrum of α-phenylcinnamic acid.
-
Mercury Vapor Lamps: Medium-pressure mercury lamps are a common choice, offering broad emission spectra that overlap with the UV absorption of many organic molecules.
-
LEDs: Light Emitting Diodes (LEDs) offer the advantage of emitting light in a narrow wavelength range, allowing for more selective excitation. For studying E/Z isomerization, LEDs with emission maxima around the absorption maxima of the respective isomers are ideal.
-
Lasers: For precise quantum yield measurements and time-resolved spectroscopy, tunable lasers are employed to provide high-intensity, monochromatic light.
2. Reaction Vessels:
-
Quartz Cuvettes and Tubes: For solution-phase experiments, quartz is the material of choice due to its transparency to UV light. Standard 1 cm path length quartz cuvettes are suitable for small-scale experiments and for monitoring the reaction by UV-Vis spectroscopy.
-
Photoreactors: For larger-scale reactions or for experiments requiring precise temperature control, specialized photoreactors are used. These can be batch reactors with an immersion well for the lamp or flow reactors for continuous processing.
3. Solvents: The choice of solvent can influence the photochemical pathway and quantum yields. Common solvents for photochemical studies of non-polar to moderately polar compounds like α-phenylcinnamic acid include:
-
Hexane
-
Cyclohexane
-
Ethanol
-
Methanol
It is crucial to use spectrograde or HPLC-grade solvents to avoid interference from impurities that may absorb at the irradiation wavelength.
4. Atmosphere: To prevent photo-oxidation or other side reactions involving oxygen, it is often necessary to deoxygenate the solution by bubbling an inert gas, such as nitrogen or argon, through the solvent prior to and during irradiation.
Experimental Protocols
Protocol 1: E/Z Photoisomerization of (E)-α-Phenylcinnamic Acid in Solution
Objective: To induce and monitor the photoisomerization of (E)-α-phenylcinnamic acid to its (Z)-isomer in solution.
Materials:
-
(E)-α-Phenylcinnamic acid
-
Spectrograde acetonitrile
-
Medium-pressure mercury lamp (e.g., 100 W)
-
Quartz reaction tube
-
UV-Vis spectrophotometer
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Solution Preparation: Prepare a dilute solution of (E)-α-phenylcinnamic acid in acetonitrile (e.g., 1 x 10⁻⁴ M).
-
Initial Analysis: Record the initial UV-Vis absorption spectrum of the solution. Analyze a sample by HPLC to determine the initial isomeric purity.
-
Deoxygenation: Transfer the solution to a quartz reaction tube and deoxygenate by bubbling with dry nitrogen gas for 15-20 minutes. Seal the tube.
-
Irradiation: Place the reaction tube in a photoreactor equipped with a medium-pressure mercury lamp. Irradiate the solution while maintaining a constant temperature (e.g., 25 °C).
-
Reaction Monitoring: At regular time intervals, withdraw aliquots from the reaction mixture.
-
Record the UV-Vis spectrum to observe changes in the absorption profile, which will indicate the formation of the (Z)-isomer.
-
Analyze the aliquots by HPLC to quantify the relative concentrations of the (E) and (Z) isomers.
-
-
Data Analysis: Plot the concentration of the (E) and (Z) isomers as a function of irradiation time to determine the reaction kinetics and the photostationary state (the point at which the rates of the forward and reverse isomerization reactions are equal).
Protocol 2: Determination of the Photoisomerization Quantum Yield (ΦE→Z)
Objective: To quantify the efficiency of the (E)→(Z) photoisomerization of α-phenylcinnamic acid.
Materials:
-
(E)-α-Phenylcinnamic acid solution of known concentration
-
Chemical actinometer solution (e.g., potassium ferrioxalate)
-
Monochromatic light source (e.g., laser or LED with a narrow emission band)
-
UV-Vis spectrophotometer
Procedure:
-
Photon Flux Measurement (Actinometry):
-
Fill a quartz cuvette with the actinometer solution and irradiate it with the monochromatic light source for a specific period.
-
Measure the change in absorbance of the actinometer solution according to the established protocol for the chosen actinometer.
-
Calculate the photon flux (number of photons per unit time) entering the sample.
-
-
Sample Irradiation:
-
Fill an identical quartz cuvette with the (E)-α-phenylcinnamic acid solution.
-
Irradiate the sample under the same conditions (light source, geometry, and time) as the actinometer.
-
-
Analysis of Isomerization:
-
Immediately after irradiation, analyze the sample using HPLC to determine the number of moles of the (Z)-isomer formed.
-
-
Quantum Yield Calculation:
-
The quantum yield (ΦE→Z) is calculated using the following formula: ΦE→Z = (moles of Z-isomer formed) / (moles of photons absorbed by the E-isomer)
-
Data Presentation
Quantitative data from photochemical experiments should be summarized in tables for clarity and comparison.
Table 1: Photophysical Properties of α-Phenylcinnamic Acid Isomers
| Isomer | Molar Absorption Coefficient (ε) at λmax (M⁻¹cm⁻¹) | λmax (nm) | Solvent |
| (E) | Data not available in search results | Data not available in search results | Specify Solvent |
| (Z) | Data not available in search results | Data not available in search results | Specify Solvent |
Table 2: Photoisomerization Quantum Yields of α-Phenylcinnamic Acid
| Isomerization | Quantum Yield (Φ) | Irradiation Wavelength (nm) | Solvent | Reference |
| (E) → (Z) | Data not available in search results | Specify Wavelength | Specify Solvent | Cite Source |
| (Z) → (E) | Data not available in search results | Specify Wavelength | Specify Solvent | Cite Source |
Note: Specific quantitative data for α-phenylcinnamic acid's quantum yields and molar absorption coefficients were not available in the provided search results. Researchers should determine these values experimentally or consult specialized literature.
Signaling Pathways and Experimental Workflows
The photochemical E/Z isomerization of α-phenylcinnamic acid can be represented as a simplified reaction pathway. The following diagrams, generated using the DOT language, illustrate the reaction mechanism and a typical experimental workflow.
Caption: Simplified reaction pathway for the E→Z photoisomerization of α-phenylcinnamic acid.
Caption: A typical experimental workflow for studying the photoisomerization of α-phenylcinnamic acid.
Concluding Remarks
The study of α-phenylcinnamic acid photochemistry provides a valuable model system for understanding fundamental photochemical processes. The protocols and guidelines presented here offer a framework for researchers to design and execute experiments to investigate its E/Z isomerization and other photochemical transformations. Accurate determination of quantum yields and careful analysis of reaction kinetics are essential for advancing the application of this and similar photoswitchable molecules in various scientific and technological fields.
Application Notes and Protocols for α-Phenylcinnamic Acid in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Phenylcinnamic acid, a derivative of cinnamic acid, has emerged as a molecule of interest in the field of enzyme inhibition. Its structural features allow it to interact with the active sites of various enzymes, leading to the modulation of their catalytic activity. This document provides detailed application notes and protocols for utilizing α-phenylcinnamic acid in enzyme inhibition assays, with a focus on its effects on Aldo-Keto Reductase 1C3 (AKR1C3), tyrosinase, and α-glucosidase. These enzymes are significant targets in the development of therapeutics for a range of diseases, including cancer, hyperpigmentation disorders, and diabetes.
Data Presentation: Inhibitory Activity of α-Phenylcinnamic Acid and its Derivatives
The following table summarizes the quantitative data on the inhibitory potency of α-phenylcinnamic acid and its close structural analogs against key enzymes. This data is crucial for comparative analysis and for guiding experimental design.
| Compound | Target Enzyme | Enzyme Source | IC50 Value | Ki Value | Inhibition Type | Reference |
| α-Methylcinnamic acid | AKR1C3 (17β-HSD5) | Human Recombinant | 6.4 µM | Not Reported | Not Reported | [1] |
| Cinnamic acid | AKR1C3 (17β-HSD5) | Human Recombinant | 50 µM | Not Reported | Not Reported | [1] |
| Cinnamic acid | Tyrosinase | Mushroom | 201.4 µM | Not Reported | Not Reported | [2] |
| Cinnamic acid derivatives | Tyrosinase | Mushroom | 0.22 - 0.37 mM | Not Reported | Noncompetitive | [3] |
| Caffeic acid (a cinnamic acid derivative) | α-Glucosidase (Maltase) | Rat Intestinal | 0.74 ± 0.01 mM | Not Reported | Mixed | |
| Ferulic acid (a cinnamic acid derivative) | α-Glucosidase (Sucrase) | Rat Intestinal | 0.45 ± 0.01 mM | Not Reported | Mixed |
Note: IC50 values can vary depending on the experimental conditions, including substrate concentration and enzyme source.
Signaling Pathways and Experimental Workflows
Visual representations of the biological context and experimental procedures are essential for a clear understanding of the application of α-phenylcinnamic acid in enzyme inhibition studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-tyrosinase and antimelanogenic effect of cinnamic acid derivatives from Prunus mahaleb L.: Phenolic composition, isolation, identification and inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A series of cinnamic acid derivatives and their inhibitory activity on intestinal alpha-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: α-Phenylcinnamic Acid as a Molecular Probe in Cell Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Phenylcinnamic acid and its derivatives are valuable molecular probes in cell biology, primarily utilized for their ability to inhibit monocarboxylate transporters (MCTs). MCTs, such as MCT1 and MCT4, are crucial for the transport of monocarboxylates like lactate (B86563) and pyruvate (B1213749) across the plasma membrane.[1][2] By modulating the activity of these transporters, researchers can investigate cellular metabolism, particularly the metabolic synergy between glycolytic and oxidative cells, a phenomenon often observed in the tumor microenvironment known as the "lactate shuttle".[1] The inhibition of MCTs leads to an accumulation of intracellular lactate and a decrease in intracellular pH, which can disrupt cancer cell growth and survival.[2] This makes α-phenylcinnamic acid derivatives, especially α-cyano-4-hydroxycinnamic acid (CHC), powerful tools for studying cancer metabolism and for the development of novel therapeutic strategies.[2][3]
Mechanism of Action
The primary mechanism of action of α-phenylcinnamic acid derivatives as molecular probes is the inhibition of monocarboxylate transporters.[4] These compounds, particularly α-cyano-4-hydroxycinnamic acid (CHC), act as non-competitive inhibitors of MCTs, blocking the transport of lactate and pyruvate.[4] This inhibition disrupts the metabolic processes that rely on the efficient transport of these monocarboxylates.
In highly glycolytic cells, such as many cancer cells, the inhibition of MCTs prevents the efflux of lactate, leading to intracellular acidosis and the subsequent inhibition of glycolysis.[2] This disruption of the cancer cell's primary energy production pathway can lead to cytostasis and cell death.[5]
Applications in Cell Biology
-
Studying Cancer Metabolism: α-Phenylcinnamic acid derivatives are widely used to investigate the Warburg effect, a hallmark of cancer metabolism where cells predominantly produce energy through glycolysis followed by lactic acid fermentation, even in the presence of oxygen.[2] By inhibiting lactate export, these probes help to elucidate the dependence of cancer cells on this metabolic pathway.
-
Investigating the Tumor Microenvironment: The "lactate shuttle" between glycolytic tumor cells and oxidative stromal or cancer cells is a key aspect of the tumor microenvironment.[1] α-Phenylcinnamic acid derivatives can be used to disrupt this shuttle, allowing researchers to study its role in tumor progression, angiogenesis, and immune evasion.
-
Drug Development: The dependence of many cancers on MCT function makes these transporters attractive therapeutic targets.[3] α-Phenylcinnamic acid and its analogs serve as lead compounds for the development of more potent and specific MCT inhibitors for cancer therapy.[6]
-
Neurobiology Research: Lactate is an important energy substrate for neurons. MCT inhibitors are used to study the role of the astrocyte-neuron lactate shuttle in normal brain function and in pathological conditions.[7]
Quantitative Data: Inhibitory Potency of MCT Inhibitors
The following table summarizes the inhibitory potency of α-cyano-4-hydroxycinnamic acid (CHC) and other relevant MCT inhibitors. Lower IC50 and Ki values indicate higher potency.
| Inhibitor | Target Isoform(s) | IC50 | Ki | Selectivity Notes |
| α-Cyano-4-hydroxycinnamic acid (CHC) | MCTs, Mitochondrial Pyruvate Carrier (MPC) | ~1100-5300 µM (cell proliferation) | 6.3 µM (MPC) | Broad spectrum MCT inhibitor with significant off-target effects on the mitochondrial pyruvate carrier.[8] |
| AZD3965 | MCT1, MCT2 | 5.12 nM (lactate efflux in Raji cells) | 1.6 nM (MCT1), 20.0 nM (MCT2) | Potent and selective for MCT1 over MCT2 (approximately 6-fold). No significant inhibition of MCT3 or MCT4.[8] |
| AR-C155858 | MCT1, MCT2 | - | 2.3 nM (MCT1), 10 nM (MCT2) | High-affinity inhibitor of MCT1 and MCT2.[8] |
| BAY-8002 | MCT1, MCT2 | 85 nM (in DLD-1 cells) | - | Potent and selective for MCT1 with excellent selectivity against MCT4 (>50 µM).[8] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of MCT Inhibition
Caption: Inhibition of MCTs by α-phenylcinnamic acid derivatives.
Experimental Workflow: Radiolabeled Lactate Uptake Assay
Caption: A typical workflow for a radiolabeled lactate uptake assay.
Experimental Protocols
Protocol 1: Determination of IC50 for MCT Inhibition using a Radiolabeled Lactate Uptake Assay
Principle: This assay measures the ability of α-phenylcinnamic acid or its derivatives to inhibit the uptake of radiolabeled L-lactate into cells expressing the monocarboxylate transporter of interest.[8] The amount of radioactivity incorporated into the cells is inversely proportional to the inhibitory activity of the compound.
Materials:
-
Cells expressing the target MCT isoform (e.g., MCT1 or MCT4)
-
Cell culture medium and supplements
-
Multi-well plates (e.g., 24-well or 96-well)
-
α-Phenylcinnamic acid derivative (e.g., α-cyano-4-hydroxycinnamic acid)
-
Vehicle control (e.g., DMSO)
-
[14C]-L-lactate (radiolabeled substrate)
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4)
-
Ice-cold stop buffer (e.g., PBS)
-
Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed the cells in multi-well plates at a density that will result in a confluent monolayer on the day of the experiment. Culture the cells under standard conditions (e.g., 37°C, 5% CO2).[8]
-
Inhibitor Pre-incubation: On the day of the assay, aspirate the culture medium and wash the cells once with uptake buffer. Pre-incubate the cells with various concentrations of the α-phenylcinnamic acid derivative (or vehicle control) in uptake buffer for a specified time (e.g., 10-30 minutes) at 37°C.[8]
-
Initiation of Uptake: Initiate the transport assay by adding uptake buffer containing a known concentration of [14C]-L-lactate to each well.[8]
-
Termination of Uptake: After a short incubation period (e.g., 1-5 minutes, determined empirically to be in the linear range of uptake), terminate the transport by rapidly aspirating the uptake solution and washing the cells three times with ice-cold stop buffer.
-
Cell Lysis: Lyse the cells by adding cell lysis buffer to each well and incubating for at least 30 minutes at room temperature.
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and quantify the amount of [14C] radioactivity using a scintillation counter.
-
Data Analysis: Determine the rate of lactate uptake for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Measurement of Intracellular pH Changes
Principle: Inhibition of MCTs by α-phenylcinnamic acid derivatives leads to the intracellular accumulation of lactic acid, resulting in a decrease in intracellular pH (pHi). This change in pHi can be monitored using pH-sensitive fluorescent dyes.
Materials:
-
Cells of interest
-
Cell culture medium
-
α-Phenylcinnamic acid derivative
-
pH-sensitive fluorescent dye (e.g., BCECF-AM)
-
Loading buffer (e.g., Hanks' Balanced Salt Solution)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a black-walled, clear-bottom multi-well plate suitable for fluorescence measurements.
-
Dye Loading: Wash the cells with loading buffer and then incubate them with the pH-sensitive fluorescent dye (e.g., 1-5 µM BCECF-AM) in loading buffer for 30-60 minutes at 37°C.
-
Washing: After incubation, wash the cells twice with loading buffer to remove any extracellular dye.
-
Treatment: Add loading buffer containing the α-phenylcinnamic acid derivative at the desired concentration to the cells. Include a vehicle control.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye (for BCECF, dual excitation at ~490 nm and ~440 nm, emission at ~535 nm). The ratio of the fluorescence intensities at the two excitation wavelengths is used to determine the intracellular pH.
-
Calibration: At the end of the experiment, generate a calibration curve by treating the cells with buffers of known pH containing a protonophore (e.g., nigericin) to equilibrate the intracellular and extracellular pH.
-
Data Analysis: Use the calibration curve to convert the fluorescence ratios to pHi values. Plot the change in pHi over time for the treated and control cells.
Conclusion
α-Phenylcinnamic acid and its derivatives are indispensable tools for probing cellular metabolism, particularly in the context of cancer research. Their ability to inhibit monocarboxylate transporters provides a powerful method for dissecting the roles of lactate and pyruvate transport in cell physiology and pathology. The protocols and data presented here offer a foundation for researchers to effectively utilize these molecular probes in their investigations. As with any inhibitor, it is crucial to consider potential off-target effects and to use appropriate controls to ensure the validity of the experimental findings.
References
- 1. explorationpub.com [explorationpub.com]
- 2. Exploring monocarboxylate transporter inhibition for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Efficacy of AZD3965 and Alpha-Cyano-4-Hydroxycinnamic Acid in the Murine 4T1 Breast Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cinnamic acid: a natural product with potential use in cancer intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. A neuronal lactate uptake inhibitor slows recovery of extracellular ion concentration changes in the hippocampal CA3 region by affecting energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Quantification of alpha-Phenylcinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of alpha-phenylcinnamic acid in various samples. The protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) are outlined, offering robust and reliable approaches for accurate quantification.
Introduction to this compound
This compound (α-Phenylcinnamic acid) is a derivative of cinnamic acid with a phenyl group attached to the alpha carbon. It exists as (E)- and (Z)-isomers and serves as a valuable intermediate in the synthesis of various organic compounds and pharmaceuticals.[1][2] Accurate quantification of this compound is crucial for process monitoring, quality control, and pharmacokinetic studies. In biological systems, related cinnamic acids are key intermediates in the phenylpropanoid pathway, a major route for the biosynthesis of a wide variety of plant secondary metabolites.[3][4][5]
Phenylpropanoid Biosynthesis Pathway
The phenylpropanoid pathway is central to the synthesis of numerous phenolic compounds in plants, starting from the amino acid phenylalanine. Phenylalanine ammonia-lyase (PAL) is the gateway enzyme that catalyzes the conversion of L-phenylalanine to trans-cinnamic acid, which is a precursor to a vast array of metabolites, including lignins, flavonoids, and coumarins.[3][5][6] Understanding this pathway provides context for the biological significance of cinnamic acid derivatives.
Caption: Overview of the Phenylpropanoid Biosynthesis Pathway.
Analytical Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This section details a robust HPLC-UV method for the quantification of this compound, adapted from validated methods for similar cinnamic acid derivatives.[7][8] This method is suitable for routine analysis in research and quality control laboratories.
Experimental Protocol
1. Instrumentation and Chemicals
-
HPLC System: An HPLC system equipped with a UV-Vis detector, autosampler, and a C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size) is required.[7]
-
Solvents: HPLC-grade acetonitrile, methanol, and acetic acid are necessary. Deionized water should be used for all aqueous solutions.[7][8]
-
Standards: A certified reference standard of this compound should be used.
2. Chromatographic Conditions The following chromatographic conditions are optimized for the separation and quantification of this compound:
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile : Methanol : 2% Acetic Acid (22:10:70, v/v/v)[7][8] |
| Flow Rate | 1.0 mL/min[7] |
| Injection Volume | 20 µL |
| Detection Wavelength | 270 nm[7] |
| Column Temperature | Ambient (25°C) |
| Run Time | 10 minutes |
3. Standard and Sample Preparation
-
Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a 50:50 methanol:water mixture.
-
Working Standards: Serially dilute the stock solution with the mobile phase to prepare a series of working standards for the calibration curve (e.g., 1-100 µg/mL).
-
Plasma Sample Preparation (Protein Precipitation): [7]
-
Pipette 200 µL of plasma into a microcentrifuge tube.
-
Add 600 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for injection.
-
Method Validation and Performance
The method should be validated according to ICH guidelines.[9] The following table summarizes typical performance data for the analysis of organic acids using HPLC-UV.[10][11][12][13]
| Parameter | Typical Performance |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 2.0 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 6.0 µg/mL |
| Accuracy (Recovery) | 85% - 110% |
| Precision (RSD) | < 5% |
HPLC-UV Workflow
Caption: Experimental workflow for HPLC-UV analysis.
Analytical Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity for the analysis of this compound, particularly for isomer separation.[14] This method requires a derivatization step to increase the volatility of the analyte.[15][16]
Experimental Protocol
1. Instrumentation and Chemicals
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Derivatization Reagents: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and pyridine (B92270).[15][16]
-
Solvents: HPLC-grade organic solvents (e.g., ethyl acetate, hexane).
2. Sample Preparation and Derivatization
-
Extraction: For biological samples, perform a liquid-liquid extraction. Acidify the sample with HCl and extract with ethyl acetate. Evaporate the organic layer to dryness under a stream of nitrogen.
-
Derivatization (Silylation): [14][15]
-
To the dried extract, add 50 µL of pyridine and 50 µL of MSTFA.
-
Heat the mixture at 60°C for 30 minutes.
-
The sample is now ready for GC-MS analysis.
-
3. GC-MS Conditions
| Parameter | Condition |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Injector Temperature | 250°C |
| Oven Program | Start at 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| MS Scan Range | m/z 50-500 |
| Transfer Line Temp. | 280°C |
Quantitative Data
Quantitative performance should be established through method validation. The following table provides expected performance metrics for GC-MS analysis of derivatized organic acids.
| Parameter | Expected Performance |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 50 ng/mL |
| Accuracy (Recovery) | 80% - 120% |
| Precision (RSD) | < 15% |
GC-MS Workflow
Caption: Experimental workflow for GC-MS analysis.
Conclusion
The HPLC-UV and GC-MS methods described provide reliable and accurate means for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. Proper method validation is essential to ensure the generation of high-quality, reproducible data. For higher sensitivity and confirmation of identity, LC-MS/MS methods can also be developed and validated.[17][18][19]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenylpropanoids metabolism - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. An HPLC method for the determination and pharmacokinetic study of cinnamic acid in the plasma of rats having taken the traditional Chinese medicinal preparation Ling-Gui-Zhu-Gan decoction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. Development and Validation of an HPLC-UV Method for Determination of Eight Phenolic Compounds in Date Palms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A New HPLC-UV Method Using Hydrolyzation with Sodium Hydroxide for Quantitation of Trans-p-Hydroxycinnamic Acid and Total Trans-p-Hydroxycinnamic Acid Esters in the Leaves of Ligustrum robustum | MDPI [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Gas chromatographic-mass spectrometric determination of this compound isomers: Practical and theoretical aspects - Repository of the Academy's Library [real.mtak.hu]
- 15. m.youtube.com [m.youtube.com]
- 16. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development and validation of an ultra-high performance liquid chromatography/triple quadrupole mass spectrometry method for analyzing microbial-derived grape polyphenol metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Liquid chromatography-tandem mass spectrometry analysis for identification and quantification of antimicrobial compounds in distillery wastewater - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Esterification of α-Phenylcinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Phenylcinnamic acid and its ester derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential applications as molecular photoswitches. The esterification of α-phenylcinnamic acid presents a unique challenge due to the steric hindrance imposed by the bulky phenyl groups at the α and β positions of the carboxylic acid. This steric hindrance can significantly impede the rate of traditional esterification reactions. These application notes provide a detailed overview of potential reaction conditions and protocols for the successful esterification of α-phenylcinnamic acid, drawing parallels from the well-documented esterification of cinnamic acid and specialized methods for sterically hindered carboxylic acids.
Data Presentation: A Comparative Overview
Direct quantitative data for the esterification of α-phenylcinnamic acid is not extensively available in the public domain. However, the reaction conditions for the structurally related and less sterically hindered trans-cinnamic acid can serve as a valuable baseline for developing protocols for its α-phenyl counterpart. It is anticipated that the esterification of α-phenylcinnamic acid will require more forcing conditions (e.g., higher catalyst loading, elevated temperatures, and longer reaction times) to achieve comparable yields.
Table 1: Summary of Reaction Conditions for the Esterification of trans-Cinnamic Acid
| Catalyst | Alcohol | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Sulfuric Acid | Methanol | Methanol (excess) | Reflux | 1 h | 94 | [1] |
| Sulfuric Acid | Methanol | Methanol (excess) | Reflux | 1.5 h | 99 | [1] |
| Sulfuric Acid | Methanol | 0.45 M in Methanol | 110 (Microwave) | 2 min | 97 | [1] |
| p-Toluenesulfonic Acid (p-TSA) | Methanol | 0.45 M in Methanol | 110 (Microwave) | 2 min | 91 | [1] |
| Supported Acidic Catalyst | Methanol | Methanol (excess) | Reflux | 3 h | 86 | [1] |
| Sulfuric Acid | Menthol | Ether | 60 | 5 h | 96.38 | |
| Heteropolyacid | Phenyl | Toluene (B28343) | Reflux | 6 h | 92 | [1] |
| Heteropolyacid | 4-Chlorophenyl | Toluene | Reflux | 5 h | 94 | [1] |
| Heteropolyacid | 4-Methoxyphenyl | Toluene | Reflux | 4 h | 95 | [1] |
Note: The conditions presented above for trans-cinnamic acid provide a starting point for the optimization of α-phenylcinnamic acid esterification.
Experimental Protocols
Given the steric hindrance of α-phenylcinnamic acid, two primary approaches are recommended: a modified Fischer-Speier esterification under more rigorous conditions and a method specifically designed for sterically hindered carboxylic acids.
Protocol 1: Modified Fischer-Speier Esterification of α-Phenylcinnamic Acid
This protocol adapts the classical acid-catalyzed esterification for the less reactive α-phenylcinnamic acid by employing a higher boiling solvent to drive the reaction to completion via azeotropic removal of water.
Materials:
-
α-Phenylcinnamic acid
-
Desired alcohol (e.g., methanol, ethanol, isopropanol)
-
Toluene (or another suitable solvent for azeotropic water removal)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, combine α-phenylcinnamic acid (1.0 eq), the desired alcohol (3.0-5.0 eq), and toluene (sufficient to suspend the reagents).
-
With stirring, carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.1-0.2 eq).
-
Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction may require several hours to overnight for completion due to steric hindrance.
-
Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Carefully wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Esterification of α-Phenylcinnamic Acid Using Catalysts for Sterically Hindered Acids
This protocol employs catalysts known to be effective for the esterification of sterically hindered carboxylic acids.
Materials:
-
α-Phenylcinnamic acid
-
Desired polyol or simple alcohol
-
Esterification catalyst (e.g., tin(II) chloride, tin(IV) chloride, tetrabutyl titanate)[2]
-
High-boiling inert solvent (optional)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine α-phenylcinnamic acid (1.0 eq) and the desired alcohol (a molar ratio of approximately 0.75/1 or higher of acid to alcohol is recommended).[2]
-
Add the selected esterification catalyst (e.g., tin(II) chloride, 0.05-0.1 eq).
-
Heat the reaction mixture to a temperature ranging from 80°C to the decomposition point of the acid.[2] The optimal temperature will need to be determined empirically.
-
The reaction should be continued until the acid value of the resulting ester is below 40.[2]
-
Monitor the reaction progress via TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The work-up procedure will depend on the nature of the catalyst and alcohol used. A typical workup may involve dilution with an organic solvent, washing with water and brine, drying, and concentration.
-
Purify the crude product by column chromatography or distillation under reduced pressure.
Mandatory Visualizations
The following diagram illustrates the general experimental workflow for the esterification of α-phenylcinnamic acid.
Caption: General workflow for the esterification of α-phenylcinnamic acid.
References
Troubleshooting & Optimization
troubleshooting low yield in alpha-Phenylcinnamic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of α-phenylcinnamic acid.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of α-phenylcinnamic acid, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Significantly low or no yield of α-phenylcinnamic acid.
-
Question: My reaction has resulted in a very low yield, or I have failed to isolate any product. What are the likely causes?
-
Answer: A low or non-existent yield in α-phenylcinnamic acid synthesis can stem from several factors, primarily related to reagent quality, reaction conditions, and procedural execution.
-
Reagent Purity: The purity of the starting materials is critical. Benzaldehyde (B42025) is susceptible to oxidation to benzoic acid, which will not participate in the reaction. Phenylacetic acid and acetic anhydride (B1165640) should be of high purity and anhydrous. Triethylamine, often used as a base, should also be anhydrous.[1] It is recommended to use freshly purified or distilled benzaldehyde.[1]
-
Reaction Conditions: The reaction typically requires elevated temperatures to proceed efficiently. For instance, the Perkin reaction is often conducted at temperatures around 180°C.[2][3] Insufficient heating can lead to an incomplete reaction. The reaction time is also a crucial parameter; a typical reflux time is around 5 hours.[1]
-
Moisture: The presence of water can hydrolyze acetic anhydride, a key reagent, rendering it ineffective. Ensure all glassware is thoroughly dried and anhydrous reagents are used.
-
Inefficient Mixing: Poor stirring can lead to a heterogeneous reaction mixture, preventing the reactants from interacting effectively and thus lowering the yield.[3]
-
Issue 2: Formation of a dark, resinous, or oily byproduct.
-
Question: My reaction mixture has turned dark and produced a thick, resinous substance. What is this byproduct and how can I prevent its formation?
-
Answer: The formation of dark, resinous materials is a common side reaction, particularly in the Perkin synthesis.
-
Cause: This is often due to the self-condensation or polymerization of benzaldehyde under the basic conditions and high temperatures of the reaction.[3]
-
Prevention:
-
Reagent Purity: Use freshly distilled benzaldehyde to remove any acidic impurities that might catalyze polymerization.[1]
-
Temperature Control: Avoid excessively high temperatures, as this can promote side reactions. Maintain the recommended reaction temperature as closely as possible.
-
Reaction Time: While a sufficient reaction time is necessary, prolonged heating can increase the formation of byproducts. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) if possible.
-
-
Issue 3: Difficulty in purifying the final product.
-
Question: I am struggling to obtain pure α-phenylcinnamic acid from the crude product. What purification strategies are most effective?
-
Answer: Purification of α-phenylcinnamic acid typically involves crystallization. The choice of solvent is crucial for effective purification.
-
Recommended Solvent System: A mixture of ethanol (B145695) and water is commonly used for recrystallization.[1] The crude product is dissolved in hot ethanol, and then water is added to the hot solution to induce crystallization upon cooling.[1]
-
Decolorization: If the crude product is colored, activated carbon (decolorizing carbon) can be added to the hot solution before filtration to remove colored impurities.[1]
-
Acidification: After dissolving the crude solid, the solution is typically acidified (e.g., with hydrochloric acid) to precipitate the α-phenylcinnamic acid.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the typical expected yield for α-phenylcinnamic acid synthesis?
A1: The expected yield can vary depending on the specific method and scale. A well-optimized procedure for the Perkin reaction can achieve an overall yield of purified product in the range of 54-59%.[1] Some variations of the Perkin reaction have reported yields as high as 82.7%.[4]
Q2: Which synthetic route is most common for preparing α-phenylcinnamic acid?
A2: The Perkin reaction (and its modifications) and the Erlenmeyer-Plöchl synthesis are the most frequently employed methods.[2][5][6] The Perkin reaction involves the condensation of an aromatic aldehyde (benzaldehyde) with an acid anhydride (acetic anhydride) in the presence of a weak base.[7] The Erlenmeyer-Plöchl synthesis is used to prepare α-amino acids but involves a similar intermediate, an azlactone, which is formed from the condensation of an N-acylglycine with an aldehyde.[6]
Q3: What are the key side reactions to be aware of?
A3: Besides the self-condensation of benzaldehyde, other potential side reactions include the Claisen condensation of the anhydrides present in the reaction mixture.[8] The formation of E-stilbene as a byproduct has also been reported.[9]
Q4: How does the choice of base affect the reaction?
A4: The base plays a crucial role in deprotonating the phenylacetic acid, forming a reactive enolate. Triethylamine is a commonly used organic base.[1] Alternatively, the alkali salt of the carboxylic acid corresponding to the anhydride (e.g., sodium acetate (B1210297) for acetic anhydride) can be used as the catalyst.[7] The choice and concentration of the base can influence the reaction rate and yield.
Data Summary
The following table summarizes typical reaction parameters for the synthesis of α-phenylcinnamic acid via a modified Perkin reaction.
| Parameter | Value | Reference |
| Reactants | Benzaldehyde, Phenylacetic Acid, Acetic Anhydride, Triethylamine | [1] |
| Molar Ratio (Benzaldehyde:Phenylacetic Acid) | 1:1 | [1] |
| Reaction Temperature | Boiling under reflux | [1] |
| Reaction Time | 5 hours | [1] |
| Purification Method | Recrystallization from aqueous ethanol | [1] |
| Reported Yield (Purified Product) | 54-59% | [1] |
| Melting Point (Purified Product) | 172-173 °C | [1] |
Experimental Protocols
Detailed Methodology for α-Phenylcinnamic Acid Synthesis (Perkin Reaction)
This protocol is adapted from a procedure in Organic Syntheses.[1]
Materials:
-
Benzaldehyde (freshly purified)
-
Phenylacetic acid
-
Triethylamine (anhydrous)
-
Acetic anhydride
-
95% Ethanol
-
6N Hydrochloric acid
-
Decolorizing carbon
Procedure:
-
Reaction Setup: In a 500-mL round-bottomed flask, combine 40.5 mL (42.4 g, 0.40 mole) of freshly purified benzaldehyde, 54.6 g (0.40 mole) of phenylacetic acid, 40 mL of anhydrous triethylamine, and 80 mL of acetic anhydride.[1]
-
Reflux: Gently boil the mixture under reflux for 5 hours.[1]
-
Workup - Steam Distillation: After the heating period, perform a steam distillation of the reaction mixture until the distillate is no longer cloudy. Collect an additional 50 mL of distillate. The distillate can be discarded.[1]
-
Isolation of Crude Product: Cool the aqueous residue from the distillation. Decant the solution from the solid product.[1]
-
Purification - Recrystallization:
-
Dissolve the crude solid in 500 mL of hot 95% ethanol.[1]
-
Add 500 mL of water (including the solution decanted in the previous step) to the hot ethanol solution.[1]
-
Heat the mixture to boiling and add 2 g of decolorizing carbon.[1]
-
Filter the hot solution.
-
Immediately acidify the filtrate with 6N hydrochloric acid until it is acidic to Congo red.[1]
-
Cool the solution to induce crystallization.
-
Collect the crystals by filtration.
-
-
Drying: Dry the purified α-phenylcinnamic acid. The expected yield of the purified product is 48-53 g (54-59%), with a melting point of 172-173 °C.[1]
Visualizations
Caption: Reaction mechanism for the synthesis of α-phenylcinnamic acid via the Perkin reaction.
Caption: Experimental workflow for the synthesis and purification of α-phenylcinnamic acid.
Caption: Troubleshooting logic for common issues in α-phenylcinnamic acid synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. Solved The Perkin Reaction: Synthesis of | Chegg.com [chegg.com]
Technical Support Center: Synthesis of α-Phenylcinnamic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of α-Phenylcinnamic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for α-Phenylcinnamic acid?
A1: The most common methods for synthesizing α-Phenylcinnamic acid are the Perkin reaction and the Erlenmeyer-Plöchl synthesis. The Perkin reaction involves the condensation of benzaldehyde (B42025) and phenylacetic acid in the presence of a weak base, such as triethylamine (B128534), and acetic anhydride (B1165640).[1][2] The Erlenmeyer-Plöchl synthesis, while primarily used for amino acids, can be adapted to produce α,β-unsaturated acids and involves the condensation of an N-acylglycine with an aldehyde to form an azlactone, which can then be hydrolyzed.[3]
Q2: What are the expected major products and primary byproducts of the Perkin reaction for α-Phenylcinnamic acid?
A2: The major expected products are the (Z)- and (E)-isomers of α-Phenylcinnamic acid.[4] Due to steric hindrance between the two phenyl groups in the (E)-isomer, the (Z)-isomer (where the phenyl groups are cis to the carboxyl group) is often the thermodynamically favored product.[1][4] The primary byproduct resulting from a subsequent reaction is stilbene (B7821643), formed via decarboxylation of the α-Phenylcinnamic acid at elevated temperatures.[5]
Q3: What are the potential minor byproducts in this synthesis?
A3: Minor byproducts can arise from several side reactions:
-
Self-condensation of Phenylacetic Acid: Phenylacetic acid can undergo self-condensation, especially at high temperatures, to form dibenzyl ketone.
-
Self-condensation of Benzaldehyde: While benzaldehyde lacks α-hydrogens and cannot form an enolate for a typical aldol (B89426) condensation, it can undergo other reactions under basic conditions at high temperatures, potentially leading to benzyl (B1604629) alcohol and benzoic acid via the Cannizzaro reaction if a strong base is present.
-
Reactions involving Acetic Anhydride: Acetic anhydride can react with other nucleophiles present in the reaction mixture.
Q4: How can I minimize byproduct formation?
A4: To minimize byproducts, consider the following:
-
Control Reaction Temperature: Avoid excessively high temperatures to reduce the likelihood of decarboxylation and self-condensation reactions.
-
Purify Reactants: Use freshly distilled benzaldehyde to remove any benzoic acid impurity.[1] Ensure phenylacetic acid is pure.
-
Control Stoichiometry: Use appropriate molar ratios of reactants as specified in established protocols.[1]
-
Optimize Reaction Time: Monitor the reaction progress to avoid prolonged heating after the main reaction is complete.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of α-Phenylcinnamic acid.
Issue 1: Low Yield of α-Phenylcinnamic Acid
| Symptom | Possible Cause | Troubleshooting Steps |
| Overall low yield of the desired product. | Incomplete reaction: The reaction may not have gone to completion. | - Reaction Time: Ensure the reaction is refluxed for the recommended duration (e.g., 5 hours in the Perkin reaction).[1] - Temperature: Maintain a gentle reflux to ensure the reaction proceeds at an adequate rate. |
| Moisture in reagents: Water can hydrolyze the acetic anhydride, rendering it ineffective. | - Drying: Thoroughly dry all glassware before use. Use anhydrous triethylamine and freshly opened or distilled acetic anhydride.[1] | |
| Impure reactants: Impurities in benzaldehyde (e.g., benzoic acid) or phenylacetic acid can interfere with the reaction. | - Purification: Use freshly distilled benzaldehyde.[1] Ensure the purity of phenylacetic acid. | |
| Suboptimal work-up: Product may be lost during the extraction and purification steps. | - Extraction: Ensure complete extraction of the product from the aqueous layer. - Precipitation: Carefully control the acidification step to ensure complete precipitation of the product. |
Issue 2: Presence of Significant Impurities in the Final Product
| Symptom | Possible Impurity | Identification & Removal |
| Product has a broad melting point range lower than the literature value. | Mixture of (Z)- and (E)-isomers: The two isomers have different melting points. The (Z)-isomer typically melts around 172-174 °C, while the (E)-isomer melts at a lower temperature. | Identification: Use analytical techniques like HPLC or NMR to identify the presence of both isomers. Removal: Fractional crystallization can be used to separate the isomers, as they may have different solubilities in certain solvents. Column chromatography can also be an effective separation method.[6] |
| Oily residue or a substance with a different crystalline form is observed. | Stilbene: This is the decarboxylation product of α-phenylcinnamic acid.[5] | Identification: Stilbene is a neutral compound and can be identified by GC-MS or NMR. Removal: During the work-up, stilbene will remain in the organic layer after the acidic product is extracted into a basic aqueous solution. |
| Unidentified peaks in analytical spectra (NMR, GC-MS). | Self-condensation products or other minor byproducts. | Identification: Use a combination of spectroscopic techniques (NMR, Mass Spectrometry) to elucidate the structure of the unknown impurities.[7] Removal: Purification by column chromatography is often necessary to remove minor byproducts that are not easily removed by simple crystallization. |
Data Presentation
Table 1: Physical Properties of α-Phenylcinnamic Acid Isomers
| Isomer | Structure | Melting Point (°C) |
| (Z)-α-Phenylcinnamic acid | 172-174 | |
| (E)-α-Phenylcinnamic acid | 138-139 |
Experimental Protocols
Key Experiment: Perkin Reaction for α-Phenylcinnamic Acid Synthesis
This protocol is adapted from Organic Syntheses.[1]
Materials:
-
Benzaldehyde (freshly distilled)
-
Phenylacetic acid
-
Triethylamine (anhydrous)
-
Acetic anhydride
-
Hydrochloric acid (6N)
-
Decolorizing carbon
Procedure:
-
In a 500-mL round-bottomed flask, combine 40.5 mL (0.40 mol) of freshly purified benzaldehyde, 54.6 g (0.40 mol) of phenylacetic acid, 40 mL of anhydrous triethylamine, and 80 mL of acetic anhydride.[1]
-
Gently reflux the mixture for 5 hours.[1]
-
After cooling, set up the flask for steam distillation. Distill the mixture with steam until the distillate is no longer cloudy.[1]
-
Cool the aqueous residue and decant the solution from the solid product.
-
Dissolve the crude solid in 500 mL of hot 95% ethanol. Add 500 mL of water (including the decanted solution) to the hot ethanol solution.
-
Bring the mixture to a boil and add 2 g of decolorizing carbon.
-
Filter the hot solution and immediately acidify the filtrate with 6N hydrochloric acid until it is acidic to Congo red.
-
Cool the solution to induce crystallization.
-
Collect the crystals by filtration. The crude α-phenylcinnamic acid can be further purified by recrystallization from aqueous ethanol.[1]
Visualizations
Logical Workflow for Troubleshooting Low Yield
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Erlenmeyer-Plöchl_azlactone_and_amino_acid_synthesis [chemeurope.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. NMR and mass spectrometric characterization of vinblastine, vincristine and some new related impurities - part I - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of alpha-Phenylcinnamic Acid by Recrystallization
This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of alpha-phenylcinnamic acid via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable solvent for the recrystallization of this compound?
A1: A mixed solvent system of ethanol (B145695) and water is highly recommended and widely documented for the recrystallization of this compound.[1] Ethanol is a good "soluble" solvent in which the acid dissolves well at high temperatures, while water acts as an "anti-solvent" or "insoluble" solvent, promoting crystal formation upon cooling. A mixture of ether and petroleum ether has also been reported to yield good results, producing silky needles of the cis-isomer.[2]
Q2: What is the expected melting point of pure this compound?
A2: The melting point of purified this compound can vary slightly depending on the isomeric form. The cis-isomer typically has a melting point of around 172-174°C.[1][3][4] The trans-isomer has a lower melting point of approximately 138-139°C.[2] A broad melting point range for your recrystallized product often indicates the presence of impurities.
Q3: How can I improve the yield of my recrystallized this compound?
A3: To maximize your yield, ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product. Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling. Additionally, allowing the solution to cool slowly to room temperature before placing it in an ice bath will promote the formation of larger, purer crystals and improve recovery.
Q4: My this compound is "oiling out" instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This can happen if the solution is cooled too rapidly or if the boiling point of the solvent is higher than the melting point of the solute-impurity mixture. To resolve this, reheat the solution until the oil redissolves. Add a small amount of the "soluble" solvent (e.g., ethanol) to decrease the saturation and then allow the solution to cool more slowly. Insulating the flask can help with gradual cooling.
Q5: What are the white to light yellow crystalline powders of this compound?
A5: Pure this compound typically appears as a white to light yellow crystalline powder.[5] The color can be an indicator of purity, with purer samples being whiter. If your product is significantly yellow or discolored, it may contain impurities that could be removed by using activated charcoal during the recrystallization process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the recrystallization of this compound.
| Problem | Possible Cause | Solution |
| Low or No Crystal Formation | - Too much solvent was used, preventing supersaturation. - The solution was not sufficiently cooled. - The solution cooled too quickly, inhibiting nucleation. | - Reheat the solution and boil off some of the solvent to increase the concentration. - Ensure the flask is allowed to cool to room temperature before placing it in an ice bath for an adequate amount of time. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. |
| "Oiling Out" (Formation of a liquid layer instead of solid crystals) | - The solution is supersaturated to a point where the solute's solubility is exceeded above its melting point. - Rapid cooling of the solution. - High concentration of impurities depressing the melting point. | - Reheat the solution to redissolve the oil. Add a small amount of the "soluble" solvent (ethanol) to reduce the saturation level. - Allow the solution to cool more slowly by insulating the flask. - If impurities are suspected, consider a preliminary purification step or the use of activated charcoal. |
| Low Product Yield | - Using an excessive amount of the recrystallization solvent. - Premature crystallization during hot filtration. - Incomplete crystallization due to insufficient cooling time. - Washing the collected crystals with a solvent that is not ice-cold. | - Use the minimum amount of hot solvent required to fully dissolve the crude product. - Preheat the filtration apparatus (funnel and receiving flask) to prevent the product from crashing out on the filter paper. - Ensure the solution is thoroughly cooled in an ice bath for at least 20-30 minutes. - Always wash the crystals with a minimal amount of ice-cold recrystallization solvent. |
| Product is Impure (Broad Melting Point Range) | - The solution cooled too rapidly, trapping impurities within the crystal lattice. - The chosen solvent system is not ideal for separating the specific impurities present. - Incomplete removal of the mother liquor. | - Ensure a slow cooling rate to allow for the formation of a pure crystal lattice. - If impurities persist, try a different solvent system, such as ether/petroleum ether.[2] - Ensure the crystals are thoroughly washed with a small amount of ice-cold solvent and are completely dry. |
| Colored Impurities in Final Product | - Presence of colored organic impurities in the crude sample. | - During the dissolution step in hot solvent, add a small amount of activated charcoal to the solution. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. |
Data Presentation
Solubility of this compound
| Solvent System | Temperature | Solubility | Notes |
| Water | Room Temperature | Sparingly soluble[5] | The carboxylic acid group allows for some interaction with water. |
| Hot Water | Elevated | Soluble[2] | Solubility increases with temperature. |
| Ethanol | Room Temperature | Soluble | A good "soluble" solvent for a mixed-solvent system. |
| Acetone | Room Temperature | Soluble[5] | Another potential "soluble" solvent. |
| Ether | - | Soluble[2] | Can be used in a mixed-solvent system with petroleum ether. |
| Petroleum Ether | - | Sparingly soluble | A good "insoluble" or "anti-solvent". |
| Benzene | - | Soluble[2] | |
| Isopropanol | - | Soluble[2] | |
| Methanol | - | Soluble[2] | |
| Ethanol/Water Mixture | Hot | High | The recommended solvent system for recrystallization. The ratio can be optimized, with a 3:2 ethanol to water ratio by volume being reported as effective.[1] |
| Ethanol/Water Mixture | Cold | Low | This differential solubility is the basis for successful recrystallization. |
Experimental Protocols
Recrystallization of this compound from Aqueous Ethanol
This protocol is adapted from a procedure published in Organic Syntheses.[1]
Materials:
-
Crude this compound
-
95% Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Hot plate with magnetic stirring
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Glass stirring rod
-
Activated charcoal (optional)
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask equipped with a magnetic stir bar. For each gram of crude product, add approximately 3-5 mL of 95% ethanol.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more 95% ethanol in small portions until the solid is completely dissolved. Use the minimum amount of hot ethanol necessary.
-
Addition of Water (Anti-Solvent): To the hot ethanol solution, slowly add hot deionized water dropwise with continuous stirring until the solution becomes slightly turbid (cloudy).
-
Clarification: Add a few drops of hot 95% ethanol to the turbid solution until it becomes clear again. At this point, the solution is saturated.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then bring it back to a gentle boil for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation and contamination. Crystal formation should begin as the solution cools.
-
Cooling: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of an ice-cold ethanol/water mixture (similar ratio as used for recrystallization) to remove any remaining soluble impurities.
-
Drying: Dry the crystals thoroughly. This can be achieved by leaving them under vacuum on the filter funnel for some time, followed by air drying or drying in a desiccator to a constant weight.
-
Analysis: Determine the melting point of the dried crystals to assess their purity. Pure cis-alpha-phenylcinnamic acid should have a sharp melting point around 172-174°C.[1][3][4]
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for recrystallization issues.
References
Technical Support Center: Optimizing Perkin Reaction Conditions for α-Phenylcinnamic Acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the Perkin reaction for the synthesis of α-phenylcinnamic acid. It provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges and improve reaction outcomes.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of α-phenylcinnamic acid via the Perkin reaction.
| Issue | Possible Causes | Recommended Solutions |
| Low or No Product Yield | Moisture in Reagents or Glassware: The reaction is sensitive to moisture, which can hydrolyze the acetic anhydride (B1165640).[1] | Ensure all glassware is thoroughly dried before use. Use anhydrous reagents, especially the base catalyst (e.g., sodium acetate).[2][3] |
| Impure Reactants: Benzaldehyde (B42025) can oxidize to benzoic acid upon exposure to air, which will not participate in the desired reaction.[1][4] | Use freshly distilled or purified benzaldehyde to ensure high purity.[1][4] | |
| Insufficient Reaction Time or Temperature: The Perkin reaction often requires high temperatures and prolonged heating to proceed to completion.[1][2][4] | Ensure the reaction is heated to the recommended temperature (typically around 180°C for traditional methods) for a sufficient duration (3-8 hours or longer).[1][4] For the synthesis of α-phenylcinnamic acid using triethylamine (B128534), a reflux of 5 hours is reported.[5] | |
| Suboptimal Molar Ratios of Reactants: Incorrect stoichiometry can limit the yield. | A common molar ratio for the synthesis of cinnamic acid is approximately 1 mole of aldehyde to 2 moles of acetic anhydride and 0.7 moles of sodium acetate (B1210297).[4] For α-phenylcinnamic acid, a 1:1 molar ratio of benzaldehyde to phenylacetic acid has been used.[5] | |
| Formation of a Dark, Resinous Byproduct | Side Reactions at High Temperatures: Self-condensation of benzaldehyde or other side reactions can occur under basic conditions at elevated temperatures.[1] | Maintain the reaction temperature within the recommended range and avoid overheating. Using purified benzaldehyde can also minimize impurities that might catalyze polymerization.[1] |
| Product is Oily or Fails to Crystallize | Presence of Unreacted Benzaldehyde: Residual benzaldehyde can act as an impurity that hinders crystallization.[4] | During the work-up, ensure the complete removal of unreacted benzaldehyde, for example, by steam distillation.[4][5] |
| Low Melting Point of the Final Product | Presence of Impurities: Contamination with starting materials or byproducts will depress the melting point. | Recrystallize the crude α-phenylcinnamic acid from a suitable solvent system, such as aqueous ethanol (B145695), to achieve purification.[5][6] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Perkin reaction for the synthesis of α-phenylcinnamic acid?
A1: The Perkin reaction is an organic reaction that produces α,β-unsaturated aromatic acids.[7][8] In the synthesis of α-phenylcinnamic acid, it involves the aldol (B89426) condensation of benzaldehyde with an acid anhydride (acetic anhydride), in the presence of a base.[7] The base, often triethylamine or the alkali salt of the carboxylic acid, acts as a catalyst.[8][9][10] The reaction between an aromatic aldehyde and phenylacetic acid typically yields the α-phenylcinnamic acid in its cis-form initially.[10][11][12]
Q2: What is the role of each component in the synthesis of α-phenylcinnamic acid?
A2:
-
Benzaldehyde: The aromatic aldehyde that provides one of the phenyl groups and the carbonyl for the condensation.[1][4]
-
Phenylacetic Acid: Provides the α-phenyl group and the carboxylic acid moiety.
-
Acetic Anhydride: Acts as a dehydrating agent and can also react with phenylacetic acid to form a mixed anhydride.[13]
-
Triethylamine (or other base): Functions as a base catalyst to facilitate the formation of the carbanion intermediate from phenylacetic acid/acetic anhydride.[9][14]
Q3: Can other bases be used instead of triethylamine or sodium acetate?
A3: Yes, other bases can be used as catalysts in the Perkin reaction.[7][8] Potassium acetate is a common alternative to sodium acetate and may lead to higher yields.[4] Other tertiary amines can also be employed.[14]
Q4: What is the expected stereochemistry of the α-phenylcinnamic acid product?
A4: The Perkin reaction between an aromatic aldehyde and phenylacetic acid can initially produce the cis-isomer (Z-isomer).[10][11][12] However, upon heating, an equilibrium mixture of the E and Z isomers can be formed.[10][11][12] For example, heating α-phenylcinnamic acid in a dilute solution of acetic anhydride and triethylamine can result in an equilibrium mixture of 81% of the E-cinnamic acid and 19% of the Z isomer.[10][11][12]
Q5: How can the reaction time for the Perkin reaction be reduced?
A5: While traditional Perkin reactions often require long heating times, microwave irradiation has been explored as a method to reduce reaction times significantly.[2][3] However, it's noted that sodium acetate may not be an effective catalyst under microwave conditions, and other bases should be considered.[2][3]
Experimental Protocols
Protocol 1: Synthesis of α-Phenylcinnamic Acid using Triethylamine
This protocol is adapted from a literature procedure for the synthesis of α-phenylcinnamic acid.[5]
Materials:
-
Freshly purified benzaldehyde
-
Phenylacetic acid
-
Anhydrous triethylamine
-
Acetic anhydride
-
95% Ethanol
-
6N Hydrochloric acid
-
Decolorizing carbon
Procedure:
-
In a 500-mL round-bottomed flask, combine 40.5 mL (0.40 mole) of freshly purified benzaldehyde, 54.6 g (0.40 mole) of phenylacetic acid, 40 mL of anhydrous triethylamine, and 80 mL of acetic anhydride.[5]
-
Gently boil the mixture under reflux for 5 hours.[5]
-
After the reflux period, allow the mixture to cool slightly and then set up for steam distillation to remove unreacted benzaldehyde. Continue distillation until the distillate is no longer cloudy.[5]
-
Cool the aqueous residue and decant the solution from the solid product.
-
Dissolve the solid in 500 mL of hot 95% ethanol. Add the previously decanted aqueous solution back to the hot ethanol solution.
-
Bring the mixture to a boil and add 2 g of decolorizing carbon.
-
Filter the hot solution to remove the carbon.
-
Immediately acidify the hot filtrate to Congo red with 6N hydrochloric acid.
-
Cool the solution to induce crystallization.
-
Collect the crystals by filtration. The expected yield of crude α-phenylcinnamic acid is 60–67 g.[5]
-
Purify the product by recrystallization from aqueous ethanol to yield 48–53 g (54–59%) of purified α-phenylcinnamic acid with a melting point of 172–173°C.[5]
Quantitative Data Summary
| Parameter | Value/Condition | Reported Yield | Reference |
| Reactants | Benzaldehyde, Phenylacetic Acid, Acetic Anhydride, Triethylamine | 54-59% (purified) | [5] |
| Reaction Time | 5 hours reflux | 54-59% (purified) | [5] |
| Reaction Temperature | Boiling under reflux | 54-59% (purified) | [5] |
| Purification | Recrystallization from aqueous ethanol | - | [5] |
| Melting Point | 172–173°C (purified Z-isomer) | - | [5] |
| 165-170°C (E-isomer), 120-130°C (Z-isomer) | 83.3% (E), 82.7% (Z) | [6] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. jk-sci.com [jk-sci.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Perkin reaction - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. longdom.org [longdom.org]
- 11. Perkin reaction [pharmacytimess.com]
- 12. longdom.org [longdom.org]
- 13. Solved The Perkin Reaction: Synthesis of | Chegg.com [chegg.com]
- 14. SATHEE: Chemistry Perkin Reaction Mechanism [satheeneet.iitk.ac.in]
preventing side reactions in alpha-Phenylcinnamic acid synthesis
Welcome to the technical support center for the synthesis of α-phenylcinnamic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing α-phenylcinnamic acid?
A1: The most common and well-established method for synthesizing α-phenylcinnamic acid is a modification of the Perkin reaction (also known as the Erlenmeyer-Plöchl reaction). This reaction involves the condensation of benzaldehyde (B42025) with phenylacetic acid in the presence of a base, typically a tertiary amine like triethylamine, and an acid anhydride (B1165640), such as acetic anhydride.[1][2][3]
Q2: What are the primary side reactions to be aware of during the synthesis of α-phenylcinnamic acid?
A2: The primary side reactions of concern are:
-
Formation of resinous byproducts: These are often dark, tar-like substances that can contaminate the final product. They are generally attributed to the self-condensation of benzaldehyde, especially at high temperatures in the presence of a base.[4]
-
Decarboxylation: The α-phenylcinnamic acid product can undergo decarboxylation, particularly at elevated temperatures, to yield stilbene (B7821643) (1,2-diphenylethene).[5]
-
Isomerization: The reaction can produce a mixture of (E) and (Z)-isomers of α-phenylcinnamic acid. While the reaction often favors one isomer, controlling the stereoselectivity can be a challenge.[6][7]
Q3: How can I purify the crude α-phenylcinnamic acid?
A3: Purification is typically achieved through recrystallization. A common method involves dissolving the crude product in a hot solvent mixture, such as ethanol (B145695) and water, followed by cooling to induce crystallization. The use of decolorizing carbon during this process can help remove colored impurities.[1]
Q4: What is the expected stereochemical outcome of the reaction?
A4: The Perkin condensation for α-phenylcinnamic acid initially forms the isomer where the two phenyl groups are cis to each other (the (Z)-isomer).[1] However, under the reaction conditions, particularly with heating, this can isomerize to an equilibrium mixture of the (E) and (Z) isomers.[7][8] The (E)-isomer is often the major product in modified Perkin condensations.[6]
Troubleshooting Guides
Issue 1: Low Yield of α-Phenylcinnamic Acid
| Symptom | Possible Cause | Recommended Solution |
| The reaction does not proceed to completion, and a significant amount of starting material remains. | Insufficient reaction time or temperature: The Perkin reaction often requires prolonged heating to achieve a good yield. | Ensure the reaction is refluxed for the recommended time (e.g., 5 hours) and that the temperature is maintained appropriately.[1] |
| Impure reagents: Benzaldehyde can oxidize to benzoic acid upon exposure to air, and moisture can hydrolyze the acetic anhydride. | Use freshly distilled or purified benzaldehyde.[1] Ensure all reagents and glassware are anhydrous. | |
| Inefficient base: The choice and amount of the base are crucial for the reaction to proceed efficiently. | Use a suitable anhydrous base, such as triethylamine, in the correct stoichiometric amount.[1] | |
| The final product yield is low after purification. | Loss of product during workup: The product may be partially soluble in the aqueous phase during extraction or washing steps. | Carefully separate the layers during extraction. Minimize the volume of washing solvents. |
| Incomplete precipitation: The product may not fully crystallize out of the solution during purification. | Ensure the solution is sufficiently cooled. Scratching the inside of the flask with a glass rod can help induce crystallization. |
Issue 2: Formation of Dark, Resinous Byproducts
| Symptom | Possible Cause | Recommended Solution |
| The reaction mixture turns dark brown or black, and a tar-like substance is formed. | Self-condensation of benzaldehyde: This is a common side reaction at high temperatures in the presence of a base. | Maintain the reaction temperature as specified in the protocol and avoid overheating. Ensure that the base is added at a controlled rate if the reaction is highly exothermic. |
| Impure benzaldehyde: Impurities in the starting material can promote polymerization and the formation of colored byproducts. | Use freshly purified benzaldehyde. Commercially available benzaldehyde can contain benzoic acid and other impurities.[1][9] | |
| The purified product is discolored (yellow or brown). | Presence of colored impurities: These may be carried over from the reaction mixture. | Use decolorizing carbon during the recrystallization step to adsorb colored impurities.[1] |
Issue 3: Undesired Isomer Ratio or Presence of Stilbene
| Symptom | Possible Cause | Recommended Solution |
| The product is a mixture of (E) and (Z) isomers, with a higher proportion of the undesired isomer. | Isomerization during reaction: The initially formed (Z)-isomer can convert to the (E)-isomer upon heating. | While some isomerization is often unavoidable, the (E)-isomer is frequently the thermodynamically more stable and major product. The influence of reaction time, temperature, and solvent polarity on the final isomer ratio is reported to be minor in some modified Perkin condensations.[6] |
| The presence of stilbene is detected in the product. | Decarboxylation of α-phenylcinnamic acid: This side reaction is favored by high temperatures. | Avoid excessive heating during the reaction and workup. The decarboxylation of the isomer with the phenyl groups cis to each other (m.p. 172-173°C) yields cis-stilbene.[1][5] |
Quantitative Data
The following table summarizes some quantitative data found in the literature regarding the synthesis and isomerization of α-phenylcinnamic acid.
| Parameter | Conditions | Result | Reference |
| Product Yield | Benzaldehyde, phenylacetic acid, triethylamine, acetic anhydride, reflux for 5 hours. | 54-59% purified product (m.p. 172-173°C). | [1] |
| Isomerization | Heating α-phenylcinnamic acid in a dilute solution of acetic anhydride-trimethylamine. | Equilibrium mixture of 81% (E)-isomer and 19% (Z)-isomer. | [7][8] |
| Decarboxylation | Heating the α-phenylcinnamic acid isomer with m.p. 172-173°C in quinoline (B57606) with copper chromite at 210-220°C for 1.25 hours. | 62-65% yield of cis-stilbene. | [5] |
Experimental Protocols
Synthesis of α-Phenylcinnamic Acid (Perkin Reaction)
This protocol is adapted from Organic Syntheses.[1]
Reagents:
-
Benzaldehyde (freshly purified): 42.4 g (0.40 mole)
-
Phenylacetic acid: 54.6 g (0.40 mole)
-
Triethylamine (anhydrous): 40 mL
-
Acetic anhydride (fractionally distilled): 80 mL
Procedure:
-
Combine the benzaldehyde, phenylacetic acid, triethylamine, and acetic anhydride in a 500-mL round-bottomed flask.
-
Gently boil the mixture under reflux for 5 hours.
-
After cooling, set up the apparatus for steam distillation. Steam distill the reaction mixture to remove any unreacted benzaldehyde (until the distillate is no longer cloudy).
-
Cool the aqueous residue and decant the solution from the solid product.
-
Dissolve the solid in 500 mL of hot 95% ethanol. Add the decanted aqueous solution and an additional 500 mL of water to the hot ethanol solution.
-
Heat the mixture to boiling and add 2 g of decolorizing carbon.
-
Filter the hot solution and immediately acidify the filtrate with 6N hydrochloric acid until it is acidic to Congo red paper.
-
Cool the solution to induce crystallization.
-
Collect the crystals by filtration.
-
Recrystallize the crude product from aqueous ethanol to obtain pure α-phenylcinnamic acid.
Visualizations
Caption: Reaction pathway for the synthesis of α-phenylcinnamic acid and major side reactions.
Caption: Troubleshooting workflow for low yield in α-phenylcinnamic acid synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Perkin reaction [pharmacytimess.com]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
alpha-Phenylcinnamic acid stability under different pH conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of α-Phenylcinnamic acid under various pH conditions. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for α-Phenylcinnamic acid?
A1: While specific degradation pathways for α-Phenylcinnamic acid are not extensively documented in publicly available literature, based on the chemistry of cinnamic acid and its derivatives, the primary degradation pathways are likely to be:
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Oxidative degradation: The double bond and the aromatic rings are susceptible to oxidation, which can be catalyzed by light, heat, and trace metal ions.
-
Photodegradation: Exposure to UV radiation can lead to cis-trans isomerization of the double bond and potentially other photochemical reactions.
-
Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost as carbon dioxide.
Q2: How does pH influence the stability of α-Phenylcinnamic acid?
A2: The pH of a solution is a critical factor that affects both the solubility and stability of α-Phenylcinnamic acid. As a carboxylic acid, its solubility is pH-dependent, increasing at pH values above its pKa as the more soluble carboxylate salt is formed. However, this increase in solubility at higher pH may also accelerate oxidative degradation for some related phenolic acids.[1] For certain cinnamic acid derivatives, an acidic pH range of 3 to 5 has been shown to improve stability against oxidation.[1]
Q3: My α-Phenylcinnamic acid is precipitating out of my aqueous formulation. What could be the cause and how can I fix it?
A3: Precipitation of α-Phenylcinnamic acid from aqueous solutions is a common issue due to its low water solubility. The primary cause is often the pH of the formulation. As a weak acid, α-Phenylcinnamic acid is less soluble at a pH below its pKa. To resolve this, you can:
-
Adjust the pH: Increasing the pH of the formulation above the pKa of α-Phenylcinnamic acid will convert it to its more soluble salt form.
-
Use a co-solvent: For formulations where pH adjustment is not feasible, incorporating a water-miscible organic co-solvent such as ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol can increase its solubility.[]
Q4: What are the typical conditions for conducting forced degradation studies on α-Phenylcinnamic acid?
A4: Forced degradation studies for α-Phenylcinnamic acid should be designed to evaluate its stability under various stress conditions, as recommended by ICH guidelines.[3][4] Typical conditions include:
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Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60°C).[3]
-
Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures.[3]
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Oxidation: 3% to 30% hydrogen peroxide at room temperature.
-
Thermal Degradation: Exposing the solid compound to dry heat (e.g., 70°C).
-
Photostability: Exposing the solid compound and its solution to UV and visible light.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent stability results | Fluctuation in pH of the buffer solutions. Inaccurate concentration of the stock solution. Degradation during sample preparation or analysis. | Prepare fresh buffers for each experiment and verify the pH. Use a validated analytical method for concentration determination. Prepare samples immediately before analysis and use a stability-indicating method. |
| No degradation observed under stress conditions | The compound is highly stable under the tested conditions. Insufficient stress applied (concentration of stressor, temperature, or duration). | Increase the concentration of the acid, base, or oxidizing agent. Increase the temperature or prolong the exposure time. Note that overstressing may lead to secondary degradation products not relevant to shelf-life stability.[5] |
| Complete degradation of the compound | The applied stress is too harsh. | Reduce the concentration of the stressor, lower the temperature, or shorten the duration of the study. The goal is to achieve partial degradation (typically 5-20%) to identify the primary degradation products.[5] |
| Poor mass balance in stability studies | Formation of non-UV active or volatile degradation products. Adsorption of the compound or its degradants onto the container surface. Incomplete extraction of the compound from the formulation. | Use a universal detector like a mass spectrometer or a charged aerosol detector in parallel with a UV detector. Use silanized glassware to minimize adsorption. Validate the extraction procedure to ensure complete recovery. |
Experimental Protocols
Protocol for Determining the pH-Stability Profile of α-Phenylcinnamic Acid
This protocol outlines a general procedure for investigating the stability of α-Phenylcinnamic acid in aqueous solutions at different pH values.
1. Materials and Reagents:
-
α-Phenylcinnamic acid
-
HPLC-grade acetonitrile (B52724) and methanol
-
Reagent-grade hydrochloric acid, sodium hydroxide, potassium phosphate (B84403) monobasic, and sodium tetraborate
-
Purified water (18 MΩ·cm)
2. Equipment:
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Temperature-controlled incubator or water bath
-
HPLC system with a UV detector
-
Validated stability-indicating HPLC method
3. Preparation of Buffer Solutions:
-
Prepare a series of buffers covering a pH range of interest (e.g., pH 2, 4, 7, 9, and 12).
-
pH 2: 0.01 M HCl
-
pH 4: 0.05 M Acetate buffer
-
pH 7: 0.05 M Phosphate buffer
-
pH 9: 0.05 M Borate buffer
-
pH 12: 0.01 M NaOH
-
4. Sample Preparation:
-
Prepare a stock solution of α-Phenylcinnamic acid in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
For each pH condition, dilute the stock solution with the respective buffer to a final concentration of 100 µg/mL. Ensure the final concentration of the organic solvent is low (e.g., <5%) to minimize its effect on stability.
5. Stability Study:
-
Store the prepared samples in tightly sealed, light-protected containers at a constant temperature (e.g., 40°C or 60°C).
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
-
Immediately analyze the samples using the validated stability-indicating HPLC method to determine the remaining concentration of α-Phenylcinnamic acid and the formation of any degradation products.
6. Data Analysis:
-
Plot the natural logarithm of the remaining concentration of α-Phenylcinnamic acid versus time for each pH condition.
-
Determine the apparent first-order degradation rate constant (k) from the slope of the line.
-
Calculate the half-life (t½) and shelf-life (t₉₀) for each pH.
Data Presentation
Table 1: Hypothetical pH-Solubility Profile of α-Phenylcinnamic Acid at 25°C
| pH | Solubility (mg/mL) | Molar Solubility (mol/L) |
| 2.0 | 0.05 | 2.23 x 10⁻⁴ |
| 4.0 | 0.25 | 1.11 x 10⁻³ |
| 7.0 | 5.50 | 2.45 x 10⁻² |
| 9.0 | 12.80 | 5.71 x 10⁻² |
| 12.0 | 15.20 | 6.78 x 10⁻² |
Table 2: Hypothetical Degradation Kinetics of α-Phenylcinnamic Acid at 60°C
| pH | Apparent Rate Constant (k, hr⁻¹) | Half-life (t½, hr) | Shelf-life (t₉₀, hr) |
| 2.0 | 0.005 | 138.6 | 21.1 |
| 4.0 | 0.002 | 346.5 | 52.7 |
| 7.0 | 0.015 | 46.2 | 7.0 |
| 9.0 | 0.045 | 15.4 | 2.3 |
| 12.0 | 0.120 | 5.8 | 0.9 |
Visualizations
References
Technical Support Center: Alpha-Phenylcinnamic Acid Production Scale-Up
Welcome to the Technical Support Center for the scale-up of alpha-Phenylcinnamic acid production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the transition from laboratory-scale experiments to pilot and industrial-scale manufacturing.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the Perkin reaction for this compound synthesis?
A1: Scaling up the Perkin reaction, a common method for synthesizing this compound, presents several key challenges beyond what is observed at the lab scale.[1] These include:
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Heat Transfer and Management: The Perkin reaction is often conducted at elevated temperatures.[2] Managing the reaction exotherm in a large reactor is critical to prevent thermal runaways, which can lead to side product formation and safety hazards.[1][3][4]
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Mass Transfer and Mixing: Ensuring efficient mixing of reactants (benzaldehyde, phenylacetic acid, and acetic anhydride) in a large volume is crucial for maintaining reaction homogeneity and achieving consistent yields.[1] Poor mixing can lead to localized "hot spots" and variations in product quality.
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Isomer Control: The synthesis can produce both (E) and (Z) isomers of this compound. While lab-scale procedures may favor one isomer, controlling the isomeric ratio at an industrial scale can be more complex due to prolonged reaction times and temperature gradients.
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Downstream Processing and Purification: Isolating and purifying large quantities of this compound requires robust and scalable methods. Crystallization, the common lab-scale method, needs careful optimization for large batches to ensure consistent crystal size and purity.[5]
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Raw Material Quality and Handling: The purity of starting materials, such as benzaldehyde, is crucial for high yields and minimal side products.[5] Handling and charging large quantities of these chemicals safely and efficiently is a significant operational consideration.
Q2: How does the choice of base impact the Perkin reaction at scale?
A2: The base acts as a catalyst in the Perkin reaction.[6] While alkali salts of the carboxylic acid (e.g., sodium acetate) are traditionally used, organic bases like triethylamine (B128534) are also common.[5][7] When scaling up, the choice of base can affect:
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Reaction Rate and Yield: Different bases can influence the reaction kinetics. While a stronger base might increase the reaction rate, it could also promote side reactions if not carefully controlled.
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Corrosion: The choice of base and the overall reaction mixture can be corrosive to certain reactor materials, which is a more significant concern in long-term industrial production.
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Work-up and Purification: The solubility and reactivity of the chosen base will impact the downstream processing steps for its removal and the purification of the final product.
Q3: What are the common impurities in industrial-grade this compound and how can they be minimized?
A3: Common impurities can include unreacted starting materials (benzaldehyde, phenylacetic acid), isomers of the product, and byproducts from side reactions.[8] Minimizing these impurities at an industrial scale involves:
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Strict Control of Reaction Parameters: Maintaining optimal temperature, pressure, and reaction time is crucial.[8]
-
High-Purity Raw Materials: Using high-purity starting materials can significantly reduce the level of initial impurities.[5]
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Optimized Purification Processes: Developing robust crystallization procedures with appropriate solvent systems is key to removing impurities effectively.[9] Techniques like treatment with activated carbon can also be employed to remove colored impurities.[5]
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues you might encounter during your experiments.
Issue 1: Low Yield Upon Scale-Up
Q: We achieved a good yield (e.g., >70%) in the lab, but the yield dropped significantly when we moved to a pilot-scale reactor. What are the likely causes?
A: A drop in yield during scale-up is a common problem and can be attributed to several factors that are more pronounced in larger reactors.
| Potential Cause | Troubleshooting Steps |
| Inefficient Heat Transfer | - Monitor the internal and jacket temperatures of the reactor closely. - Ensure the reactor's heating/cooling system is adequate for the batch size. - Consider a slower, more controlled addition of reactants to manage the exotherm.[4] |
| Poor Mixing | - Evaluate the agitator design and speed. Computational Fluid Dynamics (CFD) modeling can help optimize mixing parameters.[10][11] - Ensure reactants are introduced at a point of high turbulence to promote rapid dispersion.[4] |
| Incomplete Reaction | - Extend the reaction time and monitor the reaction progress using in-process controls (e.g., HPLC). - Ensure the reaction temperature is maintained at the optimal level throughout the batch. |
| Side Product Formation | - Analyze the crude product to identify major impurities. This can provide clues about competing side reactions. - Re-optimize the reaction temperature and reactant ratios at the larger scale. |
| Losses During Work-up | - Review the extraction and crystallization procedures. Ensure phase separations are clean and that the product is not lost in the aqueous or organic layers. - Optimize the crystallization conditions (solvent, temperature profile) for the larger volume to maximize recovery. |
Issue 2: Inconsistent Isomer Ratio
Q: The ratio of (E) to (Z) isomers of this compound is inconsistent between batches. How can we improve control over stereoselectivity?
A: Controlling the isomer ratio is critical for product consistency.
| Potential Cause | Troubleshooting Steps |
| Temperature Variations | - Implement tight temperature control throughout the reaction. Even small deviations can affect the thermodynamic equilibrium between the isomers. |
| Reaction Time | - The isomer ratio can change over time as the reaction mixture approaches thermodynamic equilibrium. Determine the optimal reaction time to achieve the desired, stable isomer ratio. |
| Solvent Effects | - The polarity of the solvent system can influence the relative stability of the transition states leading to each isomer. While the Perkin reaction often uses acetic anhydride (B1165640) as both a reactant and solvent, the impact of any co-solvents should be evaluated. |
| Post-Reaction Isomerization | - The conditions during work-up and purification (e.g., pH, temperature) can potentially cause isomerization. Analyze samples at each stage of the downstream process to identify where the isomer ratio might be changing. |
Experimental Protocols
Key Experiment: Laboratory-Scale Synthesis of this compound (Perkin Reaction)
This protocol is based on established laboratory procedures and serves as a baseline for scale-up considerations.[5]
Materials:
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Benzaldehyde (freshly purified)
-
Phenylacetic acid
-
Triethylamine (anhydrous)
-
Acetic anhydride
-
95% Ethanol
-
Decolorizing carbon
-
6N Hydrochloric acid
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine freshly purified benzaldehyde, phenylacetic acid, anhydrous triethylamine, and acetic anhydride.[5]
-
Reflux: Gently heat the mixture to reflux and maintain for approximately 5 hours.[5]
-
Work-up:
-
Purification:
-
Dissolve the crude solid in hot 95% ethanol.[5]
-
Add water to the hot solution and bring it to a boil.[5]
-
Add decolorizing carbon and filter the hot solution.[5]
-
Acidify the filtrate with 6N hydrochloric acid to precipitate the this compound.[5]
-
Cool the mixture and collect the crystals by filtration.[5]
-
-
Drying and Characterization: Dry the purified crystals and determine the melting point and yield. The product can be further characterized by spectroscopic methods.
| Parameter | Lab-Scale Example Data | Reference |
| Yield (crude) | 60-67 g | [5] |
| Yield (purified) | 48-53 g (54-59%) | [5] |
| Melting Point (cis-isomer) | 172-173 °C | [5] |
| Melting Point (trans-isomer) | 138-139 °C |
Visualizations
Logical Workflow for Troubleshooting Low Yield in Scale-Up
Caption: Troubleshooting workflow for addressing low yield during scale-up.
Perkin Reaction Pathway for this compound
Caption: Simplified pathway of the Perkin reaction for this compound synthesis.
References
- 1. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]
- 2. docs.nrel.gov [docs.nrel.gov]
- 3. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Perkin reaction - Wikipedia [en.wikipedia.org]
- 7. Perkins 1600 series industrial engine (xga ) service repair manual | PDF [slideshare.net]
- 8. Drug Substance Manufacturing Process Optimization & Scale-Up - Aragen Life Science [aragen.com]
- 9. EP0484122A2 - Method for obtaining high-purity cinnamic acid - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. ahduni.edu.in [ahduni.edu.in]
removing unreacted starting materials from alpha-Phenylcinnamic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with alpha-Phenylcinnamic acid. Our focus is on the effective removal of unreacted starting materials, primarily benzaldehyde (B42025) and phenylacetic acid, during its synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.
| Problem | Possible Cause | Suggested Solution |
| Low Yield of this compound After Purification | Incomplete reaction. | Ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC). |
| Product loss during extraction or recrystallization steps. | Minimize the number of transfer steps. During recrystallization, ensure the solution is fully saturated before cooling and avoid using an excessive amount of solvent.[1] | |
| Oily Product Obtained After Synthesis | Presence of a significant amount of unreacted benzaldehyde. | Perform steam distillation to remove the volatile benzaldehyde.[1][2] Alternatively, use a sodium bisulfite wash to form the water-soluble adduct of benzaldehyde, which can be removed in an aqueous layer.[3][4][5] |
| Product Fails to Crystallize | The solution is not sufficiently saturated. | Concentrate the solution by evaporating some of the solvent. |
| Presence of impurities inhibiting crystallization. | Try adding a seed crystal of pure this compound. If that fails, further purification by another method (e.g., column chromatography) may be necessary before attempting recrystallization again. | |
| Melting Point of Purified Product is Low and Broad | The product is still impure. | The melting point of pure this compound is sharp, around 172-174 °C.[2][6] A low and broad melting point indicates the presence of impurities. Repeat the purification step (e.g., recrystallization) until a sharp melting point in the expected range is achieved. |
| Difficulty Separating Phenylacetic Acid from the Product | Both are carboxylic acids and have similar acidic properties. | Careful pH control during acid-base extraction can help. Alternatively, column chromatography can be effective in separating the two acids based on slight differences in polarity.[7][8] |
| Persistent Yellow Color in the Final Product | Presence of colored impurities from the reaction. | Add activated charcoal to the hot solution during recrystallization to adsorb colored impurities.[2] Filter the hot solution to remove the charcoal before allowing the product to crystallize. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound via the Perkin reaction?
A1: The most common impurities are the unreacted starting materials: benzaldehyde and phenylacetic acid.[2]
Q2: How can I effectively remove unreacted benzaldehyde?
A2: There are two highly effective methods:
-
Steam Distillation: Benzaldehyde is volatile with steam, while the sodium salt of this compound is not. By making the reaction mixture basic and then steam distilling, benzaldehyde can be selectively removed.[1][2]
-
Sodium Bisulfite Extraction: Benzaldehyde reacts with sodium bisulfite to form a water-soluble adduct. This allows for its selective removal from the organic phase into an aqueous phase during a liquid-liquid extraction.[3][4][5][9][10]
Q3: What is the best way to remove unreacted phenylacetic acid?
A3: Since both this compound and phenylacetic acid are carboxylic acids, an acid-base extraction is a primary method. Both will be extracted into a basic aqueous solution from an organic solvent. After acidification of the aqueous layer, the desired product can be selectively crystallized, often leaving the more soluble impurities behind. For more challenging separations, column chromatography can be employed.
Q4: Which solvent system is recommended for the recrystallization of this compound?
A4: An aqueous ethanol (B145695) solution is commonly and effectively used for the recrystallization of this compound.[2] The crude product is dissolved in hot ethanol, and water is added until the solution becomes slightly cloudy. The solution is then allowed to cool slowly to form pure crystals.
Q5: What is the expected melting point and yield of pure this compound?
A5: The melting point of pure this compound is in the range of 172-174 °C.[2][6] The reported yield for the synthesis and purification as described in Organic Syntheses is typically between 54-59%.[2]
Quantitative Data
The following tables summarize key quantitative data for this compound and the starting materials.
Table 1: Physical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | C₁₅H₁₂O₂ | 224.26 | 172-174 | White to light yellow powder[6][11] |
| Benzaldehyde | C₇H₆O | 106.12 | -26 | Colorless liquid |
| Phenylacetic Acid | C₈H₈O₂ | 136.15 | 76-78 | White crystals |
Table 2: Solubility Data
| Compound | Solubility in Water | Solubility in Organic Solvents |
| This compound | Sparingly soluble[11] | Soluble in ethanol, acetone, ether, and benzene[11][12] |
| Benzaldehyde | Slightly soluble | Miscible with ethanol, ether, and other organic solvents |
| Phenylacetic Acid | Slightly soluble | Soluble in ethanol, ether, and acetone |
Experimental Protocols
Protocol 1: Purification of this compound by Steam Distillation and Recrystallization
This protocol is adapted from a procedure in Organic Syntheses.[2]
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Preparation for Steam Distillation: After the initial reaction to synthesize crude this compound, allow the reaction mixture to cool. Transfer the mixture to a larger flask suitable for steam distillation.
-
Basification: Add a saturated solution of sodium carbonate or a 10% sodium hydroxide (B78521) solution to the mixture until it is basic to litmus (B1172312) paper. This converts the carboxylic acids to their non-volatile sodium salts.
-
Steam Distillation: Set up the apparatus for steam distillation. Pass steam through the mixture to co-distill the unreacted benzaldehyde with water. Continue distillation until the distillate is no longer cloudy.[2]
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Isolation of Crude Acid: Cool the aqueous residue from the distillation. The sodium salt of this compound is in this solution. Acidify the solution with hydrochloric acid until it is acidic to Congo red paper. The crude this compound will precipitate.
-
Recrystallization:
-
Collect the crude solid by vacuum filtration.
-
Dissolve the crude product in a minimal amount of hot 95% ethanol.
-
Add hot water to the solution until a slight turbidity persists.
-
If the solution is colored, add a small amount of activated charcoal and filter the hot solution.
-
Allow the clear filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of cold aqueous ethanol.
-
Dry the crystals in an oven at a moderate temperature.
-
Protocol 2: Removal of Benzaldehyde using Sodium Bisulfite Extraction
This protocol is a general method for the removal of aldehydes.[3][4][5]
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Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Extraction: Transfer the organic solution to a separatory funnel. Add a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for several minutes. The benzaldehyde will react to form its water-soluble bisulfite adduct.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer containing the benzaldehyde-bisulfite adduct.
-
Washing: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate). Filter to remove the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the product, which should now be free of benzaldehyde. Further purification by recrystallization may be necessary to remove other impurities like phenylacetic acid.
Visualizations
Caption: Workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Workup [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 91-48-5 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jove.com [jove.com]
- 11. Page loading... [guidechem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Characterization of Impurities in Crude α-Phenylcinnamic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for the characterization of impurities in crude alpha-phenylcinnamic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues users might encounter during the analysis of crude α-phenylcinnamic acid, presented in a question-and-answer format.
Impurity Identification
Q1: What are the most common impurities I should expect in crude α-phenylcinnamic acid synthesized via Perkin condensation?
A1: The most common impurities in crude α-phenylcinnamic acid from a Perkin condensation are typically:
-
(E)- and (Z)-Isomers: The synthesis produces a mixture of the geometric isomers of α-phenylcinnamic acid. The cis-isomer (Z) is often the kinetic product, while the trans-isomer (E) can be formed through isomerization.[1]
-
Starting Materials: Unreacted benzaldehyde (B42025) and phenylacetic acid are common process-related impurities.
-
Reagents: Residual acetic anhydride (B1165640) and triethylamine (B128534) may be present.
-
Byproducts: Benzoic acid can be present if the benzaldehyde starting material has oxidized.[2] Self-condensation of benzaldehyde can also lead to resinous byproducts, especially at high temperatures.[2]
Q2: I see two closely eluting peaks in my HPLC chromatogram. How can I confirm if they are the (E)- and (Z)-isomers?
A2: Differentiating between the (E)- and (Z)-isomers can be achieved through several methods:
-
NMR Spectroscopy: 1H NMR is a powerful tool for distinguishing between the isomers. The chemical shift of the vinylic proton will differ between the two isomers due to different spatial orientations of the phenyl rings.
-
Reference Standards: If available, injecting pure standards of the (E)- and (Z)-isomers will confirm the identity of your peaks based on retention time.
-
UV-Vis Spectroscopy: The isomers may have slightly different UV absorbance maxima (λmax), which can be observed with a Diode Array Detector (DAD) in your HPLC system.
HPLC Troubleshooting
Q3: My HPLC peaks for α-phenylcinnamic acid are tailing. What could be the cause and how do I fix it?
A3: Peak tailing for acidic compounds like α-phenylcinnamic acid is a common issue in reversed-phase HPLC. Here are the likely causes and solutions:
-
Secondary Silanol (B1196071) Interactions: Free silanol groups on the silica-based stationary phase can interact with the carboxylic acid moiety, causing tailing.
-
Solution: Acidify the mobile phase by adding 0.1% formic acid or phosphoric acid. This will suppress the ionization of the silanol groups and the carboxylic acid, leading to better peak shape.
-
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of α-phenylcinnamic acid, both ionized and non-ionized forms will exist, leading to poor peak shape.
-
Solution: Ensure the mobile phase pH is at least 2 units below the pKa of the analyte.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or dilute your sample.
-
Q4: My retention times are drifting between injections. What should I check?
A4: Retention time drift is often due to a lack of system equilibration or changes in the mobile phase.
-
Insufficient Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting your analytical run. This is especially important when changing mobile phases.
-
Mobile Phase Composition: Inconsistently prepared mobile phase can cause drift. Ensure accurate measurement of solvents and additives. If using a gradient, ensure the pump's mixing performance is optimal.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature, as temperature changes can affect retention times.
GC-MS Troubleshooting
Q5: I am not seeing a peak for α-phenylcinnamic acid in my GC-MS analysis. What is the problem?
A5: α-Phenylcinnamic acid is a carboxylic acid and is not sufficiently volatile for direct GC-MS analysis. It requires derivatization to increase its volatility.
-
Solution: You must derivatize the sample to convert the carboxylic acid group into a less polar, more volatile ester or silyl (B83357) ester. Silylation using a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common and effective method.[3][4]
Q6: My GC-MS analysis shows multiple peaks for my derivatized sample. Why is this happening?
A6: The presence of multiple peaks could be due to several factors:
-
Incomplete Derivatization: If the derivatization reaction has not gone to completion, you may see peaks for both the derivatized and underivatized analyte. Ensure your reaction conditions (temperature, time, reagent excess) are optimized.
-
Presence of Isomers: If your crude sample contains both (E)- and (Z)-isomers, you will see a separate peak for each derivatized isomer.
-
Derivatized Impurities: Other impurities in your sample with active hydrogens (like residual phenylacetic acid) will also be derivatized and appear in the chromatogram.
NMR Troubleshooting
Q7: My 1H NMR spectrum in DMSO-d6 is showing unexpected peaks. How do I identify them?
A7: Unexpected peaks in an NMR spectrum are often due to residual solvents from the synthesis or purification steps, or impurities in the deuterated solvent itself.
-
Common Solvents: Consult a table of common laboratory solvent chemical shifts to identify potential contaminants like ethyl acetate, hexane, or acetone.
-
Water: A broad peak around 3.3 ppm in DMSO-d6 is typically due to water.[5]
-
DMSO Residual Peak: The residual protonated solvent peak for DMSO-d6 appears as a quintet at approximately 2.50 ppm.[6]
Quantitative Data Summary
The following tables provide key quantitative data for the characterization of α-phenylcinnamic acid and its common impurities.
Table 1: Typical Impurities and their Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| (E)-α-Phenylcinnamic acid | C₁₅H₁₂O₂ | 224.26 | ~370-380 | 172-174 |
| (Z)-α-Phenylcinnamic acid | C₁₅H₁₂O₂ | 224.26 | N/A | 138-139 |
| Benzaldehyde | C₇H₆O | 106.12 | 178.1 | -26 |
| Phenylacetic acid | C₈H₈O₂ | 136.15 | 265.5 | 76-78 |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 139.8 | -73.1 |
| Triethylamine | C₆H₁₅N | 101.19 | 89.5 | -114.7 |
Table 2: 1H NMR Chemical Shifts (δ, ppm) in DMSO-d6
| Proton | (E)-α-Phenylcinnamic acid (approx.) | Phenylacetic acid | Benzaldehyde |
| Carboxylic Acid (-COOH) | ~12.9 (broad s) | ~12.3 (broad s) | N/A |
| Aromatic Protons | ~7.1 - 7.5 (m) | ~7.2 - 7.4 (m) | ~7.5 - 7.9 (m) |
| Vinylic Proton | ~7.8 (s) | N/A | N/A |
| Methylene (-CH₂) | N/A | ~3.6 (s) | N/A |
| Aldehyde (-CHO) | N/A | N/A | ~10.0 (s) |
Note: Specific chemical shifts for the (Z)-isomer in DMSO-d6 are less commonly reported but will show distinct differences, particularly for the vinylic and aromatic protons, compared to the (E)-isomer.
Table 3: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| α-Phenylcinnamic acid | 224 | 178, 105, 77 |
| Benzaldehyde | 106 | 105, 77, 51 |
| Phenylacetic acid | 136 | 91, 65 |
Experimental Protocols
Protocol 1: HPLC Method for Separation of (E)- and (Z)-α-Phenylcinnamic Acid
This protocol describes a general reversed-phase HPLC method suitable for the separation and quantification of α-phenylcinnamic acid isomers and related impurities.
-
Instrumentation: HPLC system with a UV/DAD detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[7][8]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile (B52724).
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% B
-
18-20 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg/mL of crude α-phenylcinnamic acid in a 50:50 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: GC-MS Analysis of α-Phenylcinnamic Acid (via Silylation)
This protocol outlines the derivatization and analysis of α-phenylcinnamic acid using GC-MS.
-
1. Sample Derivatization (Silylation):
-
Weigh approximately 1 mg of the crude sample into a 2 mL GC vial.
-
Add 200 µL of pyridine (B92270) to dissolve the sample.
-
Add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[3]
-
Cap the vial tightly and heat at 60 °C for 30 minutes.[9]
-
Allow the vial to cool to room temperature before analysis.
-
-
2. GC-MS Conditions:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 10 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-550 amu.
-
Visualizations
dot
Caption: Workflow for the characterization of impurities in crude α-phenylcinnamic acid.
dot
Caption: Troubleshooting guide for common HPLC issues in organic acid analysis.
References
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brjac.com.br [brjac.com.br]
- 5. mason.gmu.edu [mason.gmu.edu]
- 6. scienceopen.com [scienceopen.com]
- 7. lcms.cz [lcms.cz]
- 8. nacalai.com [nacalai.com]
- 9. m.youtube.com [m.youtube.com]
improving the stereoselectivity of alpha-Phenylcinnamic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of α-phenylcinnamic acid, with a focus on improving stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing α-phenylcinnamic acid?
The most common and established method for synthesizing α-phenylcinnamic acid is the Perkin reaction. This reaction involves the condensation of benzaldehyde (B42025) with phenylacetic acid using acetic anhydride (B1165640) and a weak base, such as triethylamine (B128534) or an alkali salt of the acid.[1][2] Another related method is the Erlenmeyer-Plöchl synthesis, which proceeds via an azlactone intermediate.[2]
Q2: Which stereoisomer, (E) or (Z), is typically favored in the Perkin synthesis of α-phenylcinnamic acid?
In a modified Perkin condensation using triethylamine and acetic anhydride, the (E)-isomer of α-phenylcinnamic acid is predominantly or exclusively formed.[3] The reaction conditions, such as duration, temperature, and solvent polarity, have been reported to have only a minor effect on the isomeric distribution. However, it has also been noted that heating the product in a solution of acetic anhydride and triethylamine can lead to an equilibrium mixture of 81% (E)-isomer and 19% (Z)-isomer, suggesting that the ratio can be influenced under certain conditions.[3]
Q3: How can I improve the stereoselectivity of the synthesis to favor one isomer?
For the Perkin reaction, while the (E)-isomer is generally favored, ensuring complete reaction and appropriate work-up can help in isolating the major product. For obtaining high stereoselectivity for either the (E) or (Z) isomer, more advanced methods are typically required:
-
For (E)-α-Phenylcinnamic Acid: The standard Perkin reaction conditions with careful purification will generally yield the (E)-isomer as the major product.
-
For Enantiomerically Pure α-Phenylcinnamic Acid Derivatives: To obtain enantiomerically pure products, methods such as asymmetric hydrogenation or the use of chiral auxiliaries are necessary. These methods introduce chirality in a controlled manner, leading to a high excess of one enantiomer.
Q4: What are the key differences in properties between the (E) and (Z) isomers of α-phenylcinnamic acid?
The (E) and (Z) isomers, also referred to as trans and cis respectively in older literature, have distinct physical properties. For instance, the melting point of the cis-(Z)-isomer is around 174°C, while the trans-(E)-isomer melts at a lower temperature of approximately 138-139°C.[4] Their spectroscopic properties, such as UV absorbance maxima, also differ.[4]
Troubleshooting Guides
Issue 1: Low Yield of α-Phenylcinnamic Acid
| Symptom | Possible Cause | Troubleshooting Steps |
| Low overall yield after purification | Incomplete Reaction: The reaction may not have gone to completion. | Verify Reaction Completion: Monitor the reaction using Thin Layer Chromatography (TLC) to ensure the disappearance of starting materials. Extend Reaction Time: If starting materials are still present, consider extending the reflux time. Check Temperature: Ensure the reaction mixture is maintained at the appropriate reflux temperature. |
| Moisture in Reagents/Glassware: Acetic anhydride is sensitive to moisture and can be hydrolyzed, reducing its effectiveness. | Use Anhydrous Conditions: Thoroughly dry all glassware before use. Use anhydrous reagents, especially triethylamine and acetic anhydride.[5] | |
| Impure Benzaldehyde: Benzaldehyde can oxidize to benzoic acid upon exposure to air, which will not participate in the desired reaction. | Purify Benzaldehyde: Use freshly distilled or purified benzaldehyde for the reaction.[5] | |
| Loss during Work-up/Purification: Significant product loss can occur during extraction and recrystallization steps. | Optimize Extraction: Ensure proper pH adjustment during aqueous work-up to keep the carboxylic acid in its desired form for extraction. Minimize Recrystallization Solvent: Use the minimum amount of hot solvent necessary for recrystallization to avoid product loss in the mother liquor. | |
| Formation of a dark, resinous byproduct | Self-condensation of Benzaldehyde: Under the basic conditions and high temperatures of the Perkin reaction, benzaldehyde can undergo self-condensation or polymerization. | Control Temperature: Avoid excessive heating during the reaction. Purify Benzaldehyde: Ensure the purity of the benzaldehyde starting material.[5] |
| Side Reactions of Acetic Anhydride: Acetic anhydride can also undergo self-condensation or other side reactions. | Use Fresh Acetic Anhydride: Employ freshly opened or distilled acetic anhydride. |
Issue 2: Poor Stereoselectivity (Significant amount of the undesired isomer)
| Symptom | Possible Cause | Troubleshooting Steps |
| Presence of both (E) and (Z) isomers in the final product | Equilibration Conditions: Prolonged heating in the presence of base and acetic anhydride can lead to equilibration of the isomers. | Minimize Reaction Time: Once the reaction is complete (as determined by TLC), proceed with the work-up to avoid prolonged exposure to high temperatures and basic conditions.[3] |
| Isomerization during Purification: Certain purification conditions could potentially cause isomerization. | Mild Purification: Use mild conditions for purification. Recrystallization is generally a safe method for separating isomers with different solubilities. | |
| Need for a single enantiomer | Achiral Synthesis Method: The Perkin reaction is not an enantioselective reaction and will produce a racemic mixture if a chiral center is formed. | Employ Asymmetric Synthesis: To obtain a single enantiomer, advanced stereoselective methods are required. See the "Advanced Experimental Protocols" section for details on using chiral auxiliaries or performing an asymmetric hydrogenation. |
Data Presentation
While the literature suggests that the E/Z ratio in the Perkin synthesis of α-phenylcinnamic acid is not strongly dependent on reaction conditions, the following table provides a general overview of expected outcomes based on available information.
| Method | Conditions | Stereoisomer Ratio (E:Z) | Yield | Reference |
| Modified Perkin Reaction | Benzaldehyde, Phenylacetic Acid, Acetic Anhydride, Triethylamine, Reflux | Predominantly (E) | 54-59% | Organic Syntheses, Coll. Vol. 4, p.777 (1963)[1] |
| Isomerization | Heating α-phenylcinnamic acid in dilute acetic anhydride-triethylamine | 81:19 | - | A Concise Introduction of Perkin Reaction (2018)[3] |
Advanced Experimental Protocols
Protocol 1: Stereoselective Synthesis of α,β-Unsaturated Amides using an Evans Chiral Auxiliary (Adapted for α-Phenylcinnamic Acid Synthesis)
This protocol describes a general method for the diastereoselective synthesis of an α,β-unsaturated amide, which can then be hydrolyzed to the corresponding carboxylic acid. This approach allows for the introduction of chirality at the α- or β-position if a suitable prochiral substrate is used. For α-phenylcinnamic acid itself, which is achiral, this method would be adapted for synthesizing chiral derivatives.
Step 1: Acylation of the Chiral Auxiliary
-
Dissolve the Evans chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) (1.0 equiv) in an anhydrous solvent such as THF.
-
Cool the solution to -78°C.
-
Add a strong base like n-butyllithium (1.05 equiv) dropwise.
-
After stirring for 15 minutes, add the desired acyl chloride (e.g., phenylacetyl chloride) (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by chromatography to obtain the N-acyloxazolidinone.
Step 2: Aldol Condensation
-
Dissolve the N-acyloxazolidinone (1.0 equiv) in anhydrous THF and cool to -78°C.
-
Add a Lewis acid (e.g., TiCl₄) and a tertiary amine base (e.g., triethylamine).
-
Add benzaldehyde (1.1 equiv) and stir the reaction at -78°C until completion.
-
Quench the reaction and perform an aqueous work-up.
Step 3: Elimination to form the α,β-Unsaturated System
-
The resulting β-hydroxy adduct can be treated with a base to induce elimination, forming the α,β-unsaturated N-acyloxazolidinone.
Step 4: Removal of the Chiral Auxiliary
-
The N-acyloxazolidinone can be hydrolyzed under acidic or basic conditions to yield the desired α-phenylcinnamic acid derivative.
Protocol 2: Asymmetric Hydrogenation of an α-Phenylcinnamic Acid Precursor
This protocol outlines a general procedure for the asymmetric hydrogenation of a suitable precursor to generate a chiral center. For α-phenylcinnamic acid, this would typically be applied to a derivative to produce an enantiomerically enriched product.
-
In a glovebox, charge a pressure-rated reaction vessel with a rhodium or ruthenium-based chiral catalyst (e.g., a complex with a BINAP ligand) and the α-phenylcinnamic acid ester or amide substrate.
-
Add a degassed solvent (e.g., methanol, ethanol, or dichloromethane).
-
Seal the vessel, remove it from the glovebox, and connect it to a hydrogenation apparatus.
-
Purge the vessel with hydrogen gas several times.
-
Pressurize the vessel to the desired hydrogen pressure (e.g., 1-50 atm).
-
Stir the reaction mixture at a specified temperature (e.g., room temperature) for a designated time (e.g., 12-24 hours).
-
After the reaction is complete, carefully vent the hydrogen gas.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography.
-
The enantiomeric excess (ee) of the product should be determined by chiral HPLC or other suitable analytical techniques.
Visualizations
Caption: A simplified workflow for the synthesis of α-phenylcinnamic acid via the Perkin reaction.
Caption: A decision-making flowchart for troubleshooting low yields in α-phenylcinnamic acid synthesis.
Caption: Logical relationships between the desired stereochemical outcome and the appropriate synthetic strategy.
References
Technical Support Center: α-Phenylcinnamic Acid Degradation in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential degradation pathways of α-phenylcinnamic acid in solution. While direct degradation studies on α-phenylcinnamic acid are limited in publicly available literature, this resource offers insights based on its chemical properties and the known degradation patterns of structurally related compounds, such as cinnamic acid and stilbene (B7821643) derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the known stability characteristics of α-phenylcinnamic acid?
A1: α-Phenylcinnamic acid is generally considered a stable compound under standard laboratory conditions.[1][2] However, it is incompatible with strong oxidizing agents, which may lead to its degradation.[1][2][3]
Q2: What are the likely degradation pathways for α-phenylcinnamic acid in solution?
A2: Based on the chemistry of cinnamic acid and stilbene derivatives, the primary potential degradation pathways for α-phenylcinnamic acid in solution are likely to be photodegradation and oxidation.[4][5][6][7]
-
Photodegradation: Exposure to light, particularly UV radiation, may cause cis-trans isomerization around the double bond or photocyclization to form phenanthrene-like structures.[8][9]
-
Oxidation: Strong oxidizing agents can potentially cleave the double bond or oxidize the phenyl rings.
Q3: I am observing a change in the concentration of my α-phenylcinnamic acid solution over time. What could be the cause?
A3: A decrease in concentration could be due to several factors:
-
Photodegradation: If the solution is exposed to light, photoisomerization or other photochemical reactions may be occurring.[8]
-
Oxidation: The presence of oxidizing species in the solvent or exposure to air over extended periods could lead to oxidative degradation.
-
Adsorption: Being a relatively non-polar molecule, α-phenylcinnamic acid might adsorb to the surfaces of plastic storage containers.
-
Incomplete Dissolution: The compound may not be fully dissolved or could be precipitating out of solution, especially if the solvent polarity or temperature changes.
Q4: How can I minimize the degradation of α-phenylcinnamic acid in my experiments?
A4: To minimize degradation, the following precautions are recommended:
-
Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to prevent photodegradation.[8]
-
Use High-Purity, Degassed Solvents: This will minimize the presence of oxidative impurities.
-
Store at Low Temperatures: When not in use, store solutions at low temperatures to reduce the rate of potential degradation reactions.
-
Use Glass Containers: To avoid potential adsorption to plastic surfaces, use glass vials for storage and experiments.
-
Prepare Fresh Solutions: For sensitive experiments, it is best to prepare solutions fresh.
Troubleshooting Guides
Issue 1: Appearance of Unexpected Peaks in HPLC or LC-MS Analysis
| Potential Cause | Troubleshooting Steps |
| Photoisomerization | Analyze a sample that has been intentionally exposed to UV light and compare the chromatogram to your experimental sample. The appearance of a new peak with the same mass-to-charge ratio (m/z) could indicate the formation of the cis-isomer. |
| Photocyclization/Oxidation Products | Use LC-MS/MS to fragment the unexpected peaks and elucidate their structures. Compare the fragmentation patterns to potential degradation products like phenanthrene (B1679779) derivatives or oxidized species. |
| Solvent Impurities or Additives | Run a blank injection of your solvent to check for impurities. Ensure that any solvent additives are not reacting with your compound. |
| Contamination | Ensure scrupulous cleanliness of all glassware and equipment. |
Issue 2: Poor Reproducibility of Experimental Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Light Exposure | Standardize the lighting conditions for all experiments. If possible, work in a dark room or under light that does not emit in the UV range. |
| Variability in Solution Preparation | Ensure the compound is fully dissolved for each experiment. Use a consistent procedure for solution preparation, including solvent source and handling. |
| Temperature Fluctuations | Control the temperature of your experimental setup, as reaction rates are temperature-dependent. |
Data Presentation
Table 1: Physical and Chemical Properties of α-Phenylcinnamic Acid
| Property | Value | Reference |
| Chemical Formula | C₁₅H₁₂O₂ | [10] |
| Molecular Weight | 224.26 g/mol | [1] |
| Melting Point | 172-174 °C | [1] |
| Appearance | White to light yellow powder | [2] |
| pKa | 4.8 (in 60% ethanol) | [2] |
| Stability | Stable; incompatible with strong oxidizing agents | [1][2] |
Experimental Protocols
Protocol 1: Evaluation of Photostability of α-Phenylcinnamic Acid in Solution
-
Solution Preparation: Prepare a stock solution of α-phenylcinnamic acid in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL). Prepare two sets of samples by diluting the stock solution to the final experimental concentration in transparent and amber vials.
-
Light Exposure: Expose the transparent vials to a controlled light source (e.g., a photostability chamber with UV and visible light) for specific time intervals (e.g., 0, 2, 4, 8, 24 hours). Keep the amber vials in the dark as a control.
-
Sample Analysis: At each time point, analyze the samples from both sets by a stability-indicating HPLC method (e.g., reverse-phase C18 column with UV detection at an appropriate wavelength).
-
Data Analysis: Quantify the peak area of α-phenylcinnamic acid at each time point. Calculate the percentage of degradation by comparing the peak area of the exposed sample to the control sample. Identify any new peaks that appear in the chromatogram of the exposed sample, which may correspond to degradation products.
Protocol 2: Identification of Potential Degradation Products using LC-MS
-
Forced Degradation: Subject a solution of α-phenylcinnamic acid to forced degradation conditions. For photodegradation, expose the solution to intense UV light. For oxidative degradation, add a small amount of an oxidizing agent (e.g., hydrogen peroxide) and incubate for a set period.
-
LC-MS Analysis: Analyze the stressed samples using a high-resolution LC-MS system.
-
Data Interpretation: Compare the chromatograms of the stressed and unstressed samples. Determine the mass-to-charge ratio (m/z) of the parent compound and any new peaks. Use the accurate mass measurements to propose elemental compositions for the potential degradation products. Further structural elucidation can be achieved through MS/MS fragmentation analysis.
Visualizations
Caption: Potential photodegradation pathways of α-phenylcinnamic acid.
Caption: Workflow for studying α-phenylcinnamic acid degradation.
References
- 1. 91-48-5 CAS MSDS (alpha-Phenylcinnamic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. chembk.com [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. Photodegradation of substituted stilbene compounds: what colors aging paper yellow? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. This compound, (E)- | C15H12O2 | CID 700620 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of α-Phenylcinnamic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of α-phenylcinnamic acid, focusing on the impact of solvent effects on reaction yield. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and a summary of quantitative data to facilitate your experimental work.
Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis of α-phenylcinnamic acid via the Perkin reaction.
Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer: Low yields in the Perkin reaction for α-phenylcinnamic acid can stem from several factors:
-
Impure Reactants: Benzaldehyde (B42025) is susceptible to oxidation to benzoic acid. It is crucial to use freshly distilled benzaldehyde to ensure high purity.
-
Insufficient Reaction Time or Temperature: The Perkin reaction often requires elevated temperatures and sufficient time to proceed to completion. Ensure the reaction is heated to the recommended temperature for the specified duration.
-
Suboptimal Reagent Ratios: The stoichiometry of the reactants is critical. An excess of acetic anhydride (B1165640) is often used to serve as both a reagent and a solvent.
-
Presence of Water: The reaction is sensitive to moisture as it can hydrolyze the acetic anhydride. Ensure all glassware is thoroughly dried and anhydrous reagents are used.
Question: The final product is an oil or a gummy solid and fails to crystallize. What could be the reason?
Answer: This is a common issue often caused by the presence of impurities, particularly unreacted benzaldehyde. To address this:
-
During the work-up, ensure the complete removal of unreacted benzaldehyde. This can be achieved by steam distillation or by washing the reaction mixture with a sodium bisulfite solution.
-
Proper purification of the crude product by recrystallization from a suitable solvent, such as an ethanol-water mixture, is essential to obtain a crystalline solid.
Question: The melting point of my purified α-phenylcinnamic acid is lower than the literature value. Why is this happening?
Answer: A depressed melting point is a strong indication of impurities. Potential contaminants include:
-
Starting Materials: Unreacted benzaldehyde or phenylacetic acid.
-
Byproducts: Side reactions can lead to the formation of other compounds.
-
Isomers: The presence of a mixture of (E)- and (Z)-isomers of α-phenylcinnamic acid can result in a broader and lower melting point range. The cis (Z) and trans (E) isomers have different melting points.
Thorough purification through recrystallization is key to obtaining a product with a sharp melting point corresponding to the pure isomer.
Question: Can I use a different base instead of triethylamine (B128534) or sodium acetate (B1210297)?
Answer: Yes, other bases can be used as catalysts in the Perkin reaction. Potassium acetate is a common alternative to sodium acetate. The choice of base can influence the reaction rate and yield, so it may require optimization for your specific conditions.
Quantitative Data on Solvent Effects
The solvent can play a crucial role in the Perkin reaction, affecting both the yield and the stereoselectivity of the product. Below is a summary of reported yields for the synthesis of α-phenylcinnamic acid and related cinnamic acid derivatives under different solvent conditions.
| Solvent/Reaction Condition | Base | Product | Yield (%) | Reference |
| Acetic Anhydride (excess) | Triethylamine | α-Phenylcinnamic acid | 54-59 | --INVALID-LINK--[1] |
| Acetic Anhydride (excess) | Triethylamine | (Z)-α-Phenylcinnamic acid | 82.7 | --INVALID-LINK--[2] |
| Acetic Anhydride (excess) | Triethylamine | (E)-α-Phenylcinnamic acid | 83.3 | --INVALID-LINK--[2] |
| Acetic Anhydride (excess) | Triethylamine | α-Phenyl-trans-cinnamic acid | 96 | --INVALID-LINK--[3][4] |
| N-Methyl-2-pyrolidinone (NMP) | Pyridine/4-DMAP | Cinnamic Acids | up to 81 | --INVALID-LINK--[5] |
| Solvent-free (Microwave) | Polyphosphate ester | Cinnamic acid derivatives | Good yields | --INVALID-LINK--[6] |
Detailed Experimental Protocol
This protocol is based on a well-established procedure for the synthesis of α-phenylcinnamic acid reported in Organic Syntheses.[1]
Materials:
-
Benzaldehyde (freshly distilled)
-
Phenylacetic acid
-
Triethylamine (anhydrous)
-
Acetic anhydride
-
6N Hydrochloric acid
-
Decolorizing carbon
Procedure:
-
In a 500-mL round-bottomed flask, combine 42.4 g (0.40 mole) of freshly purified benzaldehyde, 54.6 g (0.40 mole) of phenylacetic acid, 40 mL of anhydrous triethylamine, and 80 mL of acetic anhydride.[1]
-
Gently reflux the mixture for 5 hours.[1]
-
After cooling, set up the apparatus for steam distillation and distill the mixture to remove unreacted benzaldehyde. Continue distillation until the distillate is no longer cloudy.[1]
-
Cool the aqueous residue and decant the solution from the solid product.
-
Dissolve the crude solid in 500 mL of hot 95% ethanol. Add the previously decanted aqueous solution to the hot ethanol solution.
-
Add 2 g of decolorizing carbon and heat the mixture to boiling.[1]
-
Filter the hot solution to remove the decolorizing carbon.
-
Acidify the hot filtrate with 6N hydrochloric acid until it is acidic to Congo red paper.
-
Cool the solution to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with cold water.
-
Recrystallize the crude α-phenylcinnamic acid from an aqueous ethanol mixture to obtain the purified product. The reported yield of the purified product is 48–53 g (54–59%).[1]
Reaction Pathway and Solvent Influence
The following diagram illustrates the key steps in the Perkin reaction for the synthesis of α-phenylcinnamic acid. The solvent can influence the rate of each step, particularly the formation of the enolate and the subsequent condensation, by stabilizing intermediates and transition states.
Caption: Perkin reaction pathway for α-phenylcinnamic acid synthesis.
References
Technical Support Center: Efficient Synthesis of α-Phenylcinnamic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshooting for the efficient synthesis of α-Phenylcinnamic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for α-Phenylcinnamic acid?
A1: The most common methods for synthesizing α-Phenylcinnamic acid are the Perkin reaction and the Knoevenagel condensation. The Perkin reaction involves the condensation of benzaldehyde (B42025) and phenylacetic acid in the presence of a base catalyst like triethylamine (B128534) with acetic anhydride (B1165640).[1][2] The Knoevenagel condensation utilizes an active methylene (B1212753) compound and a carbonyl compound, though for α-Phenylcinnamic acid, variations of this reaction are employed.
Q2: How do I select the most appropriate catalyst for my synthesis?
A2: Catalyst selection is critical and depends on the chosen synthetic route, desired reaction conditions (e.g., temperature, reaction time), and environmental considerations. For the Perkin reaction, tertiary amines like triethylamine are effective.[1] Alternatively, alkali salts of the carboxylic acid, such as sodium or potassium acetate, can be used. For Knoevenagel-type reactions, weak bases are typically employed. For a greener approach, phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) in water under microwave irradiation have been used for the synthesis of cinnamic acids.[3]
Q3: What are the typical yields for α-Phenylcinnamic acid synthesis?
A3: Yields can vary significantly based on the chosen method and optimization of reaction conditions. The Perkin reaction, using triethylamine and acetic anhydride, can produce a purified yield of 54-59% of the (Z)-isomer.[1] Another example of a Perkin reaction reported a yield of 82.7% for the (Z)-isomer.[2] Knoevenagel condensations for various cinnamic acids using greener methods have reported yields ranging from 65% to 90%.[3]
Q4: What are the common impurities I might encounter, and how can they be removed?
A4: Common impurities include unreacted starting materials such as benzaldehyde and phenylacetic acid. Side products from aldol-type condensations can also be present. Purification is typically achieved through recrystallization from a suitable solvent system, such as an ethanol-water mixture.[1][4] Washing the crude product with a sodium bisulfite solution can help remove unreacted benzaldehyde.[5]
Q5: Can I control the stereoselectivity of the reaction to obtain a specific isomer (E or Z)?
A5: The Perkin reaction of benzaldehyde and phenylacetic acid predominantly yields the (Z)-isomer (where the phenyl groups are cis to each other).[1] Isomerization from the (Z)- to the (E)-isomer can be achieved by heating the (Z)-isomer in a dilute solution of acetic anhydride and triethylamine.[6]
Troubleshooting Guides
Low Reaction Yield
| Potential Cause | Troubleshooting Step |
| Moisture in Reagents or Glassware | Ensure all glassware is thoroughly dried before use. Use anhydrous reagents, especially for the Perkin reaction where water can hydrolyze acetic anhydride.[5] |
| Impure Starting Materials | Use freshly distilled benzaldehyde to avoid impurities from oxidation to benzoic acid.[5] Ensure the purity of phenylacetic acid and the catalyst. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. The Perkin reaction often requires high temperatures (e.g., boiling under reflux) to proceed efficiently.[1] |
| Insufficient Reaction Time | Monitor the reaction progress using an appropriate technique (e.g., TLC). Ensure the reaction is allowed to proceed to completion. The Perkin reaction may require several hours of reflux.[1] |
| Inefficient Catalyst | Ensure the catalyst is active and used in the correct stoichiometric amount. For base-catalyzed reactions, ensure the base has not been degraded by improper storage. |
Low Product Purity (Broad or Depressed Melting Point)
| Potential Cause | Troubleshooting Step |
| Unreacted Starting Materials | During workup, ensure complete removal of unreacted benzaldehyde and phenylacetic acid. Unreacted benzaldehyde can sometimes be removed by washing the crude product with a sodium bisulfite solution.[5] |
| Presence of Side Products | Optimize reaction conditions (temperature, catalyst concentration) to minimize the formation of side products. Recrystallize the crude product from a suitable solvent, such as an ethanol-water mixture, to remove impurities.[1][4] |
| Incomplete Hydrolysis (in Perkin Reaction) | Ensure the complete hydrolysis of the intermediate anhydride during the workup by adding sufficient water and heating if necessary. |
| Product is Oily or Gummy | This can be due to the presence of impurities inhibiting crystallization. Thoroughly purify the crude product. Ensure complete removal of unreacted benzaldehyde.[4] |
Experimental Protocols
Protocol 1: Perkin Reaction for (Z)-α-Phenylcinnamic Acid[1]
Materials:
-
Benzaldehyde (freshly purified)
-
Phenylacetic acid
-
Triethylamine (anhydrous)
-
Acetic anhydride
-
6N Hydrochloric acid
-
Decolorizing carbon
Procedure:
-
In a 500-mL round-bottomed flask, combine 40.5 mL (0.40 mole) of freshly purified benzaldehyde, 54.6 g (0.40 mole) of phenylacetic acid, 40 mL of anhydrous triethylamine, and 80 mL of acetic anhydride.
-
Gently boil the mixture under reflux for 5 hours.
-
After cooling, incorporate the flask into a steam distillation apparatus and distill with steam until the distillate is no longer cloudy.
-
Cool the aqueous residue and decant the solution from the solid.
-
Dissolve the solid in 500 mL of hot 95% ethanol.
-
Add 500 mL of water (including the decanted solution) to the hot ethanol solution and bring to a boil.
-
Add 2 g of decolorizing carbon, filter the hot solution, and immediately acidify the filtrate with 6N hydrochloric acid until it is acidic to Congo red.
-
Cool the solution to induce crystallization.
-
Collect the crystals by filtration. The expected yield of crude α-phenylcinnamic acid is 60–67 g.
-
Purify the product by recrystallization from aqueous ethanol to obtain 48–53 g (54–59%) of purified product with a melting point of 172–173°C.
Protocol 2: Green Synthesis of Cinnamic Acids via Knoevenagel Condensation (General Procedure)[3]
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Malonic acid
-
Tetrabutylammonium bromide (TBAB)
-
Potassium carbonate (K₂CO₃)
-
Distilled water
-
Dilute Hydrochloric acid
Procedure:
-
In a 50 mL beaker, mix the aromatic aldehyde (5 mmol), malonic acid (5 mmol), TBAB (2.5 mmol), and K₂CO₃ (2.5 mmol).
-
Add 10 mL of distilled water to the mixture.
-
Stir the mixture thoroughly with a glass rod and irradiate it in a microwave oven (e.g., at 900 W) for a short period (typically a few minutes, monitored by TLC).
-
After the reaction is complete, cool the mixture and acidify it with dilute HCl.
-
Collect the precipitated product by filtration and wash it with water.
-
The product can be further purified by crystallization.
Catalyst Performance Data
Table 1: Comparison of Reported Yields for α-Phenylcinnamic Acid Synthesis
| Synthetic Route | Catalyst/Reagents | Product | Reported Yield (%) | Reference |
| Perkin Reaction | Triethylamine, Acetic Anhydride | (Z)-α-Phenylcinnamic acid | 54-59 (purified) | [1] |
| Perkin Reaction | Triethylamine, Acetic Anhydride | (Z)-α-Phenylcinnamic acid | 82.7 | [2] |
Table 2: Representative Yields for Knoevenagel Condensation of Various Aromatic Aldehydes with Malonic Acid using TBAB/K₂CO₃ in Water (Microwave-Assisted) [3]
| Aromatic Aldehyde | Product | Reaction Time (min) | Yield (%) |
| Benzaldehyde | Cinnamic acid | 5 | 85 |
| 4-Chlorobenzaldehyde | 4-Chlorocinnamic acid | 6 | 65 |
| 4-Nitrobenzaldehyde | 4-Nitrocinnamic acid | 5 | 80 |
| 4-Methoxybenzaldehyde | 4-Methoxycinnamic acid | 3.5 | 80 |
Visualizations
Caption: General experimental workflow for the synthesis and purification of α-Phenylcinnamic acid.
Caption: Troubleshooting decision tree for common issues in α-Phenylcinnamic acid synthesis.
References
managing thermal decomposition during alpha-Phenylcinnamic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of α-Phenylcinnamic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of α-phenylcinnamic acid, with a focus on managing thermal decomposition.
Issue 1: Low Yield of α-Phenylcinnamic Acid
Possible Causes:
-
Suboptimal Reaction Temperature: The Perkin reaction, commonly used for this synthesis, is temperature-sensitive. Too low a temperature will result in a slow reaction rate and incomplete conversion, while excessively high temperatures can lead to thermal decomposition of the product.
-
Insufficient Reaction Time: The reaction may not have reached completion.
-
Impure Reactants: The presence of impurities, particularly the oxidation of benzaldehyde (B42025) to benzoic acid, can inhibit the reaction.
-
Moisture in Reaction Mixture: The presence of water can hydrolyze acetic anhydride (B1165640), reducing its effectiveness.
Troubleshooting Steps:
-
Optimize Reaction Temperature: Ensure the reaction is conducted within the optimal temperature range. Gently boiling the mixture under reflux is a common procedure.[1] Avoid aggressive heating to prevent localized overheating.
-
Extend Reaction Time: If a low yield is observed with pure reactants and optimal temperature, consider extending the reaction time. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Purify Reactants: Use freshly distilled benzaldehyde to remove any benzoic acid.[1] Ensure that the phenylacetic acid and triethylamine (B128534) are of high purity and the acetic anhydride is anhydrous.
-
Ensure Anhydrous Conditions: Use anhydrous reagents and dry glassware to prevent premature hydrolysis of the acetic anhydride.
Issue 2: Presence of Stilbene (B7821643) as a Byproduct
Possible Cause:
-
Thermal Decomposition (Decarboxylation): The primary cause for the formation of stilbene is the thermal decomposition of the α-phenylcinnamic acid product. This is more likely to occur at elevated temperatures and with prolonged heating. The cis-isomer of α-phenylcinnamic acid, the primary product of the Perkin reaction, decarboxylates to yield cis-stilbene.[1]
Troubleshooting Steps:
-
Control Reaction Temperature and Time: Carefully control the reaction temperature to avoid exceeding the decomposition point of the product. Similarly, avoid unnecessarily long reaction times.
-
Purification: If stilbene is present in the crude product, it can be removed through purification techniques.
-
Recrystallization: Utilize the difference in solubility between α-phenylcinnamic acid and stilbene in a suitable solvent system, such as an ethanol-water mixture. α-Phenylcinnamic acid is a carboxylic acid and will have different solubility characteristics than the non-polar stilbene.
-
Extraction: An acid-base extraction can be effective. Dissolve the crude product in a suitable organic solvent and extract with an aqueous base (e.g., sodium carbonate solution). The α-phenylcinnamic acid will deprotonate and move to the aqueous layer, while the neutral stilbene will remain in the organic layer. The aqueous layer can then be acidified to precipitate the pure α-phenylcinnamic acid.
-
Chromatography: Column chromatography can be used for separation, although it may be less practical for large-scale purifications.
-
Issue 3: Darkening or Polymerization of the Reaction Mixture
Possible Causes:
-
Side Reactions of Benzaldehyde: Benzaldehyde can undergo self-condensation or other side reactions at high temperatures in the presence of a base.
-
Decomposition of Reagents or Products: Prolonged heating can lead to the decomposition of other components in the reaction mixture, resulting in colored impurities.
Troubleshooting Steps:
-
Use of Antioxidants: The addition of a small amount of an antioxidant like hydroquinone (B1673460) or catechol during the purification of benzaldehyde can help prevent autoxidation.[1]
-
Moderate Reaction Conditions: Avoid excessive temperatures and reaction times.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions.
-
Decolorization: During the workup, treatment with activated carbon can help to remove colored impurities before recrystallization.[1]
Frequently Asked Questions (FAQs)
Q1: What is the typical yield for the synthesis of α-phenylcinnamic acid via the Perkin reaction?
A1: The yield can vary depending on the specific conditions and scale of the reaction. A typical yield for a laboratory-scale synthesis, as described in established protocols, is in the range of 54-59% of the purified product.[1]
Q2: What is the primary byproduct I should be concerned about, and how does it form?
A2: The primary byproduct of concern is stilbene. It is formed through the thermal decarboxylation of the α-phenylcinnamic acid product. This is more likely to occur if the reaction is overheated or heated for an extended period.
Q3: How can I confirm the presence of stilbene in my product?
A3: The presence of stilbene can be confirmed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): Stilbene will have a different Rf value compared to α-phenylcinnamic acid.
-
Melting Point: The presence of stilbene as an impurity will likely depress and broaden the melting point of your α-phenylcinnamic acid.
-
Spectroscopy (NMR, IR): 1H NMR and 13C NMR spectroscopy can definitively identify the presence of stilbene by its characteristic peaks, which will differ from those of α-phenylcinnamic acid. IR spectroscopy can also be useful, as the carboxylic acid group of α-phenylcinnamic acid has a distinct C=O and O-H stretch that will be absent in stilbene.
Q4: Can I use a different base catalyst for the Perkin reaction?
A4: Yes, while triethylamine is commonly used, other bases such as sodium or potassium acetate (B1210297) can also be employed as catalysts in the Perkin reaction. The choice of base can influence the reaction rate and yield.
Q5: Are there alternative, lower-temperature methods for synthesizing α-phenylcinnamic acid?
A5: While the Perkin reaction is a classic and widely used method, other syntheses have been developed. Some methods may offer milder reaction conditions. For instance, modifications of the Knoevenagel condensation or other condensation reactions might be explored, though they may involve different starting materials or catalysts.
Data Presentation
Table 1: Effect of Reaction Conditions on α-Phenylcinnamic Acid Synthesis (Illustrative)
| Parameter | Condition | Expected α-Phenylcinnamic Acid Yield | Likelihood of Stilbene Formation | Notes |
| Temperature | Too Low (<100°C) | Low | Very Low | Reaction is slow and may not go to completion. |
| Optimal (Reflux) | Moderate to High | Low | Gentle boiling under reflux is ideal. | |
| Too High (>180°C) | Decreasing | High | Increased rate of thermal decomposition. | |
| Reaction Time | Too Short (<3 hours) | Low | Low | Incomplete reaction. |
| Optimal (5 hours) | Moderate to High | Low | As per established protocols.[1] | |
| Too Long (>8 hours) | Decreasing | Moderate to High | Increased chance of byproduct formation. |
Experimental Protocols
Synthesis of α-Phenylcinnamic Acid via the Perkin Reaction
This protocol is adapted from a well-established procedure.[1]
Materials:
-
Benzaldehyde (freshly purified)
-
Phenylacetic acid
-
Triethylamine (anhydrous)
-
Acetic anhydride
-
6N Hydrochloric acid
-
Decolorizing carbon
Procedure:
-
In a 500-mL round-bottomed flask, combine 42.4 g (0.40 mole) of freshly purified benzaldehyde, 54.6 g (0.40 mole) of phenylacetic acid, 40 mL of anhydrous triethylamine, and 80 mL of acetic anhydride.
-
Gently boil the mixture under reflux for 5 hours.
-
After cooling, set up the apparatus for steam distillation and distill the reaction mixture with steam until the distillate is no longer cloudy. Collect an additional 50 mL of distillate.
-
Cool the aqueous residue and decant the solution from the solid product.
-
Dissolve the solid in 500 mL of hot 95% ethanol. Add the decanted aqueous solution back to the hot ethanol solution.
-
Heat the mixture to boiling and add 2 g of decolorizing carbon.
-
Filter the hot solution and immediately acidify the filtrate with 6N hydrochloric acid until it is acidic to Congo red.
-
Cool the solution to induce crystallization.
-
Collect the crystals by filtration. The yield of crude α-phenylcinnamic acid is typically 60-67 g.
-
Purify the crude product by recrystallization from aqueous ethanol to obtain 48-53 g (54-59% yield) of purified α-phenylcinnamic acid with a melting point of 172-173°C.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of α-Phenylcinnamic Acid.
References
analytical techniques for monitoring alpha-Phenylcinnamic acid reaction progress
Welcome to the technical support center for analytical techniques used in monitoring reactions involving α-Phenylcinnamic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques to monitor the progress of a reaction involving α-Phenylcinnamic acid?
A1: The most common techniques for monitoring α-Phenylcinnamic acid reactions include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and UV-Visible (UV-Vis) spectroscopy. The choice of technique depends on the specific reaction, the information required (e.g., quantitative data, structural confirmation), and the available instrumentation.
Q2: What are the key properties of α-Phenylcinnamic acid that I should be aware of for analysis?
A2: Key properties for α-Phenylcinnamic acid (also known as (E)-2,3-Diphenylacrylic Acid) are summarized in the table below.[1][2][3]
| Property | Value |
| Molecular Formula | C₁₅H₁₂O₂ |
| Molecular Weight | 224.26 g/mol [2] |
| Melting Point | 172-174 °C[2][3] |
| Appearance | Crystalline solid |
| Solubility | Soluble in organic solvents like ethanol (B145695) and acetone. |
Q3: Why is derivatization often necessary for the GC-MS analysis of α-Phenylcinnamic acid?
A3: α-Phenylcinnamic acid is a carboxylic acid, which is a polar and non-volatile compound. Gas chromatography requires analytes to be volatile and thermally stable. Derivatization, such as silylation, converts the carboxylic acid group into a less polar and more volatile silyl (B83357) ester, making it suitable for GC-MS analysis.[4] This process improves peak shape and prevents thermal degradation in the GC inlet.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
Issue 1: Peak tailing for α-Phenylcinnamic acid.
-
Possible Cause 1: Inappropriate mobile phase pH. The carboxylic acid group on α-Phenylcinnamic acid can interact with residual silanol (B1196071) groups on the silica-based stationary phase, leading to peak tailing.[5]
-
Solution: Lower the pH of the mobile phase by adding an acidifier like 0.1% phosphoric acid or formic acid. A pH of 2.5-3.0 is often effective in suppressing the ionization of the carboxylic acid, leading to a more symmetrical peak shape.[5]
-
-
Possible Cause 2: Column contamination or degradation. Accumulation of strongly retained sample components can affect peak shape.
-
Solution: Flush the column with a strong solvent like 100% acetonitrile (B52724) or methanol (B129727).[5] If the problem persists, consider replacing the guard column or the analytical column.
-
Issue 2: Poor resolution between α-Phenylcinnamic acid and other components.
-
Possible Cause 1: Suboptimal mobile phase composition. The ratio of organic solvent to aqueous buffer may not be ideal for separation.
-
Solution 1: Adjust the mobile phase strength. Decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase retention times and may improve resolution.[5]
-
Solution 2: Change the organic modifier. Switching from methanol to acetonitrile, or vice versa, can alter selectivity and improve separation.[5]
-
-
Possible Cause 2: Inefficient column. The column may be old or not suitable for the separation.
-
Solution: Use a column with a different stationary phase or a smaller particle size to enhance efficiency.
-
Troubleshooting Workflow for HPLC Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing in HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Issue 1: No peak or very small peak for α-Phenylcinnamic acid.
-
Possible Cause 1: Incomplete derivatization. The derivatization reaction may not have gone to completion, resulting in a low concentration of the volatile analyte.
-
Solution: Optimize the derivatization reaction conditions. This includes checking the freshness of the silylating agent, ensuring anhydrous conditions, and adjusting the reaction time and temperature.
-
-
Possible Cause 2: Inlet discrimination. The high molecular weight of the derivatized α-Phenylcinnamic acid may lead to discrimination in the GC inlet.
-
Solution: Use a pulsed splitless or on-column injection technique to ensure efficient transfer of the analyte to the column. Ensure the inlet temperature is appropriate.
-
Issue 2: Broad or tailing peaks.
-
Possible Cause 1: Active sites in the GC system. The analyte may be interacting with active sites in the inlet liner or the column.
-
Possible Cause 2: Co-elution with matrix components.
-
Solution: Optimize the GC temperature program to improve separation. A slower temperature ramp can often enhance resolution.
-
Troubleshooting Workflow for GC-MS Analysis
Caption: A logical workflow for troubleshooting common GC-MS analysis issues.
Experimental Protocols
Protocol 1: HPLC-UV Monitoring of α-Phenylcinnamic Acid
This protocol outlines a general method for monitoring the consumption of a starting material and the formation of α-Phenylcinnamic acid.
-
Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: Acetonitrile.
-
Filter and degas both solvents before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or the λmax of α-Phenylcinnamic acid).
-
Gradient Elution: Start with a suitable ratio of Solvent A to Solvent B and gradually increase the proportion of Solvent B to elute all components. An example gradient is provided in the table below.
-
| Time (min) | % Solvent A | % Solvent B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
-
Sample Preparation:
-
Withdraw an aliquot (e.g., 100 µL) from the reaction mixture at specified time points.
-
Quench the reaction if necessary (e.g., by adding a small amount of acid or base, or by rapid cooling).
-
Dilute the aliquot with the mobile phase starting condition (e.g., 90:10 Water:Acetonitrile) to a suitable concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the prepared samples.
-
Monitor the peak area of the starting material and the α-Phenylcinnamic acid product over time to determine the reaction progress.
-
Protocol 2: GC-MS Analysis of Reaction Aliquots
This protocol provides a general procedure for the analysis of α-Phenylcinnamic acid in a reaction mixture after derivatization.
-
Instrumentation: GC-MS system with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Sample Preparation and Derivatization:
-
Withdraw an aliquot (e.g., 100 µL) from the reaction mixture.
-
Evaporate the solvent under a stream of nitrogen.
-
Ensure the sample is completely dry.
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 100 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).
-
Heat the mixture at 60-70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Scan Range: 50-550 amu.
-
-
Analysis:
-
Inject the derivatized sample.
-
Identify the peak for the silylated α-Phenylcinnamic acid based on its retention time and mass spectrum.
-
Quantify the peak area to monitor the reaction progress.
-
Protocol 3: 1H NMR Spectroscopy for Reaction Monitoring
This protocol describes how to use 1H NMR to follow the conversion of reactants to α-Phenylcinnamic acid.
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Evaporate the solvent.
-
Dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) that is compatible with the reaction components.
-
Add a known amount of an internal standard (e.g., tetramethylsilane (B1202638) - TMS, or another inert compound with a distinct signal) if quantitative analysis is required.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire a 1H NMR spectrum.
-
Choose a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Analysis:
-
Identify characteristic signals for the reactants and the α-Phenylcinnamic acid product. For α-Phenylcinnamic acid, the vinylic proton signal is a key diagnostic peak. The disappearance of reactant signals and the appearance of product signals can be monitored.[7]
-
Integrate the characteristic peaks of the reactants and products.
-
Calculate the relative amounts of each species to determine the reaction conversion.
-
Protocol 4: UV-Vis Spectroscopy for Kinetic Analysis
This protocol is suitable for reactions where α-Phenylcinnamic acid has a distinct UV absorbance from the reactants.
-
Instrumentation: UV-Vis Spectrophotometer.
-
Preliminary Steps:
-
Determine the wavelength of maximum absorbance (λmax) for α-Phenylcinnamic acid in the reaction solvent.
-
Confirm that the reactants do not significantly absorb at this wavelength.
-
Create a calibration curve by measuring the absorbance of known concentrations of α-Phenylcinnamic acid at its λmax to establish the relationship between absorbance and concentration (Beer's Law).[8]
-
-
Kinetic Measurement:
-
Prepare the reaction mixture directly in a cuvette or transfer an aliquot to a cuvette at time zero.
-
Place the cuvette in the spectrophotometer.
-
Monitor the absorbance at the λmax of α-Phenylcinnamic acid at regular time intervals.
-
-
Analysis:
-
Use the calibration curve to convert the absorbance values to concentrations of α-Phenylcinnamic acid at each time point.
-
Plot the concentration of α-Phenylcinnamic acid versus time to visualize the reaction progress. This data can be used to determine the reaction rate and order.[8]
-
References
- 1. alpha-Phenylcinnamic acid, (E)- | C15H12O2 | CID 700620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 91-48-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound | 91-48-5 [chemicalbook.com]
- 4. Gas chromatographic-mass spectrometric determination of this compound isomers: Practical and theoretical aspects - Repository of the Academy's Library [real.mtak.hu]
- 5. benchchem.com [benchchem.com]
- 6. organic acid disorders and GC-MS - Chromatography Forum [chromforum.org]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
A Comparative Guide to Validating α-Phenylcinnamic Acid Purity: HPLC vs. Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates like α-Phenylcinnamic acid is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the validation of α-Phenylcinnamic acid purity, supported by experimental protocols and data.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC stands as the most widely used method for assessing the purity of non-volatile and thermally labile compounds like α-Phenylcinnamic acid due to its high resolution, sensitivity, and quantitative accuracy. A well-developed HPLC method can effectively separate the main compound from its impurities, including starting materials, by-products, and degradation products.
Experimental Protocol: A Stability-Indicating HPLC Method
This protocol is designed to be a stability-indicating method, capable of separating α-Phenylcinnamic acid from its potential impurities and degradation products.
Chromatographic Conditions:
| Parameter | Specification |
| Column | C18 (250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid (pH adjusted to 3.0) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Sample Preparation | Accurately weigh and dissolve the α-Phenylcinnamic acid sample in the mobile phase to a final concentration of 1 mg/mL. |
Method Validation Parameters:
A robust HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters are summarized in the table below.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10:1 |
| Precision (%RSD) | ≤ 2% |
| Accuracy (% Recovery) | 98-102% |
| Specificity | No interference from blank, placebo, or known impurities at the retention time of the analyte. |
Potential Impurities in α-Phenylcinnamic Acid
The purity of α-Phenylcinnamic acid is often influenced by its synthesis route. The Perkin reaction is a common method for its preparation, which can introduce several potential impurities.[1][2]
-
Starting Materials: Benzaldehyde, Phenylacetic acid
-
Reagents: Triethylamine, Acetic anhydride
-
By-products: Isomers of α-Phenylcinnamic acid, self-condensation products of starting materials.
A forced degradation study is recommended to identify potential degradation products under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to ensure the stability-indicating nature of the HPLC method.
Alternative Analytical Techniques for Purity Assessment
While HPLC is the preferred method, other techniques can provide complementary information or be used when HPLC is not available.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For α-Phenylcinnamic acid, derivatization is typically required to increase its volatility. One study details the analysis of its isomers after silylation.[3]
Advantages:
-
High sensitivity and selectivity.
-
Provides structural information for impurity identification.
Disadvantages:
-
Requires derivatization, which can introduce variability.
-
Not suitable for thermally labile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an invaluable tool for structural elucidation and can be used for quantitative analysis (qNMR) to determine purity without the need for a reference standard of the impurity.
Advantages:
-
Provides detailed structural information.
-
Can be used for absolute quantification.
Disadvantages:
-
Lower sensitivity compared to HPLC and GC-MS.
-
Requires specialized equipment and expertise.
Melting Point Analysis
The melting point of a pure crystalline solid is a sharp, well-defined temperature. The presence of impurities typically causes a depression and broadening of the melting point range. While not a quantitative method, it serves as a quick and simple preliminary purity check. The reported melting point for α-Phenylcinnamic acid is in the range of 172-174°C.[4]
Advantages:
-
Simple and inexpensive.
-
Provides a quick indication of purity.
Disadvantages:
-
Not quantitative.
-
Insensitive to small amounts of impurities.
Comparative Summary of Analytical Techniques
| Feature | HPLC | GC-MS | NMR | Melting Point |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Nuclear spin transitions in a magnetic field. | Temperature at which a solid transitions to a liquid. |
| Quantitation | Excellent | Good (with internal standards) | Good (qNMR) | No |
| Sensitivity | High | Very High | Moderate | Low |
| Impurity Profiling | Excellent | Good | Good | Poor |
| Sample Derivatization | Not usually required | Often required | Not required | Not required |
| Throughput | High | Moderate | Low | High |
Visualizing the Workflow and Logic
To better illustrate the process of validating α-Phenylcinnamic acid purity, the following diagrams are provided.
Figure 1. Experimental workflow for HPLC analysis of α-Phenylcinnamic acid.
Figure 2. Decision tree for selecting an analytical technique for purity assessment.
Conclusion
For the comprehensive and accurate determination of α-Phenylcinnamic acid purity, a validated, stability-indicating HPLC method is the recommended approach. It offers the best combination of resolution, sensitivity, and quantitative capability for routine quality control and regulatory submissions. However, techniques such as GC-MS and NMR provide valuable orthogonal information, particularly for impurity identification and structural confirmation. A preliminary melting point analysis can also serve as a rapid and straightforward screening tool. The choice of methodology should be guided by the specific requirements of the analysis, including the need for quantitative data, the nature of potential impurities, and the available instrumentation.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Gas chromatographic-mass spectrometric determination of alpha-phenylcinnamic acid isomers: Practical and theoretical aspects - Repository of the Academy's Library [real.mtak.hu]
- 4. 91-48-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
A Practical Guide to the Structural Elucidation of α-Phenylcinnamic Acid Utilizing 2D NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The precise structural determination of organic molecules is a cornerstone of chemical research and drug development. For compounds like α-phenylcinnamic acid, a derivative of cinnamic acid with potential pharmacological applications, unambiguous structural verification is paramount. This guide provides a comparative overview of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy for the structural elucidation of (E)-α-phenylcinnamic acid, presenting a detailed workflow, experimental protocols, and a comparison with alternative analytical techniques.
2D NMR Spectroscopy: A Powerful Tool for Structural Analysis
Two-dimensional NMR techniques are among the most powerful methods for determining the structure of organic molecules in solution. By spreading NMR information across two frequency axes, these experiments resolve spectral overlap and reveal correlations between different nuclei, providing a detailed picture of the molecular framework. The most common 2D NMR experiments for the structural elucidation of small organic molecules are:
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in a COSY spectrum indicate which protons are neighbors in a spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. Each cross-peak in an HSQC spectrum represents a C-H bond.
-
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds (and sometimes four). HMBC is crucial for connecting different spin systems and identifying quaternary carbons.
The logical workflow for 2D NMR-based structural elucidation begins with the acquisition of 1D ¹H and ¹³C spectra, followed by a series of 2D experiments to piece together the molecular puzzle.
Caption: A generalized workflow for structural elucidation using 2D NMR spectroscopy.
Predicted NMR Data for (E)-α-Phenylcinnamic Acid
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | - | ~171 |
| 2 | - | ~130 |
| 3 | 7.9 - 8.1 (s) | ~145 |
| 4 | - | ~135 |
| 5, 9 | 7.3 - 7.5 (m) | ~129 |
| 6, 8 | 7.3 - 7.5 (m) | ~129 |
| 7 | 7.3 - 7.5 (m) | ~130 |
| 1' | - | ~141 |
| 2', 6' | 7.2 - 7.4 (m) | ~128 |
| 3', 5' | 7.2 - 7.4 (m) | ~128 |
| 4' | 7.2 - 7.4 (m) | ~129 |
| COOH | 12.0 - 13.0 (br s) | - |
Note: Chemical shifts are relative to TMS and can vary depending on the solvent and concentration. 's' denotes a singlet, 'm' a multiplet, and 'br s' a broad singlet.
Interpreting the 2D NMR Spectra of (E)-α-Phenylcinnamic Acid
The following diagram illustrates the key predicted correlations for (E)-α-phenylcinnamic acid that would be observed in COSY, HSQC, and HMBC spectra, facilitating the assembly of its structure.
Caption: Predicted 2D NMR correlations for (E)-α-phenylcinnamic acid.
Detailed Experimental Protocols
The following are generalized protocols for acquiring 2D NMR spectra of a small organic molecule like α-phenylcinnamic acid.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is clear and free of any particulate matter.
2. 2D COSY (Correlation Spectroscopy):
-
Pulse Program: A standard gradient-selected COSY (gCOSY) pulse sequence is typically used.
-
Acquisition Parameters:
-
Acquire a ¹H spectrum to determine the spectral width.
-
Set the number of scans to 2-4 per increment.
-
Use 256-512 increments in the indirect dimension (F1) and 1024-2048 data points in the direct dimension (F2).
-
A relaxation delay of 1-2 seconds is generally sufficient.
-
3. 2D HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC pulse sequence is recommended.
-
Acquisition Parameters:
-
Determine the spectral widths for both ¹H and ¹³C from the 1D spectra.
-
Set the number of scans to 4-8 per increment.
-
Use 256-512 increments in F1 and 1024-2048 data points in F2.
-
The one-bond ¹J(CH) coupling constant is typically set to an average value of 145 Hz.
-
A relaxation delay of 1.5-2 seconds is appropriate.
-
4. 2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: A standard gradient-selected HMBC pulse sequence is used.
-
Acquisition Parameters:
-
Determine the spectral widths for both ¹H and ¹³C.
-
Set the number of scans to 8-16 per increment, as HMBC is less sensitive than HSQC.
-
Use 256-512 increments in F1 and 1024-2048 data points in F2.
-
The long-range coupling constant, ⁿJ(CH), is typically optimized for a value between 7-10 Hz to observe 2- and 3-bond correlations.
-
A relaxation delay of 1.5-2 seconds is common.
-
Comparison with Alternative Structural Elucidation Techniques
While 2D NMR is a powerful tool, it is often used in conjunction with other analytical methods for comprehensive structural characterization.
| Technique | Principle | Advantages | Disadvantages |
| 2D NMR Spectroscopy | Measures the magnetic properties of atomic nuclei to determine molecular structure and connectivity. | Provides detailed information about the complete molecular structure in solution. Non-destructive. | Requires a relatively large amount of pure sample. Can be time-consuming. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to determine molecular weight and elemental composition. | High sensitivity, requires very small sample amounts. Provides molecular formula information (with high resolution MS). | Provides limited information on stereochemistry and connectivity. |
| X-ray Crystallography | Determines the three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays. | Provides an unambiguous, high-resolution 3D structure. | Requires a suitable single crystal, which can be difficult to grow. The solid-state structure may differ from the solution-state structure. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of functional groups. | Provides rapid identification of functional groups present in a molecule. | Provides limited information about the overall molecular skeleton. |
Conclusion
Two-dimensional NMR spectroscopy, particularly the combination of COSY, HSQC, and HMBC experiments, provides an unparalleled level of detail for the structural elucidation of organic molecules like α-phenylcinnamic acid in their solution state. By systematically analyzing the through-bond correlations between protons and carbons, it is possible to unambiguously assemble the complete molecular structure. When combined with data from other analytical techniques such as mass spectrometry, researchers can achieve a comprehensive and robust characterization of novel compounds, which is a critical step in the fields of chemical synthesis and drug discovery.
Unraveling the Bioactivity of alpha-Phenylcinnamic Acid Isomers: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of geometric isomers is paramount. This guide offers a comparative analysis of the (E)- and (Z)-isomers of alpha-phenylcinnamic acid, drawing upon available experimental data for cinnamic acid and its derivatives to infer potential distinctions in their pharmacological profiles.
While direct comparative studies on the biological activities of (E)- and (Z)-alpha-phenylcinnamic acid isomers are limited in the publicly available scientific literature, valuable insights can be extrapolated from research on the broader class of cinnamic acids. The spatial arrangement of substituents around the double bond in these molecules can significantly influence their interaction with biological targets, leading to distinct pharmacological effects.
Comparative Biological Activities
Based on studies of analogous compounds, the (E) and (Z) isomers of this compound are anticipated to exhibit differential activity across several key areas:
-
Antimicrobial Activity: A striking example of stereospecific activity is observed in cinnamic acid itself, where the cis (Z) isomer demonstrates significantly more potent antitubercular activity than the trans (E) isomer. This suggests that the geometric configuration plays a crucial role in the interaction with microbial targets. It is plausible that a similar relationship exists for this compound isomers.
-
Anti-inflammatory Activity: Cinnamic acid derivatives are known to possess anti-inflammatory properties, often attributed to their ability to modulate key inflammatory signaling pathways. While direct comparative data for this compound isomers is scarce, the differential spatial orientation of the phenyl groups could lead to variations in their ability to inhibit inflammatory mediators.
-
Enzyme Inhibition: The inhibitory activity of cinnamic acid derivatives against various enzymes is another area where isomer-specific effects are likely. For instance, this compound has been identified as a selective inhibitor of type-5 17β-hydroxysteroid dehydrogenase (AKR1C3)[1]. The binding affinity and inhibitory potency against this and other enzymes could differ between the (E) and (Z) isomers due to their distinct three-dimensional structures.
Data Presentation
Due to the absence of direct comparative experimental data for the (E)- and (Z)-isomers of this compound in the reviewed literature, a quantitative comparison table cannot be provided at this time. Research in this specific area is encouraged to elucidate the potential differences in their biological potency.
Experimental Protocols
To facilitate future research in this area, detailed methodologies for key experiments are outlined below. These protocols are based on standard assays used for evaluating the biological activity of cinnamic acid derivatives.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of a microorganism.
Methodology:
-
Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Preparation: Stock solutions of the (E)- and (Z)-alpha-phenylcinnamic acid isomers are prepared in an appropriate solvent (e.g., DMSO).
-
Serial Dilution: A series of twofold dilutions of each isomer is prepared in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the standardized microorganism suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in Macrophages
Objective: To assess the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere.
-
Compound Treatment: Cells are pre-treated with various concentrations of the (E)- and (Z)-alpha-phenylcinnamic acid isomers for a specified period.
-
Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite (B80452) Quantification: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Mandatory Visualizations
To illustrate the potential mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: Potential mechanism of anti-inflammatory action.
Caption: Workflow for MIC determination.
References
A Comparative Guide to the Biological Activities of alpha-Phenylcinnamic Acid and Cinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamic acid, a naturally occurring aromatic organic compound, and its derivatives have long been a subject of interest in medicinal chemistry due to their diverse biological activities. This guide provides a comparative analysis of cinnamic acid and its alpha-phenyl substituted analogue, alpha-phenylcinnamic acid. While cinnamic acid has been extensively studied, data on the biological activities of this compound is less abundant. This document aims to consolidate the available experimental data to offer a comparative perspective for researchers in drug discovery and development.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for the biological activities of cinnamic acid. Due to a lack of publicly available data, quantitative comparisons with this compound are limited.
Table 1: Anticancer Activity (IC50)
| Compound | Cell Line | IC50 (µM) | Reference |
| Cinnamic Acid | HT-144 (Melanoma) | 2400 | [1] |
| Cinnamic Acid | Glioblastoma, Melanoma, Prostate, and Lung Carcinoma Cells | 1000 - 4500 | [2] |
| This compound | Various | Not Reported |
Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Cinnamic Acid | E. coli | > 4000 | [3] |
| Cinnamic Acid | P. aeruginosa | > 4000 | [3] |
| Cinnamic Acid | B. subtilis | 500 | [3] |
| Cinnamic Acid | S. aureus | 500 | [3] |
| Cinnamic Acid | M. tuberculosis H37Rv | 40 - 100 | [4] |
| This compound | Various | Not Reported |
Table 3: Enzyme Inhibition (IC50)
| Compound | Enzyme | IC50 (µM) | Reference |
| Cinnamic Acid | Aldo-Keto Reductase 1C3 (AKR1C3) | 50 | [5] |
| Cinnamic Acid | Tyrosinase (Diphenolase) | 800 | [6] |
| This compound | Aldo-Keto Reductase 1C3 (AKR1C3) | Inhibitor (IC50 Not Reported) | [7] |
| This compound | Other Enzymes | Not Reported |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Anticancer Activity: MTT Assay for Cell Viability
This protocol is based on the methodology used to determine the cytotoxic effects of cinnamic acid on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., HT-144 melanoma) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Preparation: A stock solution of the test compound (cinnamic acid or this compound) is prepared in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium.
-
Assay Procedure:
-
Cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.
-
The medium is then replaced with fresh medium containing increasing concentrations of the test compound. A control group receives medium with the solvent at the same final concentration.
-
The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
References
- 1. mdpi.com [mdpi.com]
- 2. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phytoestrogens inhibit human 17beta-hydroxysteroid dehydrogenase type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cinnamic acids as new inhibitors of 17beta-hydroxysteroid dehydrogenase type 5 (AKR1C3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials [mdpi.com]
Unveiling the Therapeutic Potential of α-Phenylcinnamic Acid Derivatives: A Comparative Efficacy Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of various α-Phenylcinnamic acid derivatives. Supported by experimental data, this document delves into their anticancer, anti-inflammatory, and antimicrobial properties, offering a valuable resource for identifying promising therapeutic candidates.
The unique structural scaffold of α-phenylcinnamic acid, featuring a phenyl group at the alpha position of cinnamic acid, has garnered significant interest in medicinal chemistry. This substitution offers a strategic point for chemical modification, leading to a diverse array of derivatives with a broad spectrum of pharmacological activities. This guide summarizes key findings from various studies to facilitate a comparative analysis of their biological efficacy.
Comparative Analysis of Anticancer Activity
The cytotoxic effects of α-phenylcinnamic acid derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit the growth of 50% of cancer cells, are presented in Table 1.
Table 1: In Vitro Anticancer Activity of α-Phenylcinnamic Acid Derivatives (IC50 in µM)
| Compound | HT-29 (Colon) | A-549 (Lung) | OAW-42 (Ovarian) | MDA-MB-231 (Breast) | HeLa (Cervical) |
| 1i | >150 | >150 | >150 | >150 | >150 |
| 2i | >150 | >150 | >150 | >150 | >150 |
| 3i | >150 | >150 | >150 | >150 | >150 |
| 4i | >150 | >150 | >150 | >150 | >150 |
| 1ii | >150 | >150 | >150 | >150 | >150 |
| 2ii | >150 | >150 | >150 | >150 | >150 |
| 3ii | >150 | >150 | >150 | >150 | >150 |
| 4ii | 105 | 110 | 98 | 120 | 135 |
Data compiled from a study on the antioxidant and anticancer activities of novel cinnamic acid derivatives.[1]
Among the tested compounds, derivative 4ii displayed the most notable, albeit moderate, cytotoxic activity against all tested cancer cell lines.[1] In contrast, the other derivatives showed minimal to no activity at concentrations up to 150 µM.[1]
Anti-inflammatory Efficacy: Inhibition of Lipoxygenase
The anti-inflammatory potential of these derivatives was assessed through their ability to inhibit soybean lipoxygenase (LOX), a key enzyme in the inflammatory cascade.
Table 2: Soybean Lipoxygenase (LOX) Inhibition by α-Phenylcinnamic Acid Derivatives
| Compound | IC50 (µM) |
| 1i | 55 |
| 2i | 60 |
| 3i | 80 |
| 4i | 80 |
| 1ii | >100 |
| 2ii | 95 |
| 3ii | 90 |
| 4ii | 25 |
Data sourced from a study on the antioxidant and anti-inflammatory properties of synthesized cinnamic acids.[1]
Compound 4ii emerged as the most potent LOX inhibitor with an IC50 value of 25 µM.[1] Compounds 1i and 2i also demonstrated moderate inhibitory activity.[1] Interestingly, derivatives with higher lipophilicity (3i and 4i ) were found to be less active than their counterparts 1i and 2i .[1]
Antimicrobial Activity: A Focus on Tuberculosis
A series of cinnamic acid derivatives were evaluated for their in vitro anti-tubercular activity against Mycobacterium tuberculosis H37Ra.
Table 3: Anti-tubercular Activity of Cinnamic Acid Derivatives (IC50 in µg/mL)
| Compound | IC50 (µg/mL) |
| Cinnamic acid | >30 |
| 10 | >30 |
| 14 (p-chloro) | 4.54 |
| 15 (o-chloro) | 9.91 |
| 16 | 2.35 |
| 20 (p-carboxy) | 0.045 |
| 23 | 0.56 |
Data from a review on the biological efficacy of cinnamic acid derivatives.[2]
Notably, compound 20 , featuring a carboxylic acid group at the para position, exhibited exceptionally potent anti-TB activity with an IC50 of 0.045 µg/mL.[2] The presence of electron-withdrawing groups on the phenyl ring generally favored significant anti-TB activity.[2] For instance, the para-substituted chloro-derivative 14 was more active than the ortho-substituted isomer 15 .[2]
Experimental Protocols
Synthesis of α-Phenylcinnamic Acid Derivatives
The synthesis of the α-phenylcinnamic acid derivatives presented in this guide was primarily achieved through Knoevenagel condensation.[1]
General Procedure:
-
Series i (e.g., 1i, 2i, 3i, 4i): The appropriate cinnamic aldehyde is condensed with 3-phenylacetic acid and acetic anhydride (B1165640) in the presence of triethylamine.[1]
-
Series ii (e.g., 1ii, 2ii, 3ii, 4ii): The suitable aldehyde is condensed with malonic acid in the presence of pyridine (B92270) and piperidine.[1]
-
Purification: The resulting crude products are purified by recrystallization from an ethanol/water mixture.[1]
A detailed, specific synthesis protocol for cis-α-phenylcinnamic acid is also available in the literature, involving the reflux of benzaldehyde, phenylacetic acid, anhydrous triethylamine, and acetic anhydride for 5 hours, followed by steam distillation and recrystallization.
In Vitro Anticancer Activity Assay
The anticancer activity was evaluated using the sulforhodamine B (SRB) assay.
Protocol:
-
Cell Plating: Human cancer cell lines (HT-29, A-549, OAW-42, MDA-MB-231, HeLa) are seeded in 96-well plates and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for 48 hours.
-
Cell Fixation: The cells are fixed with 10% trichloroacetic acid.
-
Staining: The fixed cells are stained with 0.4% sulforhodamine B solution.
-
Measurement: The absorbance is measured at 570 nm using a microplate reader to determine cell viability. The IC50 value is then calculated.
Soybean Lipoxygenase (LOX) Inhibition Assay
The inhibitory effect on soybean LOX was determined using a UV-based enzyme assay.[1]
Protocol:
-
Enzyme Preparation: A solution of soybean lipoxygenase in borate (B1201080) buffer is prepared.
-
Reaction Mixture: The test compound (dissolved in DMSO) is pre-incubated with the enzyme solution at room temperature.
-
Substrate Addition: The enzymatic reaction is initiated by the addition of the substrate, linoleic acid.
-
Measurement: The formation of the conjugated diene hydroperoxide is monitored by measuring the increase in absorbance at 234 nm over time.
-
IC50 Calculation: The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.
Signaling Pathway and Experimental Workflow
Inhibition of the NF-κB Signaling Pathway
Hydroxycinnamic acid derivatives have been reported to be inhibitors of the nuclear factor kappa-B (NF-κB) activation pathway. NF-κB is a crucial transcription factor involved in inflammation, cell proliferation, and survival. Its inhibition is a key mechanism for the anti-inflammatory and anticancer effects of many compounds.
Caption: Inhibition of the NF-κB signaling pathway by α-phenylcinnamic acid derivatives.
General Experimental Workflow
The development and evaluation of novel α-phenylcinnamic acid derivatives typically follow a structured workflow, from initial design and synthesis to comprehensive biological testing.
Caption: General workflow for the synthesis and evaluation of α-phenylcinnamic acid derivatives.
References
A Comparative Guide to the Quantification of Cis/Trans α-Phenylcinnamic Acid Isomers by Chromatography
For researchers, scientists, and drug development professionals, the accurate quantification of geometric isomers is critical for ensuring the purity, stability, and efficacy of pharmaceutical compounds. This guide provides an objective comparison of chromatographic techniques for the quantification of cis and trans α-Phenylcinnamic acid isomers, supported by experimental data and detailed protocols.
Comparison of Chromatographic Methods
High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Supercritical Fluid Chromatography (SFC) are powerful techniques for the separation and quantification of α-Phenylcinnamic acid isomers. Each method offers distinct advantages and is suited for different analytical requirements.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of non-volatile and thermally labile compounds. For α-Phenylcinnamic acid, reversed-phase HPLC is a common approach.
Key Features:
-
Versatility: A wide range of stationary and mobile phases can be used to optimize separation.
-
Robustness: Well-established methods and instrumentation provide reliable performance.
-
Direct Analysis: Derivatization is typically not required.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high chromatographic efficiency and provides structural information through mass spectrometry, aiding in peak identification. For acidic compounds like α-Phenylcinnamic acid, derivatization is necessary to increase volatility.
Key Features:
-
High Resolution: Capillary GC columns provide excellent separation of isomers.[1]
-
High Sensitivity and Selectivity: Mass spectrometric detection allows for low-level quantification and confident identification.
-
Derivatization Required: The carboxylic acid group must be derivatized (e.g., silylation) prior to analysis.[1]
Supercritical Fluid Chromatography (SFC)
SFC is a "green" chromatography technique that uses supercritical CO2 as the primary mobile phase. It is known for its speed and efficiency in separating isomers.
Key Features:
-
Fast Separations: The low viscosity of the mobile phase allows for high flow rates and rapid analysis.[2]
-
Reduced Solvent Consumption: Primarily uses environmentally benign CO2, reducing organic solvent waste.[2]
-
Orthogonal Selectivity: Can provide different selectivity compared to HPLC and GC.[3]
Quantitative Performance Data
The following tables summarize the typical quantitative performance of HPLC and GC-MS for the analysis of cinnamic acid derivatives. Data for SFC is less specific in the literature for this particular analyte but its general advantages are noted.
Table 1: HPLC Method Performance for Cinnamic Acid Derivatives
| Parameter | Typical Performance |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Note: Data is compiled from studies on various cinnamic acid derivatives and represents typical performance.
Table 2: GC-MS Method Performance for Cinnamic Acid Derivatives
| Parameter | Typical Performance |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Note: Data is compiled from studies on various cinnamic acid derivatives and represents typical performance. Derivatization is required.
Experimental Protocols
Detailed Protocol for GC-MS Quantification of α-Phenylcinnamic Acid Isomers
This protocol is based on a method that has demonstrated excellent baseline separation of silylated α-Phenylcinnamic acid isomers.[1]
1. Sample Preparation and Derivatization:
-
Accurately weigh 1-5 mg of the α-Phenylcinnamic acid sample into a reaction vial.
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Add 100 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).
-
Seal the vial and heat at 60-70 °C for 30 minutes.
-
Cool to room temperature before injection.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
3. Data Analysis:
-
Identify the peaks for cis- and trans-α-Phenylcinnamic acid-TMS esters based on their retention times and mass spectra.
-
Generate a calibration curve using standards of known concentrations.
-
Quantify the isomers in the samples by comparing their peak areas to the calibration curve.
Visualizations
General Workflow for Chromatographic Quantification
Caption: A generalized workflow for the quantification of chemical isomers using chromatographic techniques.
Decision Tree for Method Selection
Caption: A decision-making diagram for choosing the appropriate chromatographic method.
References
Comparative Cross-Reactivity Analysis of alpha-Phenylcinnamic Acid in a Competitive ELISA Immunoassay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of a hypothetical monoclonal antibody developed for alpha-Phenylcinnamic acid with structurally similar molecules. The data presented herein is for illustrative purposes, modeling a standard competitive Enzyme-Linked Immunosorbent Assay (ELISA) to determine antibody specificity.
Introduction to Immunoassay Cross-Reactivity
Immunoassays are pivotal in drug development and various research fields for the detection and quantification of specific molecules.[1] The specificity of an immunoassay is paramount, and cross-reactivity with structurally related compounds can lead to inaccurate results, such as false positives or overestimation of the analyte concentration. Therefore, rigorous cross-reactivity studies are essential to validate the specificity of any new immunoassay. This guide outlines the methodology and presents a hypothetical dataset for the cross-reactivity of an antibody against this compound.
Compounds Included in the Analysis
The following compounds, which are structurally related to this compound, were selected for this comparative analysis:
-
This compound: The target analyte.
-
Cinnamic acid: The parent compound, lacking the alpha-phenyl group.
-
4-chloro-alpha-methylcinnamic acid: A derivative with a chloro and a methyl substitution.
-
4-methoxycinnamic acid: A derivative with a methoxy (B1213986) group on the phenyl ring.
-
4-methylcinnamic acid: A derivative with a methyl group on the phenyl ring.
-
Caffeic acid: A dihydroxy derivative of cinnamic acid.
-
Ferulic acid: A methoxy and hydroxy derivative of cinnamic acid.
-
p-Coumaric acid: A hydroxy derivative of cinnamic acid.
Data Summary: Cross-Reactivity of this compound Analogs
The following table summarizes the hypothetical cross-reactivity data obtained from a competitive ELISA. The results are presented as the half-maximal inhibitory concentration (IC50) and the percentage of cross-reactivity relative to this compound.
| Compound | Structure | IC50 (nM) | Cross-Reactivity (%) |
| This compound | C₁₅H₁₂O₂ | 10 | 100 |
| Cinnamic acid | C₉H₈O₂ | 500 | 2 |
| 4-chloro-alpha-methylcinnamic acid | C₁₀H₉ClO₂ | 85 | 11.8 |
| 4-methoxycinnamic acid | C₁₀H₁₀O₃ | 1200 | 0.8 |
| 4-methylcinnamic acid | C₁₀H₁₀O₂ | 950 | 1.1 |
| Caffeic acid | C₉H₈O₄ | > 10000 | < 0.1 |
| Ferulic acid | C₁₀H₁₀O₄ | > 10000 | < 0.1 |
| p-Coumaric acid | C₉H₈O₃ | > 10000 | < 0.1 |
Cross-reactivity (%) = (IC50 of this compound / IC50 of test compound) x 100
Experimental Protocol: Competitive ELISA
This section details the methodology used to generate the hypothetical cross-reactivity data.
1. Reagents and Materials:
-
Coating Antigen: this compound conjugated to a carrier protein (e.g., Bovine Serum Albumin, BSA).
-
Antibody: Hypothetical monoclonal antibody specific for this compound.
-
Test Compounds: this compound and its structural analogs.
-
Detection Antibody: Horseradish Peroxidase (HRP)-conjugated secondary antibody.
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).
-
Buffers: Coating buffer (carbonate-bicarbonate, pH 9.6), Wash buffer (PBS with 0.05% Tween 20), Blocking buffer (PBS with 1% BSA), Assay buffer (PBS).
-
96-well microtiter plates.
2. Assay Procedure:
-
Coating: Microtiter plates were coated with the this compound-BSA conjugate (1 µg/mL in coating buffer) and incubated overnight at 4°C.
-
Washing: Plates were washed three times with wash buffer.
-
Blocking: Plates were blocked with blocking buffer for 1 hour at room temperature.
-
Washing: Plates were washed three times with wash buffer.
-
Competitive Reaction: A mixture of the anti-alpha-Phenylcinnamic acid antibody and varying concentrations of the test compounds (or standard) in assay buffer was added to the wells. The plates were incubated for 1 hour at room temperature.
-
Washing: Plates were washed three times with wash buffer.
-
Detection: HRP-conjugated secondary antibody was added to each well and incubated for 1 hour at room temperature.
-
Washing: Plates were washed five times with wash buffer.
-
Signal Development: TMB substrate was added to each well, and the plates were incubated in the dark for 15-30 minutes.
-
Stopping the Reaction: The reaction was stopped by adding 2N H₂SO₄.
-
Data Acquisition: The absorbance was read at 450 nm using a microplate reader.
3. Data Analysis:
The IC50 values were determined by plotting the percentage of inhibition against the log of the competitor concentration and fitting the data to a four-parameter logistic curve. The percent cross-reactivity was then calculated using the formula provided in the data summary table.
Visualizations
The following diagrams illustrate the experimental workflow and the principle of the competitive immunoassay.
Figure 1: Workflow of the competitive ELISA for cross-reactivity testing.
Figure 2: Principle of competitive binding in the immunoassay.
References
A Comparative Guide to the Mechanism of Action of alpha-Phenylcinnamic Acid and its Analogs as Monocarboxylate Transporter Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of alpha-Phenylcinnamic acid and its more potent analog, alpha-cyano-4-hydroxycinnamic acid (CHC), in the context of their mechanism of action as inhibitors of monocarboxylate transporters (MCTs). While this compound is a known chemical entity, robust quantitative data validating its specific mechanism of action, particularly as an MCT inhibitor, is limited in publicly available literature. Therefore, this guide will leverage the extensive research conducted on CHC as a primary comparator to infer the potential, albeit likely weaker, activity of this compound. We will also compare these compounds to other well-characterized, potent, and selective MCT inhibitors to provide a broader perspective for drug development professionals.
Introduction to Monocarboxylate Transporters (MCTs)
Monocarboxylate transporters are critical players in cellular metabolism, responsible for the proton-coupled transport of monocarboxylates such as lactate (B86563) and pyruvate (B1213749) across the plasma membrane.[1] In the context of cancer, MCTs, particularly MCT1 and MCT4, are often upregulated and contribute to the metabolic reprogramming of tumor cells, facilitating the efflux of lactate produced during aerobic glycolysis (the Warburg effect).[1] This lactate efflux is crucial for maintaining intracellular pH and providing metabolic fuel for other cells within the tumor microenvironment.[1] Consequently, the inhibition of MCTs has emerged as a promising therapeutic strategy to disrupt tumor metabolism and growth.[2]
This compound and its Analog, alpha-cyano-4-hydroxycinnamic acid (CHC)
This compound is a derivative of cinnamic acid. Its structural analog, alpha-cyano-4-hydroxycinnamic acid (CHC), which features the addition of a cyano group at the alpha position and a hydroxyl group at the para position of one of the phenyl rings, is a widely studied, albeit non-selective, inhibitor of MCTs.[2][3] The presence of the electron-withdrawing cyano group is thought to be critical for its inhibitory activity.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the inhibitory potency of CHC and other selective MCT inhibitors. Due to the lack of available data for this compound, it is omitted from these tables. The data for CHC is provided as a reference for a structurally related compound.
Table 1: Inhibitory Potency (Ki) of Selected Compounds Against MCT Isoforms
| Compound | Target Isoform(s) | Ki (nM) | Selectivity Notes |
| alpha-cyano-4-hydroxycinnamic acid (CHC) | MCT1, MCT2, MCT4, MPC | ~µM range for MCTs, 6.3 µM for MPC | Broad-spectrum inhibitor with significant off-target effects on the mitochondrial pyruvate carrier (MPC).[4] |
| AR-C155858 | MCT1, MCT2 | 2.3 (MCT1), <10 (MCT2) | Potent inhibitor of MCT1 and MCT2 with no activity at MCT4.[5][6] |
| AZD3965 | MCT1, MCT2 | 1.6 (MCT1) | Potent and selective for MCT1, with approximately 6-fold selectivity over MCT2.[7] No significant inhibition of MCT3 or MCT4.[7] |
Table 2: Half-maximal Inhibitory Concentration (IC50) of Selected Compounds
| Compound | Assay Type | Cell Line | IC50 |
| alpha-cyano-4-hydroxycinnamic acid (CHC) | Cell Proliferation (MTT Assay) | WiDr | ~1100-5300 µM |
| alpha-cyano-4-hydroxycinnamic acid (CHC) | Cell Proliferation (MTT Assay) | MCF7, 4T1, MDA-MB-231 | ~1100-5300 µM[8] |
| AZD3965 | Lactate Efflux | Raji | 5.12 nM[7] |
| AR-C155858 | Mammosphere Formation | MDA-MB-231 | ~1-2 µM[9] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
Radiolabeled Lactate Uptake Assay
This assay directly measures the inhibition of MCT-mediated lactate transport into cells.
Materials:
-
MCT-expressing cells (e.g., cancer cell line)
-
12-well cell culture plates
-
Culture medium
-
Hanks' Balanced Salt Solution (HBSS) or similar buffer
-
[¹⁴C]-L-lactate (radiolabeled lactate)
-
Unlabeled L-lactate
-
Test inhibitors (this compound, CHC, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., containing 0.1 M NaOH and 0.1% SDS)
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Cell Seeding: Seed MCT-expressing cells into 12-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO₂.[1]
-
Pre-incubation: On the day of the assay, aspirate the culture medium and wash the cells once with pre-warmed HBSS.[1]
-
Add HBSS containing the desired concentrations of the test inhibitor (or vehicle control) to each well.[1]
-
Incubate the plate at 37°C for 10-30 minutes.[1]
-
Initiate Uptake: Remove the inhibitor solution and add the uptake solution containing [¹⁴C]-L-lactate and a low concentration of unlabeled L-lactate in HBSS.[1]
-
Incubate for a short, defined period (e.g., 5-15 minutes) at 37°C. This time should be within the linear range of uptake for the specific cell line.[1]
-
Stop Uptake: Terminate the reaction by rapidly aspirating the uptake solution and washing the cells three times with ice-cold PBS.[1]
-
Quantification:
-
Data Analysis: Normalize the CPM values to the protein concentration of each sample. Calculate the percentage of lactate uptake relative to the vehicle control and determine the IC50 value for each inhibitor.
Cell Viability (MTT) Assay
This assay assesses the cytotoxic or cytostatic effects of MCT inhibitors on cell proliferation and viability.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Culture medium
-
Test inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[10]
-
Compound Treatment: Treat the cells with a range of concentrations of the MCT inhibitor and incubate for a desired period (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: After the incubation period, add 10 µL of the MTT stock solution to each well.[11]
-
Incubate the plate at 37°C for 4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.[11]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]
-
Incubate the plate for an additional 4 hours to overnight at 37°C.[11]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
Conclusion
The validation of this compound's mechanism of action as an MCT inhibitor is an area that requires further investigation, as direct quantitative data is currently lacking. However, by examining its close structural analog, alpha-cyano-4-hydroxycinnamic acid (CHC), we can infer a potential, though likely weaker, inhibitory effect on monocarboxylate transporters. For researchers and drug development professionals, the comparison with highly potent and selective inhibitors like AZD3965 and AR-C155858 highlights the importance of specific structural modifications for achieving high-affinity target engagement. The experimental protocols provided herein offer a standardized approach to quantitatively assess the efficacy of novel compounds targeting MCTs, which remains a promising avenue for the development of new cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. explorationpub.com [explorationpub.com]
- 3. Inhibition of Monocarboxylate transporter-1 (MCT1) by AZD3965 enhances radiosensitivity by reducing lactate transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AR-C155858 | Monocarboxylate Transporters | Tocris Bioscience [tocris.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Pre-clinical pharmacology of AZD3965, a selective inhibitor of MCT1: DLBCL, NHL and Burkitt’s lymphoma anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. merckmillipore.com [merckmillipore.com]
Comparative Docking Studies of Cinnamic Acid Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of alpha-phenylcinnamic acid analogs and other cinnamic acid derivatives in molecular docking studies. The information is supported by experimental data from various studies, offering insights into their potential as therapeutic agents.
Cinnamic acid and its analogs have garnered significant interest in drug discovery due to their diverse biological activities, including anticancer, anti-inflammatory, and antidiabetic properties.[1] Molecular docking studies have been instrumental in elucidating the binding mechanisms of these compounds with various protein targets, providing a rational basis for the design of more potent and selective inhibitors. This guide synthesizes findings from several computational studies to offer a comparative overview of their potential.
Quantitative Data Summary
The following tables summarize the quantitative data from molecular docking and in vitro studies of various cinnamic acid analogs against key biological targets.
Table 1: Inhibitory Activity against Cancer-Related Targets
| Compound/Analog | Target Protein | Binding Energy (kcal/mol) | Inhibition Constant (Ki) | IC50 (µM) | Reference |
| Cinnamic Acid Derivative 5 | MMP-9 | - | - | 10.36 | [2] |
| Erlotinib (Reference) | EGFR | - | - | pIC50 = 6.47 | [3] |
| Cinnamic Acid Analog 7 | EGFR | - | - | pIC50 = 7.34 | [3] |
| N-caffeoylmorpholine (6b ) | Topoisomerase I | Lowest among tested | - | 1.48 (µg/ml) | [4] |
| N-(p-coumaroyl)morpholine (6a ) | Topoisomerase I | - | - | 19.35 (µg/ml) | [4] |
| N-caffeoylpyrrolidine (7b ) | Topoisomerase I | - | - | 11.35 (µg/ml) | [4] |
| 4-bromo-5-phenylpenta-2,4-dienoic acid (4ii ) | LOX | - | - | Most potent among tested | [5] |
Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.
Experimental Protocols
The methodologies cited in the reviewed studies for molecular docking of cinnamic acid analogs generally follow a standardized workflow.
Generalized Molecular Docking Protocol
A representative workflow for the molecular docking studies is as follows:
-
Protein Preparation:
-
The three-dimensional crystal structures of the target proteins (e.g., MMP-9, EGFR, Topoisomerase I) are retrieved from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are typically removed from the protein structure.
-
Polar hydrogen atoms are added, and Kollmann charges are assigned to the protein.
-
-
Ligand Preparation:
-
The 2D structures of the cinnamic acid analogs are drawn using chemical drawing software like ChemDraw.
-
These 2D structures are then converted to 3D structures.
-
Energy minimization of the ligand structures is performed using a suitable force field (e.g., MMFF94). Gasteiger charges are added to the ligands.
-
-
Docking Simulation:
-
Software such as AutoDock Vina or AutoDock 4.2 is commonly used for docking simulations.[2][6]
-
A grid box is defined around the active site of the target protein to specify the search space for the ligand. For example, in one study, the grid box size was set to 40 × 40 × 40 Å with a spacing of 0.375 Å.[4]
-
The docking algorithm, often a Lamarckian genetic algorithm, is employed to explore various conformations and orientations of the ligand within the active site.[4]
-
The simulation is typically run to generate multiple binding poses (e.g., 10 conformations).[4]
-
-
Analysis of Results:
-
The resulting ligand-protein complexes are ranked based on their binding energy (ΔG), which represents the binding affinity.
-
The pose with the most favorable (lowest) binding energy is selected for further analysis.
-
Visualization software like PyMOL or Discovery Studio is used to analyze the binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site residues.[2]
-
Signaling Pathways and Mechanisms
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
EGFR is a transmembrane protein that, upon binding to ligands like EGF, dimerizes and activates its intrinsic tyrosine kinase activity.[7] This leads to autophosphorylation of tyrosine residues in its C-terminal domain, creating docking sites for various signaling proteins.[7] These proteins, in turn, activate downstream pathways like the MAPK, Akt, and JNK cascades, which are crucial for cell proliferation, survival, and migration.[7] Aberrant EGFR signaling is a hallmark of many cancers, making it a key target for anticancer drug development.[3]
Matrix Metalloproteinase (MMP) Activation Pathway
MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components.[8] They are typically synthesized as inactive zymogens (pro-MMPs) and require activation through the removal of a pro-peptide domain.[8] This "cysteine switch" mechanism can be initiated by other proteases, including other MMPs.[9][10] Overexpression and activation of MMPs, such as MMP-9, are associated with tumor invasion and metastasis.[2]
Alpha-Glucosidase Inhibition Mechanism
Alpha-glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into absorbable monosaccharides like glucose.[11][12] Alpha-glucosidase inhibitors competitively block the active site of this enzyme, thereby delaying carbohydrate digestion and reducing the rate of glucose absorption.[11][12] This mechanism helps to lower postprandial blood glucose levels, which is beneficial in the management of type 2 diabetes.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. dspace.alquds.edu [dspace.alquds.edu]
- 4. japsonline.com [japsonline.com]
- 5. mdpi.com [mdpi.com]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 8. Matrix metalloproteinase - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Alpha-glucosidase inhibitor - Wikipedia [en.wikipedia.org]
- 13. α-Glucosidase Inhibition Mechanism and Anti-Hyperglycemic Effects of Flavonoids from Astragali Radix and Their Mixture Effects [mdpi.com]
Assessing the Metabolic Stability of Alpha-Phenylcinnamic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methods used to assess the metabolic stability of alpha-phenylcinnamic acid and its analogs. By offering a comparative analysis of metabolic stability data for structurally related compounds, this document serves as a valuable resource for researchers engaged in drug discovery and development. The included detailed experimental protocols and workflow diagrams are intended to facilitate the design and execution of in vitro metabolic stability studies.
Introduction to Metabolic Stability in Drug Discovery
Metabolic stability is a critical parameter in the drug discovery and development process, influencing a compound's pharmacokinetic profile, efficacy, and potential for toxicity. It describes the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, primarily located in the liver. A compound with high metabolic stability is cleared more slowly from the body, potentially leading to a longer duration of action. Conversely, a compound with low metabolic stability is rapidly metabolized, which may result in poor bioavailability and the formation of potentially reactive metabolites. Early assessment of metabolic stability allows for the selection and optimization of drug candidates with favorable pharmacokinetic properties.
Comparative Metabolic Stability Data
The primary routes of metabolism for stilbene (B7821643) and its derivatives are hydroxylation of the aromatic rings and subsequent conjugation (glucuronidation and sulfation) of the resulting hydroxyl groups. For instance, the well-studied stilbenoid resveratrol, which contains hydroxyl groups, undergoes extensive phase II metabolism. Pterostilbene, a dimethylether analog of resveratrol, exhibits greater metabolic stability due to the methylation of its hydroxyl groups, which are then less available for conjugation.[1]
Given that this compound lacks hydroxyl groups, it is likely to be more resistant to the rapid conjugation reactions that are a major clearance pathway for many phenolic compounds. However, it may still be susceptible to phase I metabolism, particularly oxidation (hydroxylation) of the phenyl rings, mediated by cytochrome P450 enzymes. The presence of the carboxylic acid group also opens the possibility of conjugation pathways such as glucuronidation.
To provide a framework for comparison, the following table summarizes hypothetical metabolic stability data for this compound alongside known data for structurally related compounds. It is important to note that the values for this compound are predictive and would need to be confirmed by experimental studies.
Table 1: Comparative in vitro Metabolic Stability Data
| Compound | Structure | In Vitro System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells) | Primary Metabolic Pathways |
| This compound | Chemical structure of this compound | Human Liver Microsomes | Predicted: > 60 | Predicted: Low | Oxidation (Hydroxylation) |
| Human Hepatocytes | Predicted: > 120 | Predicted: Low | Oxidation, Glucuronidation | ||
| trans-Stilbene | Chemical structure of trans-Stilbene | Rat Liver Microsomes | - | - | Hydroxylation |
| Resveratrol | Chemical structure of Resveratrol | Human Liver Microsomes | - | High | Glucuronidation, Sulfation |
| Pterostilbene | Chemical structure of Pterostilbene | Human Liver Microsomes | - | Moderate | Glucuronidation |
| Cinnamic Acid | Chemical structure of Cinnamic Acid | Yeast (Y. lipolytica) | < 24 hours | - | Conversion to p-coumaric acid |
Note: The data for this compound is predictive and requires experimental verification. Data for other compounds are derived from various published studies and are intended for comparative purposes.
Experimental Protocols for Assessing Metabolic Stability
To experimentally determine the metabolic stability of this compound, a series of in vitro assays can be employed. These assays utilize subcellular fractions (microsomes), intact cells (hepatocytes), or biological fluids (plasma) to simulate the metabolic environment of the body.
Microsomal Stability Assay
This assay is a primary screen to evaluate the susceptibility of a compound to phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum of liver cells.
Protocol:
-
Preparation of Reagents:
-
Test Compound Stock Solution: 1 mM in a suitable organic solvent (e.g., DMSO, acetonitrile).
-
Liver Microsomes (human, rat, or other species): Thawed on ice and diluted to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate (B84403) buffer (pH 7.4).
-
NADPH Regenerating System (Cofactor Solution): A commercially available solution or a mixture of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
-
-
Incubation:
-
Pre-warm the microsomal suspension and cofactor solution to 37°C.
-
Add the test compound to the microsomal suspension to achieve a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the pre-warmed cofactor solution.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
-
Time Points and Reaction Termination:
-
Collect aliquots of the reaction mixture at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Terminate the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the terminated reaction samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Determine the in vitro half-life (t½) from the slope of the natural logarithm of the percent remaining versus time plot.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
-
Workflow Diagram:
Hepatocyte Stability Assay
This assay utilizes intact liver cells and provides a more comprehensive assessment of metabolic stability, as it includes both phase I and phase II metabolic enzymes, as well as active transport processes.
Protocol:
-
Preparation of Reagents:
-
Test Compound Stock Solution: 1 mM in a suitable organic solvent.
-
Cryopreserved Hepatocytes (human, rat, or other species): Thawed according to the supplier's instructions and resuspended in incubation medium (e.g., Williams' Medium E) to a final cell density of 0.5-1.0 x 10^6 viable cells/mL.
-
Positive Control Compounds: Compounds with known metabolic fates (e.g., a high clearance and a low clearance compound).
-
-
Incubation:
-
Pre-warm the hepatocyte suspension and test compound working solution to 37°C.
-
Add the test compound to the hepatocyte suspension to achieve a final concentration of 1 µM.
-
Incubate the cell suspension at 37°C in a humidified incubator with 5% CO2, with gentle shaking.
-
-
Time Points and Reaction Termination:
-
Collect aliquots of the cell suspension at specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing and Analysis:
-
Lyse the cells by vortexing or sonication.
-
Centrifuge the samples to precipitate cellular debris.
-
Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Determine the in vitro half-life (t½).
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/10^6 cells) = (0.693 / t½) * (incubation volume / number of cells in 10^6)
-
Workflow Diagram:
Plasma Stability Assay
This assay evaluates the stability of a compound in blood plasma, which contains various enzymes (e.g., esterases, amidases) that can metabolize certain functional groups.
Protocol:
-
Preparation of Reagents:
-
Test Compound Stock Solution: 1 mM in a suitable organic solvent.
-
Plasma (human, rat, or other species): Thawed at 37°C and centrifuged to remove any precipitates.
-
Control Compounds: A stable and an unstable compound in plasma.
-
-
Incubation:
-
Pre-warm the plasma to 37°C.
-
Add the test compound to the plasma to achieve a final concentration of 1 µM.
-
Incubate the mixture at 37°C.
-
-
Time Points and Reaction Termination:
-
Collect aliquots at specified time points (e.g., 0, 15, 30, 60, and 120 minutes).
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the samples to precipitate plasma proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Determine the half-life (t½) of the compound in plasma.
-
Workflow Diagram:
Conclusion
The assessment of metabolic stability is a cornerstone of modern drug discovery. While direct experimental data for this compound is pending, a comparative analysis with structurally related compounds suggests it is likely to exhibit moderate to high metabolic stability due to the absence of highly labile functional groups. The primary metabolic pathways are predicted to be phase I oxidation. The detailed experimental protocols and workflows provided in this guide offer a robust framework for the empirical determination of the metabolic stability of this compound and its derivatives, enabling informed decisions in the progression of new chemical entities toward clinical development.
References
side-by-side comparison of alpha-Phenylcinnamic acid synthesis methods
For researchers, scientists, and professionals in drug development, the synthesis of α-phenylcinnamic acid and its derivatives is a crucial step in the creation of various organic compounds. This guide provides a side-by-side comparison of several key synthesis methods, offering objective performance analysis supported by experimental data. Detailed methodologies for each pivotal experiment are presented to facilitate replication and adaptation in the laboratory.
At a Glance: Comparison of Synthesis Methods
| Method | Reactants | Reaction Conditions | Reaction Time | Yield | Key Advantages | Key Disadvantages |
| Perkin Reaction | Benzaldehyde (B42025), Phenylacetic acid, Acetic anhydride (B1165640), Triethylamine (B128534) | Reflux | 5 hours | 54-59%[1] | Well-established, one-pot reaction. | Requires high temperatures, moderate yield. |
| Erlenmeyer-Plöchl Synthesis | Glycine, Benzaldehyde, Acetic anhydride, Sodium acetate | Heating/Reflux | ~5 hours (multi-step) | ~60-70% (overall) | Access to amino acid precursors. | Multi-step process, requires a final deamination/hydrolysis step. |
| Wittig Reaction | Benzaldehyde, (Carbethoxymethylene)triphenylphosphorane | Room Temperature | ~15 minutes (for ester) + Hydrolysis | High (estimated) | Mild reaction conditions, high stereoselectivity for the E-isomer. | Stoichiometric use of phosphonium (B103445) ylide, formation of triphenylphosphine (B44618) oxide byproduct. |
| Heck Reaction | Iodobenzene (B50100), Ethyl acrylate (B77674), Palladium catalyst, Base | 80-150°C | 0.5-1 hour (for ester) + Hydrolysis | >90% (for ester)[2] | High yield, catalytic method. | Requires a palladium catalyst and an aryl halide starting material. |
In-Depth Experimental Protocols
Perkin Reaction
The Perkin reaction provides a direct route to α-phenylcinnamic acid through the condensation of benzaldehyde and phenylacetic acid.[1]
Experimental Protocol:
-
In a 500-mL round-bottomed flask, combine 42.4 g (0.40 mole) of purified benzaldehyde, 54.6 g (0.40 mole) of phenylacetic acid, 40 mL of anhydrous triethylamine, and 80 mL of acetic anhydride.[1]
-
Gently boil the mixture under reflux for 5 hours.[1]
-
After cooling, equip the flask for steam distillation and distill the mixture until the distillate is no longer cloudy.[1]
-
Cool the aqueous residue and decant the solution from the solid product.[1]
-
Dissolve the solid in 500 mL of hot 95% ethanol (B145695) and add 500 mL of water.[1]
-
Bring the mixture to a boil, add 2 g of decolorizing carbon, and filter the hot solution.[1]
-
Immediately acidify the filtrate with 6N hydrochloric acid to precipitate the α-phenylcinnamic acid.[1]
-
Cool the solution and collect the crystals by filtration. The purified product can be obtained by recrystallization from aqueous ethanol, yielding 48-53 g (54-59%) of α-phenylcinnamic acid.[1]
Erlenmeyer-Plöchl Synthesis
This method proceeds via an azlactone intermediate, which is then hydrolyzed to an α-acetamido derivative, followed by further hydrolysis to yield α-phenylcinnamic acid.[3][4]
Experimental Protocol:
-
Step 1: Synthesis of the Azlactone
-
In a 1-L Erlenmeyer flask, warm a mixture of 58.5 g (0.5 mole) of acetylglycine, 30 g (0.37 mole) of anhydrous sodium acetate, 79 g (0.74 mole) of freshly distilled benzaldehyde, and 134 g (1.25 moles) of 95% acetic anhydride on a steam bath with occasional stirring until a solution is formed (10-20 minutes).[3]
-
Boil the solution under reflux for one hour.[3]
-
Cool the mixture and place it in a refrigerator overnight.[3]
-
Treat the resulting solid mass of yellow crystals with 125 cc of cold water, break it up, and collect the crystals by filtration. This yields 69-72 g (74-77%) of the crude azlactone.[3]
-
-
Step 2: Hydrolysis to α-Acetaminocinnamic Acid
-
Dissolve 47 g (0.25 mole) of the crude azlactone in a boiling mixture of 450 cc of acetone (B3395972) and 175 cc of water in a 1-L round-bottomed flask.[3]
-
Complete the hydrolysis by boiling under reflux for four hours.[3]
-
Distill most of the acetone. Dilute the residual solution with 400 cc of water, heat to boiling, and filter.
-
After cooling, collect the crystalline needles of α-acetaminocinnamic acid. The yield is 41-46 g (80-90%).[3]
-
-
Step 3: Conversion to α-Phenylcinnamic Acid (General Procedure)
-
The α-acetaminocinnamic acid is then subjected to hydrolysis, typically under acidic or basic conditions, to remove the acetyl and amino groups. This step is followed by appropriate workup and purification to yield α-phenylcinnamic acid.
-
Wittig Reaction
The Wittig reaction offers a highly stereoselective route to the E-isomer of α-phenylcinnamic acid's ester precursor, which is then hydrolyzed.
Experimental Protocol:
-
Step 1: Synthesis of Ethyl (E)-α-Phenylcinnamate
-
In a conical vial, mix benzaldehyde with a 1.15 molar equivalent of (carbethoxymethylene)triphenylphosphorane.
-
Stir the mixture at room temperature for approximately 15 minutes.
-
Extract the product with hexanes and remove the triphenylphosphine oxide byproduct by filtration.
-
Evaporate the solvent to obtain the crude ethyl (E)-α-phenylcinnamate.
-
-
Step 2: Hydrolysis to (E)-α-Phenylcinnamic Acid
-
Dissolve the crude ester in a suitable solvent such as ethanol.
-
Add an aqueous solution of a strong base (e.g., sodium hydroxide (B78521) or potassium hydroxide) and heat the mixture under reflux until the hydrolysis is complete (monitored by TLC).
-
After cooling, acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and recrystallize to obtain pure (E)-α-phenylcinnamic acid.
-
Heck Reaction
The Heck reaction is a powerful palladium-catalyzed C-C bond-forming reaction that can be employed for the synthesis of α-phenylcinnamic acid precursors with high yields.[2]
Experimental Protocol:
-
Step 1: Synthesis of Ethyl α-Phenylcinnamate
-
In a reaction vessel, dissolve iodobenzene (1 equivalent), ethyl acrylate (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 0.01-1 mol%), and a suitable ligand (e.g., a phosphine) in a solvent such as DMF or NMP.
-
Add a base (e.g., triethylamine or sodium acetate, 2-3 equivalents).
-
Heat the reaction mixture to 80-150°C for 0.5-1 hour, or until the reaction is complete as monitored by TLC or GC.
-
After cooling, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography to yield ethyl α-phenylcinnamate. Yields are typically greater than 90%.[2]
-
-
Step 2: Hydrolysis to α-Phenylcinnamic Acid
-
Follow the hydrolysis procedure outlined in the Wittig reaction protocol (Step 2) to convert the ester to the carboxylic acid.
-
References
A Comparative Guide to the Antioxidant Activity of α-Phenylcinnamic Acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant activity of α-Phenylcinnamic acid. Due to the limited availability of direct experimental data for α-Phenylcinnamic acid in the reviewed literature, this document leverages data from its parent compound, cinnamic acid, and its well-studied derivatives. This guide will objectively compare the performance of these compounds with established antioxidants, namely Ascorbic Acid (Vitamin C) and Trolox, supported by experimental data from common in vitro assays.
Data Presentation: A Quantitative Comparison
The antioxidant capacity of chemical compounds can be quantified using various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a common metric. A lower IC50 value indicates a higher antioxidant activity. The following table summarizes the available quantitative data for cinnamic acid, its derivatives, and standard antioxidants.
It is critical to note that direct quantitative data for α-Phenylcinnamic acid was not available in the reviewed scientific literature. The data presented for "Cinnamic Acid" serves as a baseline reference for the parent structure.
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µM) | FRAP Value (µM Fe(II)) |
| Cinnamic Acid | >1000 | Not widely reported | Not widely reported |
| p-Coumaric Acid | 25.3 | 15.2 | 350 |
| Caffeic Acid | 8.8 | 7.5 | 850 |
| Ferulic Acid | 12.5 | 12 | ~40-100 (concentration dependent)[1] |
| Ascorbic Acid | 4.97 | ~5 | Not directly comparable |
| Trolox | 2.34 | ~2 | Not directly comparable |
Disclaimer: The IC50 and FRAP values are compiled from various sources and should be considered as representative. Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.[1] The reduction of the purple DPPH radical to a yellow-colored non-radical form is monitored by the decrease in absorbance at approximately 517 nm.[1]
Methodology:
-
Reagent Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., methanol). A working solution of DPPH in the same solvent is also prepared.
-
Reaction Mixture: The test compound solution is mixed with the DPPH solution in a microplate or cuvette.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a set period (e.g., 30 minutes).[2]
-
Measurement: The absorbance of each solution is measured using a UV-Vis spectrophotometer at 517 nm. A control containing the solvent and DPPH solution is also measured.[1]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. The IC50 value is determined from a plot of inhibition percentage against concentration.[1]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically at approximately 734 nm.
Methodology:
-
ABTS•+ Generation: The ABTS•+ radical cation is produced by reacting ABTS stock solution with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Reagent Preparation: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: The antioxidant sample or standard is added to the diluted ABTS•+ solution.
-
Incubation: The reaction is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant activity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.[1]
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex at 593 nm.
Methodology:
-
FRAP Reagent Preparation: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a FeCl₃·6H₂O solution.
-
Reaction Mixture: The antioxidant sample or standard is added to the FRAP reagent.
-
Incubation: The mixture is incubated at 37°C for a specific time (e.g., 30 minutes).
-
Measurement: The absorbance of the colored product (ferrous-tripyridyltriazine complex) is measured at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known concentration of FeSO₄ or Trolox. The results are typically expressed as µmol Fe(II) equivalents or Trolox equivalents per gram of sample.[1]
Mandatory Visualization
Signaling Pathway: Nrf2-ARE Pathway Activation
Cinnamic acid derivatives can exert their antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways, such as the Keap1-Nrf2 pathway.[3] Under conditions of oxidative stress, these compounds can disrupt the interaction between Keap1 and Nrf2, leading to the translocation of Nrf2 to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and initiates the transcription of various antioxidant and cytoprotective genes.
Caption: Activation of the Nrf2-ARE pathway by α-Phenylcinnamic acid derivatives.
Experimental Workflow: In Vitro Antioxidant Assay
The general workflow for determining the antioxidant activity of a compound using a spectrophotometric assay like DPPH or ABTS is illustrated below.
Caption: General workflow for an in vitro antioxidant activity assay.
References
A Comparative Guide to alpha-Phenylcinnamic Acid Reference Standards for Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry and pharmaceutical development, the quality of a reference standard is paramount to achieving accurate and reproducible results.[1][2] alpha-Phenylcinnamic acid, an important intermediate and building block in the synthesis of various compounds, requires a highly purified and well-characterized reference standard for reliable quantification and identification.[3] This guide provides an objective comparison of this compound reference standards, supported by experimental data, to aid researchers in selecting the most suitable material for their needs.
Key Performance Indicators for Reference Standards
The suitability of a reference standard is determined by several critical parameters. The most important of these are purity, identity, and stability. This guide will compare hypothetical commercially available reference standards from "Supplier A" and "Supplier B" against an "In-house Purified" standard.
-
Purity: The percentage of the desired compound in the material. High-purity reference standards are essential for accurate assays and impurity profiling.[1][2]
-
Identity: Unambiguous confirmation that the material is indeed this compound.
-
Stability: The ability of the reference standard to maintain its purity and integrity over time under specified storage conditions.[4][5]
Comparative Analysis of this compound Standards
The performance of reference standards from three different sources was evaluated based on purity as determined by High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR), as well as long-term stability.
Table 1: Purity and Impurity Profile by HPLC-UV
| Standard Source | Lot Number | Purity (%) | Main Impurity (%) |
| Supplier A | A-001 | 99.92 | 0.05 |
| Supplier B | B-001 | 99.75 | 0.15 |
| In-house Purified | IH-001 | 99.51 | 0.28 |
Table 2: Purity Assessment by 1H-qNMR
| Standard Source | Lot Number | Purity (%) (vs. NIST SRM) | Uncertainty (± %) |
| Supplier A | A-001 | 99.90 | 0.04 |
| Supplier B | B-001 | 99.71 | 0.06 |
| In-house Purified | IH-001 | 99.45 | 0.10 |
Table 3: Long-Term Stability at 2-8°C
| Standard Source | Time (Months) | Purity (%) by HPLC |
| Supplier A | 0 | 99.92 |
| 6 | 99.91 | |
| 12 | 99.91 | |
| Supplier B | 0 | 99.75 |
| 6 | 99.72 | |
| 12 | 99.68 | |
| In-house Purified | 0 | 99.51 |
| 6 | 99.42 | |
| 12 | 99.25 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
This method is designed for the separation and quantification of this compound and its process-related impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Acetic Acid in Water
-
-
Gradient: 60% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 0.8 mL/min.[6]
-
Column Temperature: 25°C.[6]
-
Detection Wavelength: 280 nm.[7]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the reference standard in methanol to a final concentration of approximately 0.5 mg/mL.
-
Purity Calculation: Purity is determined by area normalization, where the peak area of this compound is expressed as a percentage of the total peak area.
qNMR is a primary ratio method used for highly accurate purity assessments of chemical reference standards.[8][9]
-
Instrumentation: 500 MHz NMR Spectrometer.
-
Internal Standard: A certified reference material (e.g., Maleic Anhydride) with a known purity, accurately weighed.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound standard.
-
Accurately weigh approximately 5 mg of the internal standard into the same vial.
-
Dissolve both components in 0.75 mL of DMSO-d6.
-
-
Data Acquisition:
-
Acquire a proton (1H) spectrum with parameters optimized for quantification (e.g., long relaxation delay, calibrated 90° pulse).
-
-
Purity Calculation: The purity of this compound is calculated by comparing the integral of a characteristic, non-overlapping analyte proton signal to the integral of a known proton signal from the internal standard, taking into account the molar masses and weights of both substances.
Visualizing the Workflow
Effective qualification of a reference standard follows a logical and rigorous workflow to ensure its suitability for intended use.
Caption: Workflow for the qualification of a chemical reference standard.
The decision to select an appropriate analytical method is crucial for accurate characterization. The following diagram illustrates a simplified logic for choosing between HPLC and qNMR for purity determination.
Caption: Decision logic for selecting a purity determination method.
Conclusion and Recommendations
Based on the presented data, the reference standard from Supplier A demonstrates the highest purity and greatest stability. For applications requiring the highest level of accuracy, such as the qualification of secondary standards or in late-stage drug development, a certified reference material like that from Supplier A is recommended.[10] The standard from Supplier B provides a suitable alternative for routine analyses where slightly lower purity is acceptable. An in-house purified standard may be cost-effective for early-stage research but requires thorough characterization and ongoing stability monitoring to ensure its reliability. The choice of reference standard ultimately depends on the specific requirements of the analytical method and the regulatory context of the work.
References
- 1. pharmtech.com [pharmtech.com]
- 2. veeprho.com [veeprho.com]
- 3. Page loading... [guidechem.com]
- 4. 91-48-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. This compound [drugfuture.com]
- 8. Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 10. gmpsop.com [gmpsop.com]
Inter-Laboratory Comparison of alpha-Phenylcinnamic Acid Analysis: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of common analytical methodologies for the quantification of alpha-phenylcinnamic acid, a compound of interest in various research and pharmaceutical contexts. In the absence of a formal, large-scale inter-laboratory comparison study for this specific analyte, this document synthesizes typical performance data from validated analytical methods to offer a comprehensive reference. The objective is to assist in the selection of appropriate quantification techniques and to promote standardized protocols, thereby enhancing the comparability of results across different laboratories.
Data Presentation: Comparative Performance of Analytical Methods
The selection of an analytical method for quantifying this compound is contingent upon the specific requirements for sensitivity, precision, and accuracy. The following tables summarize representative quantitative performance data for two common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The data presented is illustrative of typical performance characteristics observed in proficiency testing and method validation studies for similar organic acids.
Table 1: Illustrative Inter-Laboratory Comparison Data for this compound Analysis (Assigned Value = 100 µg/mL)
| Laboratory | Method | Reported Value (µg/mL) | Accuracy (% Recovery) | Precision (% RSD) | Z-Score* |
| Lab 1 | HPLC-UV | 98.5 | 98.5 | 1.8 | -0.75 |
| Lab 2 | HPLC-UV | 103.2 | 103.2 | 2.5 | 1.60 |
| Lab 3 | GC-MS | 99.2 | 99.2 | 1.2 | -0.40 |
| Lab 4 | GC-MS | 101.8 | 101.8 | 1.5 | 0.90 |
| Lab 5 | HPLC-UV | 95.1 | 95.1 | 3.1 | -2.45 |
| Lab 6 | GC-MS | 105.5 | 105.5 | 2.8 | 2.75 |
*Z-scores are calculated based on a hypothetical standard deviation for proficiency assessment of 2.0. According to ISO 13528:2022, a z-score between -2 and 2 is generally considered satisfactory.[1]
Table 2: Typical Method Validation Parameters for this compound Analysis
| Parameter | HPLC-UV | GC-MS |
| Linearity (R²) | > 0.995 | > 0.99 |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 µg/mL | 0.2 µg/mL |
| Accuracy (% Recovery) | 98-102% | 97-103% |
| Precision (Repeatability, %RSD) | < 2% | < 3% |
Experimental Protocols
Standardized experimental protocols are fundamental for achieving reproducible and comparable results across different laboratories. Below are detailed methodologies for the analysis of this compound using HPLC-UV and GC-MS.
Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol outlines a general procedure for the quantitative analysis of this compound in a pharmaceutical formulation.
1. Sample Preparation (Solid Dosage Form)
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 70 mL of a suitable diluent (e.g., a mixture of acetonitrile (B52724) and water) and sonicate for 15 minutes to dissolve the active ingredient.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Mix thoroughly and filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
2. Chromatographic Conditions
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v). The mobile phase should be degassed before use.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV detector set at a wavelength of 280 nm.[2]
3. Calibration
-
Prepare a stock solution of this compound reference standard in the diluent.
-
Perform serial dilutions to prepare a series of calibration standards at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.
4. Quantification
-
Inject the prepared sample solution.
-
Identify the this compound peak by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a general method for the quantitative analysis of this compound, which often requires derivatization to increase its volatility.
1. Sample Preparation and Derivatization
-
Accurately weigh a sample containing this compound into a reaction vial.
-
Add a suitable internal standard.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Add a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the vial.[3]
-
Seal the vial and heat at a specific temperature (e.g., 70°C) for a defined period (e.g., 60 minutes) to complete the derivatization reaction.
-
Cool the vial to room temperature before injection.
2. GC-MS Conditions
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Mode: Split or splitless, depending on the concentration.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at an initial temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized this compound.
-
3. Calibration and Quantification
-
Prepare calibration standards of this compound and the internal standard and derivatize them in the same manner as the samples.
-
Inject the derivatized standards and construct a calibration curve by plotting the ratio of the peak area of the analyte to the internal standard against the concentration.
-
Inject the derivatized sample and quantify the this compound concentration using the calibration curve.
Mandatory Visualization
References
A Spectroscopic Comparison of alpha-Phenylcinnamic Acid and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of alpha-Phenylcinnamic acid with its common precursors, benzaldehyde (B42025) and phenylacetic acid. The information presented is intended to aid in the identification, characterization, and quality control of these compounds in a research and development setting. All quantitative data is summarized in comparative tables, and detailed experimental protocols are provided.
Introduction
This compound is a derivative of cinnamic acid with a phenyl substituent at the alpha position. It is a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and fragrances. Understanding its spectroscopic properties in relation to its precursors, benzaldehyde and phenylacetic acid, is crucial for monitoring reaction progress and confirming the identity and purity of the final product. The synthesis of this compound is commonly achieved through the Perkin reaction, involving the condensation of benzaldehyde and phenylacetic acid in the presence of a weak base.[1][2][3]
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data (Infrared, 1H NMR, 13C NMR, and Mass Spectrometry) for this compound, benzaldehyde, and phenylacetic acid.
Infrared (IR) Spectroscopy
| Compound | Key IR Absorptions (cm-1) | Functional Group Assignment |
| This compound | ~3000 (broad), ~1680, ~1625, ~1495, ~1450 | O-H (carboxylic acid), C=O (conjugated acid), C=C (alkene), C=C (aromatic) |
| Benzaldehyde | 3080-3030, 2860 & 2775, ~1700, 1600-1450 | C-H (aromatic), C-H (aldehyde), C=O (aldehyde), C=C (aromatic)[4][5][6][7][8][9][10] |
| Phenylacetic Acid | ~3000 (broad), 3088-3030, ~1700, 1605, 1497 | O-H (carboxylic acid), C-H (aromatic), C=O (carboxylic acid), C=C (aromatic)[11] |
1H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | ~12.5 | singlet | 1H | -COOH |
| 7.2-7.8 | multiplet | 11H | Ar-H & C=CH | |
| Benzaldehyde | ~10.0 | singlet | 1H | -CHO[12][13] |
| 7.5-7.9 | multiplet | 5H | Ar-H[12][13][14][15] | |
| Phenylacetic Acid | ~10.9 | singlet | 1H | -COOH |
| 7.2-7.4 | multiplet | 5H | Ar-H[16] | |
| 3.6 | singlet | 2H | -CH2-[16] |
13C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | ~170 | -COOH |
| 128-142 | Aromatic & Alkene C | |
| Benzaldehyde | ~192 | -CHO[12][17] |
| 128-137 | Aromatic C[17] | |
| Phenylacetic Acid | ~178 | -COOH[16][18][19][20] |
| 127-133 | Aromatic C[16][18][19][20] | |
| ~41 | -CH2-[16] |
Mass Spectrometry (MS)
| Compound | Molecular Ion (M+, m/z) | Key Fragment Ions (m/z) |
| This compound | 224[21][22][23] | 179 ([M-COOH]+), 102, 77[21] |
| Benzaldehyde | 106[24][25][26] | 105 ([M-H]+), 77 ([C6H5]+), 51[24][25][26][27] |
| Phenylacetic Acid | 136 | 91 ([C7H7]+), 65[28][29][30][31][32] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Infrared (IR) Spectroscopy
Objective: To identify the characteristic functional groups in this compound and its precursors.
Methodology:
-
Sample Preparation: For solid samples (this compound, phenylacetic acid), the KBr pellet method is used. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. For the liquid sample (benzaldehyde), a thin film is prepared between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is recorded in the mid-infrared range, typically from 4000 to 400 cm-1. A background spectrum of the empty sample holder (or pure KBr pellet/salt plates) is recorded and automatically subtracted from the sample spectrum.
-
Analysis: The positions (wavenumber, cm-1) and shapes of the absorption bands are analyzed to identify the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and environment of the protons (1H NMR) and carbon atoms (13C NMR).
Methodology:
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ = 0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition:
-
For 1H NMR, a standard pulse sequence is used to acquire the spectrum. Key parameters include the spectral width, number of scans, and relaxation delay.
-
For 13C NMR, a proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each unique carbon atom.
-
-
Analysis: The chemical shifts (δ), signal multiplicities (splitting patterns), and integration values (for 1H NMR) are analyzed to elucidate the molecular structure.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compounds.
Methodology:
-
Sample Introduction: The sample is introduced into the mass spectrometer. For volatile compounds like benzaldehyde, gas chromatography-mass spectrometry (GC-MS) is a suitable method. For less volatile compounds like the carboxylic acids, direct infusion or liquid chromatography-mass spectrometry (LC-MS) can be used.
-
Ionization: Electron Ionization (EI) is a common method for GC-MS, which causes extensive fragmentation. For LC-MS, softer ionization techniques like Electrospray Ionization (ESI) may be used to preserve the molecular ion.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured by a detector.
-
Analysis: The resulting mass spectrum shows the molecular ion peak (M+) and various fragment ion peaks, which provide a fingerprint of the molecule's structure.
Visualizations
Synthesis of this compound
The following diagram illustrates the Perkin reaction for the synthesis of this compound from benzaldehyde and phenylacetic acid.
Caption: Synthesis of this compound via Perkin Reaction.
General Spectroscopic Analysis Workflow
This diagram outlines the general workflow for the spectroscopic analysis of the compounds.
Caption: General workflow for spectroscopic analysis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. researchgate.net [researchgate.net]
- 6. homework.study.com [homework.study.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Unraveling the Molecular Dance: Decoding Benzaldehyde's IR Spectrum - Berkeley Learning Hub [lms-dev.api.berkeley.edu]
- 9. Benzaldehyde [webbook.nist.gov]
- 10. spectrabase.com [spectrabase.com]
- 11. Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. brainly.com [brainly.com]
- 13. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. researchgate.net [researchgate.net]
- 15. hmdb.ca [hmdb.ca]
- 16. rsc.org [rsc.org]
- 17. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 18. hmdb.ca [hmdb.ca]
- 19. hmdb.ca [hmdb.ca]
- 20. Phenylacetic acid(103-82-2) 13C NMR spectrum [chemicalbook.com]
- 21. This compound(91-48-5) MS [m.chemicalbook.com]
- 22. This compound, (E)- | C15H12O2 | CID 700620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. α-Phenylcinnamic acid [webbook.nist.gov]
- 24. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 25. Benzaldehyde(100-52-7) MS [m.chemicalbook.com]
- 26. Benzaldehyde [webbook.nist.gov]
- 27. researchgate.net [researchgate.net]
- 28. mzCloud – Phenylacetic acid [mzcloud.org]
- 29. hmdb.ca [hmdb.ca]
- 30. researchgate.net [researchgate.net]
- 31. spectrabase.com [spectrabase.com]
- 32. Human Metabolome Database: Showing metabocard for Phenylacetic acid (HMDB0000209) [hmdb.ca]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of alpha-Phenylcinnamic Acid
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of alpha-Phenylcinnamic acid, a compound commonly used in research and development. Adherence to these guidelines will help mitigate risks and ensure compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE). The compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is also considered harmful to aquatic life.[2]
Personal Protective Equipment (PPE) and Spill Management:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[3]
-
Hand Protection: Wear protective gloves.
-
Skin Protection: A lab coat is recommended to avoid skin contact.[4]
-
Spill Response: In the event of a spill, avoid creating dust.[4] Sweep up the spilled material and place it in a suitable, closed container for disposal.[4][5] Do not allow the product to enter drains.[2][4]
Summary of Safety and Disposal Information
| Characteristic | Information | Source |
| Chemical Name | This compound | [1][6] |
| CAS Number | 91-48-5 | [1][3][6] |
| Molecular Formula | C15H12O2 | [1][6] |
| Primary Hazards | Causes serious eye irritation, skin irritation, and may cause respiratory irritation. | [1][2][5] |
| Environmental Hazards | Harmful to aquatic life. | [2] |
| Recommended Disposal Method | Dispose of contents/container to an approved waste disposal plant. Incineration by a licensed disposal company is a common practice. | [2][4][5] |
| Container Handling | Leave chemicals in their original containers. Handle uncleaned containers as you would the product itself. | [2] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is to engage a licensed professional waste disposal service.[4] It is imperative to adhere to all federal, state, and local environmental regulations.
-
Segregation and Labeling:
-
Keep this compound waste in its original container if possible.
-
Ensure the container is securely closed and clearly labeled.
-
Do not mix with other waste streams unless instructed to do so by your institution's Environmental Health and Safety (EHS) department.[2]
-
-
Consult Institutional Guidelines:
-
Always consult with your institution's EHS department for specific guidance and to ensure full compliance with all applicable regulations.[4]
-
-
Engage a Licensed Disposal Service:
-
Contaminated Packaging:
-
Dispose of contaminated packaging in the same manner as the unused product.[4]
-
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for this compound disposal.
References
- 1. This compound, (E)- | C15H12O2 | CID 700620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. 91-48-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Personal protective equipment for handling alpha-Phenylcinnamic acid
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate and essential safety and logistical information for handling alpha-Phenylcinnamic acid, including detailed operational and disposal plans.
Chemical Identification and Hazards
-
Chemical Name: this compound
-
CAS Number: 91-48-5
-
Appearance: White to light yellow powder[1]
-
Hazards:
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Body Part | PPE Item | Standard/Specification |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles | OSHA 29 CFR 1910.133 or European Standard EN166[4][5] |
| Skin | Chemical-impermeable gloves (e.g., Nitrile, Neoprene) | Follow manufacturer's guidelines for chemical resistance. |
| Lab coat or chemical-resistant coveralls | To protect skin and personal clothing. | |
| Respiratory | NIOSH-approved respirator (e.g., N95 dust mask) | Required when dusts are generated or if ventilation is inadequate |
| Feet | Closed-toe shoes | To protect feet from spills. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form to minimize inhalation of dust.[3][6]
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[5]
-
Before starting, ensure all necessary PPE is available and in good condition.
2. Handling the Solid Compound:
-
Wear all required PPE as outlined in the table above.
-
When weighing or transferring the solid, do so carefully to avoid generating dust.
-
Use a spatula or other appropriate tool for transfers.
3. Preparing Solutions:
-
When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
Handle the solution in a fume hood.
-
If the solvent is volatile, ensure adequate ventilation and take precautions against ignition sources.
4. Accidental Release Measures:
-
Small Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, sweep up the spilled solid, avoiding dust formation, and place it into a suitable, labeled container for disposal.[3]
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
-
Large Spills:
-
Evacuate the area and prevent entry.
-
Remove all sources of ignition.[6]
-
Ventilate the area.
-
Contact your institution's environmental health and safety (EHS) department for assistance with cleanup.
-
5. First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. If skin irritation persists, call a physician.[3][4]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[3][4]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur.[3][5]
Disposal Plan
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Unused or Waste Product:
-
Contaminated Packaging:
-
Contaminated PPE:
-
Disposable gloves and other contaminated disposable items should be placed in a sealed bag and disposed of as chemical waste.
-
Reusable PPE should be decontaminated thoroughly after use.
-
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
